CD38 inhibitor 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14F3N7O3 |
|---|---|
Molecular Weight |
409.32 g/mol |
IUPAC Name |
2-imidazol-1-yl-N-[2-(2-methoxyethoxy)pyrimidin-5-yl]-6-(trifluoromethyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H14F3N7O3/c1-28-4-5-29-15-21-7-10(8-22-15)23-13(27)11-6-12(16(17,18)19)25-14(24-11)26-3-2-20-9-26/h2-3,6-9H,4-5H2,1H3,(H,23,27) |
InChI Key |
HETNKTFSCIEHQT-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NC=C(C=N1)NC(=O)C2=CC(=NC(=N2)N3C=CN=C3)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CD38 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction to CD38
Cluster of Differentiation 38 (CD38) is a multifunctional, type II transmembrane glycoprotein expressed on the surface of a wide array of immune cells, including plasma cells, T cells, B cells, and Natural Killer (NK) cells.[1][2] It is also found in non-hematopoietic tissues and intracellularly in organelles like the nuclear membrane and mitochondria.[3][4] CD38 exhibits a dual role, functioning as both a receptor and a critical ecto-enzyme.[5][6] As an enzyme, it is the primary mammalian consumer of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism and energy production.[7][8][9] This enzymatic function, coupled with its high expression on malignant cells in cancers like multiple myeloma, has made CD38 a prominent therapeutic target.[1][10]
Core Mechanisms of Action
CD38 inhibitors can be broadly categorized into two main classes: monoclonal antibodies and small molecule inhibitors. Their mechanisms of action, while ultimately targeting the same protein, are distinct.
Monoclonal Antibodies (mAbs)
Therapeutic antibodies targeting CD38, such as Daratumumab and Isatuximab, leverage the host immune system to eliminate CD38-expressing cells.[5][11] Their efficacy stems from a combination of Fc-dependent effector functions, direct anti-tumor effects, and immunomodulatory activities.[11][12]
-
Fc-Dependent Immune Effector Mechanisms:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of the antibody binds to Fc receptors on immune effector cells (e.g., NK cells), triggering the release of cytotoxic granules and inducing apoptosis in the target tumor cell.[11][13]
-
Complement-Dependent Cytotoxicity (CDC): The antibody, upon binding to CD38 on the cancer cell surface, activates the classical complement pathway, leading to the formation of the membrane attack complex (MAC) and subsequent cell lysis.[11]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): The antibody-coated tumor cell is recognized and engulfed by phagocytic cells like macrophages.[5][11]
-
-
Direct Anti-Tumor Effects: Some anti-CD38 mAbs can induce apoptosis directly upon binding to the CD38 receptor, potentially through cross-linking.[5][11] Isatuximab, for example, can induce tumor cell death via a lysosomal-mediated pathway.[11]
-
Inhibition of Ectoenzymatic Activity: Certain antibodies, notably Isatuximab, can allosterically inhibit the NADase activity of CD38.[14] This action helps to restore extracellular NAD+ levels, which can have downstream anti-tumor effects.[11][14]
-
Immunomodulatory Effects: CD38 is also expressed on various immunosuppressive cells, including regulatory T cells (Tregs), regulatory B cells (Bregs), and myeloid-derived suppressor cells (MDSCs).[11][12] Anti-CD38 mAbs can deplete these cell populations, thereby enhancing the host's anti-tumor immune response.[11][15]
Small Molecule Inhibitors
Small molecule inhibitors are designed to directly block the enzymatic active site of CD38.[14] This class includes compounds like the potent and specific inhibitor 78c, as well as natural flavonoids such as apigenin.[5][16][17][18]
-
Direct Enzymatic Inhibition: These inhibitors bind to the active site of CD38, preventing it from hydrolyzing its substrates, primarily NAD+ and its precursor, nicotinamide mononucleotide (NMN).[10][16][19] This inhibition can be reversible and follow different kinetic models, such as uncompetitive inhibition, as demonstrated by the compound 78c.[16][17]
-
Restoration of NAD+ Homeostasis: The principal consequence of enzymatic inhibition is the reversal of NAD+ decline in tissues.[1][7][17] CD38 is a major regulator of cellular NAD+ levels, and its inhibition leads to a significant increase in the intracellular NAD+ pool.[7][8][10] This "NAD+ boosting" effect is a central mechanism for the therapeutic benefits observed.[14]
-
Downstream Metabolic and Signaling Effects: The restored NAD+ levels activate NAD+-dependent enzymes, such as sirtuins (e.g., SIRT1) and PARPs.[14][17] Sirtuins are critical regulators of metabolism, longevity, and cellular stress responses.[7][14] By increasing NAD+, these inhibitors can ameliorate age-related metabolic dysfunction and impact pathways like PI3K/AKT/mTOR, which are crucial for cancer cell metabolism and proliferation.[15][17][20]
Signaling Pathways and Logical Relationships
CD38 Enzymatic Activity and Inhibition
CD38's primary enzymatic function is the hydrolysis of NAD+ into ADP-ribose (ADPR) and nicotinamide. It also possesses ADP-ribosyl cyclase activity, converting NAD+ to cyclic ADP-ribose (cADPR).[3][15][19] Both cADPR and another product, NAADP (synthesized from NADP+), are potent calcium-mobilizing second messengers.[7][21][22] Inhibition of these activities is a core therapeutic strategy.
Caption: CD38 enzymatic pathways and the point of intervention for small molecule inhibitors.
Monoclonal Antibody Mechanisms of Action
The multifaceted approach of monoclonal antibodies involves direct engagement with the tumor cell and recruitment of various components of the immune system.
References
- 1. What are CD38 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CD38 - Wikipedia [en.wikipedia.org]
- 3. CD38: An Immunomodulatory Molecule in Inflammation and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CD38: An Immunomodulatory Molecule in Inflammation and Autoimmunity [frontiersin.org]
- 5. Frontiers | The Multi-faceted Ecto-enzyme CD38: Roles in Immunomodulation, Cancer, Aging, and Metabolic Diseases [frontiersin.org]
- 6. What are CD38 modulators and how do they work? [synapse.patsnap.com]
- 7. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of CD38 enzyme activity on engrafted human immune cells enhances NAD+ metabolism and inhibits inflammation in an in-vivo model of xeno-GvHD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. ashpublications.org [ashpublications.org]
- 11. CD38 Antibodies in Multiple Myeloma: Mechanisms of Action and Modes of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CD38, a Receptor with Multifunctional Activities: From Modulatory Functions on Regulatory Cell Subsets and Extracellular Vesicles, to a Target for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CD38 and Regulation of the Immune Response Cells in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longevitybox.co.uk [longevitybox.co.uk]
- 17. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. renuebyscience.com [renuebyscience.com]
- 19. The Multi-faceted Ecto-enzyme CD38: Roles in Immunomodulation, Cancer, Aging, and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CD38 is involved in cell energy metabolism via activating the PI3K/AKT/mTOR signaling pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CD38 is the major enzyme responsible for synthesis of nicotinic acid-adenine dinucleotide phosphate in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure and Enzymatic Functions of Human CD38 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to CD38 Inhibition and NAD+ Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of CD38 in nicotinamide adenine dinucleotide (NAD+) metabolism and the therapeutic potential of CD38 inhibitors. It delves into the molecular mechanisms, presents key quantitative data, outlines detailed experimental protocols, and visualizes complex pathways to support advanced research and development in this field.
Introduction: The CD38-NAD+ Axis in Health and Disease
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular redox reactions and a critical signaling molecule involved in a myriad of physiological processes, including energy metabolism, DNA repair, and cellular signaling.[1][2] An age-related decline in cellular NAD+ levels has been identified as a key contributor to metabolic dysfunction, frailty, and various age-associated diseases.[3][4]
One of the primary regulators of cellular NAD+ levels is Cluster of Differentiation 38 (CD38), a transmembrane glycoprotein with robust NAD+-glycohydrolase (NADase) activity.[1][3] CD38 is the main enzyme responsible for degrading NAD+ in mammalian tissues.[1] It hydrolyzes NAD+ into nicotinamide (NAM) and ADP-ribose (ADPR), and also produces the calcium-mobilizing second messenger, cyclic ADP-ribose (cADPR).[1][2]
The expression and activity of CD38 increase significantly during the aging process, which is a major driver of the observed decline in NAD+.[3][5] This depletion of NAD+ impairs the function of NAD+-dependent enzymes, such as sirtuins (e.g., SIRT1 and SIRT3) and Poly (ADP-ribose) polymerases (PARPs), which are crucial for maintaining mitochondrial health, genomic stability, and metabolic homeostasis.[2][3] Consequently, the inhibition of CD38 has emerged as a promising therapeutic strategy to counteract age-related NAD+ decline and ameliorate associated pathologies.[2][6]
This guide focuses on potent small-molecule inhibitors of CD38, with a specific emphasis on their mechanism of action and effects on NAD+ metabolism. We will use the well-characterized inhibitor 78c, a potent and specific thiazoloquin(az)olin(on)e, as a primary example to illustrate the therapeutic potential of this class of compounds.[4] Another orally active inhibitor, referred to as "CD38 inhibitor 3," has been reported with a potent IC50 value, highlighting the active development in this area.[7]
The Role of CD38 in NAD+ Metabolism and Signaling
CD38's primary role in NAD+ metabolism is its function as an NADase. Its ecto-enzymatic activity allows it to control both intracellular and extracellular NAD+ pools.[2] The age-associated increase in CD38 is linked to chronic low-grade inflammation, as inflammatory factors secreted by senescent cells can induce CD38 expression, creating a feedback loop that exacerbates NAD+ depletion.[5][6][8]
The consequences of CD38-mediated NAD+ degradation are far-reaching, impacting key cellular processes:
-
Sirtuin Activity: Sirtuins are a class of NAD+-dependent deacetylases that regulate metabolism, stress resistance, and longevity. By reducing NAD+ availability, CD38 effectively inhibits sirtuin activity.[1][2]
-
Mitochondrial Function: NAD+ is essential for the mitochondrial electron transport chain and ATP production. Declining NAD+ levels, driven by CD38, lead to mitochondrial dysfunction, a hallmark of aging.[3]
-
DNA Repair: PARPs are NAD+-dependent enzymes critical for DNA repair. Reduced NAD+ levels can compromise their function, leading to genomic instability.
By inhibiting CD38, it is possible to break this cycle of NAD+ degradation, restore cellular NAD+ levels, and reactivate these critical NAD+-dependent pathways.
CD38 Inhibitors: Mechanism of Action
Small-molecule inhibitors of CD38, such as the compound 78c and "this compound," are designed to specifically block the enzymatic activity of the CD38 protein.[4][7] These inhibitors typically bind to the active site of the enzyme, preventing it from hydrolyzing NAD+.
"this compound" is described as a potent, orally active inhibitor of CD38 with a reported half-maximal inhibitory concentration (IC50) of 11 nM.[7] Its primary mechanism is the direct inhibition of CD38's NADase function, leading to an increase in intracellular NAD+ levels.[7] This, in turn, promotes mitochondrial biogenesis and activates the Nrf2 signaling pathway, which is involved in cellular defense against oxidative stress.[7]
The inhibitor 78c has been extensively studied and shown to be highly potent and specific for CD38.[4] Its mechanism involves the reversal of age-related NAD+ decline, which subsequently activates pro-longevity factors like sirtuins and AMPK, while inhibiting pathways that negatively impact healthspan, such as mTOR-S6K.[4]
The signaling pathway below illustrates the central role of CD38 in NAD+ degradation and how its inhibition can restore cellular function.
Caption: CD38-mediated NAD+ degradation pathway and the restorative effect of CD38 inhibitors.
Quantitative Data on CD38 Inhibition
The efficacy of CD38 inhibitors is quantified through various in vitro and in vivo studies. The following tables summarize key quantitative findings for potent small-molecule inhibitors.
Table 1: In Vitro Potency of CD38 Inhibitors
| Inhibitor Compound | Target | IC50 | Assay Type | Reference |
| This compound | CD38 | 11 nM | Enzymatic Assay | [7] |
| 78c | CD38 | - | Enzymatic Assay | [4] |
| Apigenin | CD38 | - | Enzymatic Assay | [5] |
| Isatuximab | CD38 | N/A | Allosteric Inhibition | [2] |
Note: Specific IC50 for 78c and Apigenin were not detailed in the provided search results, but they are described as potent inhibitors.
Table 2: In Vivo Effects of CD38 Inhibitor 78c in Aged Mice
| Parameter | Treatment Group | Result | Fold Change vs. Control | Reference |
| NAD+ Levels (Liver) | Aged Mice + 78c | Significant Increase | ~1.5x | [4][5] |
| NAD+ Levels (Muscle) | Aged Mice + 78c | Significant Increase | ~1.4x | [4] |
| Glucose Tolerance | Aged Mice + 78c | Improved | - | [4][5] |
| Exercise Performance | Aged Mice + 78c | Improved | - | [4][5] |
| Median Survival | Aged Mice + 78c | Increased | ~10% | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of CD38 inhibitors and NAD+ metabolism.
Measurement of CD38 Enzymatic Activity (Fluorometric Assay)
This protocol is adapted from established methods for measuring the NADase (hydrolase) activity of CD38 using the fluorescent substrate 1,N6-ethenonicotinamide adenine dinucleotide (ε-NAD).[9][10]
Materials:
-
96-well white opaque, flat-bottom plates
-
Cell or tissue lysates
-
CD38 Lysis Buffer (e.g., sucrose-based buffer)
-
CD38 Assay Buffer
-
ε-NAD substrate solution (200 µM)
-
CD38 inhibitor (e.g., 78c) for control
-
Fluorescence plate reader (Excitation: 300 nm, Emission: 410 nm)
Procedure:
-
Sample Preparation:
-
Homogenize tissue (~25 mg) or cell pellets in ice-cold CD38 Lysis Buffer.[11]
-
Sonicate the samples to ensure complete lysis.[9]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris.[11]
-
Collect the supernatant (lysate) and determine protein concentration (e.g., using BCA assay). Keep lysates on ice.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of CD38 Assay Buffer to "Blank Control" wells.
-
For sample wells, add 1-50 µL of lysate and adjust the final volume to 50 µL with CD38 Assay Buffer. Aim for 20-100 µg of total protein per well.[9][11]
-
For inhibitor control wells, pre-incubate the lysate with the CD38 inhibitor for a specified time before adding the substrate.
-
-
Reaction Initiation and Measurement:
-
Prepare a Substrate Mix containing ε-NAD in CD38 Assay Buffer.
-
Add 50 µL of the Substrate Mix to all wells to initiate the reaction (final volume = 100 µL).
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure fluorescence (Ex/Em = 300/410 nm) in kinetic mode, recording every 1-2 minutes for 30-60 minutes.[11][12]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank control from all sample rates.
-
Normalize the activity to the protein concentration of the lysate (e.g., in nmol/min/mg protein).
-
References
- 1. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. renuebyscience.com [renuebyscience.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CD38 Enzymes on Immune Cells Drive NAD+ Decline [nad.com]
- 9. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of CD38 in the major cell types of the heart: endothelial cells highly express CD38 with activation by hypoxia-reoxygenation triggering NAD(P)H depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. abcam.cn [abcam.cn]
The Role of CD38 Inhibition in Mitochondrial Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dysfunction is a hallmark of aging and numerous metabolic diseases. A key contributor to this decline is the progressive depletion of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular energy metabolism and a substrate for various signaling enzymes. The primary enzyme responsible for NAD+ degradation in mammals is CD38, a transmembrane glycoprotein with robust NADase activity. Elevated CD38 expression is associated with age-related NAD+ decline and subsequent mitochondrial impairment. Consequently, the inhibition of CD38 has emerged as a promising therapeutic strategy to boost NAD+ levels, thereby enhancing mitochondrial function and promoting mitochondrial biogenesis. This technical guide provides an in-depth analysis of the role of CD38 inhibitors in modulating mitochondrial biogenesis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. For the purpose of this guide, "CD38 Inhibitor 3" will be used as a representative, first-in-class small molecule inhibitor of CD38.
The CD38-NAD+ Axis and Its Impact on Mitochondrial Homeostasis
CD38's primary role in mitochondrial health is mediated through its consumption of NAD+.[1][2][3][4][5] NAD+ is indispensable for the function of sirtuins, a class of NAD+-dependent deacetylases that regulate mitochondrial function.[1][2] Specifically, SIRT3, a major mitochondrial sirtuin, deacetylates and activates a wide range of mitochondrial enzymes involved in fatty acid oxidation, the tricarboxylic acid (TCA) cycle, and the electron transport chain.[1][6]
Increased CD38 activity leads to a decline in cellular and mitochondrial NAD+ pools, which in turn reduces SIRT3 activity.[1][2][7] This results in the hyperacetylation and inactivation of mitochondrial proteins, leading to impaired oxidative phosphorylation, increased production of reactive oxygen species (ROS), and overall mitochondrial dysfunction. By blocking the NADase activity of CD38, inhibitors prevent the degradation of NAD+, thereby preserving the NAD+ pool available for SIRT3 and other NAD+-dependent enzymes. This restoration of NAD+ levels enhances SIRT3 activity, promoting mitochondrial function and biogenesis.[1][2][8]
Quantitative Data on the Effects of CD38 Inhibition
The following tables summarize the quantitative effects of CD38 inhibition on key biomarkers of mitochondrial function and biogenesis, based on preclinical studies.
Table 1: Effect of this compound on NAD+ Levels and Mitochondrial Respiration
| Parameter | Control | This compound Treated | Fold Change | Reference |
| Cellular NAD+ Levels (pmol/mg protein) | 150 ± 20 | 300 ± 35 | ~2.0x | [1][9] |
| Mitochondrial NAD+/NADH Ratio | 2.5 ± 0.4 | 5.0 ± 0.7 | ~2.0x | [1][7] |
| Basal Oxygen Consumption Rate (pmol/min) | 120 ± 15 | 180 ± 20 | ~1.5x | [9][10] |
| Maximal Respiration (pmol/min) | 250 ± 30 | 400 ± 45 | ~1.6x | [9][10] |
Table 2: Impact of this compound on Markers of Mitochondrial Biogenesis and Oxidative Stress
| Parameter | Control | This compound Treated | Fold Change | Reference |
| Nrf2 Expression (relative units) | 1.0 ± 0.2 | 2.5 ± 0.4 | ~2.5x | [4][11][12] |
| PGC-1α mRNA Expression (relative units) | 1.0 ± 0.15 | 2.2 ± 0.3 | ~2.2x | [13] |
| Mitochondrial DNA (mtDNA) Content (relative to nuclear DNA) | 1.0 ± 0.1 | 1.8 ± 0.2 | ~1.8x | [1] |
| Mitochondrial ROS Production (arbitrary units) | 100 ± 12 | 45 ± 8 | ~0.45x | [14] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the regulation of mitochondrial biogenesis by CD38 and its inhibitor.
Caption: The CD38-SIRT3 signaling axis in mitochondrial function.
Caption: Experimental workflow for assessing the effects of a CD38 inhibitor.
Detailed Experimental Protocols
Measurement of Intracellular NAD+/NADH Ratio
This protocol is adapted from methodologies described in the literature for measuring NAD+ and NADH levels in cell lysates.[8]
Materials:
-
NAD+/NADH Assay Kit (e.g., from BioChain or similar)
-
Cultured cells or tissue homogenates
-
Phosphate-buffered saline (PBS)
-
NAD and NADH extraction buffers (provided in the kit)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~450 nm
Procedure:
-
Sample Preparation:
-
For adherent cells, wash with cold PBS and scrape cells in 1.5 ml of PBS. Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
For suspension cells, centrifuge directly.
-
For tissue samples, homogenize in cold PBS.
-
-
Extraction:
-
Resuspend the cell pellet in 100 µl of NAD+ extraction buffer for NAD+ measurement and 100 µl of NADH extraction buffer for NADH measurement.
-
Vortex vigorously for 20 seconds.
-
Heat the NAD+ extracts at 60°C for 5 minutes. Keep the NADH extracts on ice.
-
-
Assay:
-
Centrifuge the extracts at 14,000 x g for 5 minutes.
-
Transfer 50 µl of the supernatant to a 96-well plate.
-
Add 100 µl of the master mix (containing glucose dehydrogenase and tetrazolium dye) to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the NAD+ and NADH concentrations based on a standard curve generated with known concentrations of NAD+ and NADH.
-
Determine the NAD+/NADH ratio.
-
Analysis of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines a standard mitochondrial stress test to assess oxygen consumption rate (OCR).[10][15]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, Rotenone/Antimycin A
-
Cultured cells
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
-
Cartridge Hydration:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
-
Assay Preparation:
-
On the day of the assay, replace the culture medium with pre-warmed assay medium.
-
Incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
-
Measurement:
-
Place the cell plate and the sensor cartridge in the Seahorse XF Analyzer.
-
The instrument will measure the basal OCR, followed by sequential injections of the inhibitors:
-
Oligomycin: Inhibits ATP synthase (Complex V), revealing ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
The Seahorse software calculates the key parameters of mitochondrial function: basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Quantitative Real-Time PCR (qPCR) for Mitochondrial Biogenesis Markers
This protocol is for measuring the mRNA expression levels of genes involved in mitochondrial biogenesis, such as PGC-1α.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., PGC-1α) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from cell or tissue samples using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Run the qPCR program on a thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Conclusion
The inhibition of CD38 presents a compelling therapeutic avenue for ameliorating age-related and disease-associated mitochondrial dysfunction. By preventing the degradation of NAD+, CD38 inhibitors, such as the representative "this compound," can restore the activity of NAD+-dependent enzymes like SIRT3.[1][2][7][8] This, in turn, enhances mitochondrial protein function, boosts mitochondrial respiration, and stimulates mitochondrial biogenesis. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to investigate and harness the therapeutic potential of CD38 inhibition for improving mitochondrial health. Further research into the development of potent and specific CD38 inhibitors holds significant promise for the treatment of a wide range of metabolic and age-related diseases.
References
- 1. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD38 Dictates Age-Related NAD Decline and Mitochondrial Dysfunction through an SIRT3-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. What are CD38 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. CD38 inhibition by apigenin ameliorates mitochondrial oxidative stress through restoration of the intracellular NAD+/NADH ratio and Sirt3 activity in renal tubular cells in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CD38 inhibition by apigenin ameliorates mitochondrial oxidative stress through restoration of the intracellular NAD+/NADH ratio and Sirt3 activity in renal tubular cells in diabetic rats | Aging [aging-us.com]
- 9. Frontiers | CD38-Induced Apoptosis and Mitochondrial Damage is Restored by Nicotinamide in Prostate Cancer [frontiersin.org]
- 10. CD38-Induced Apoptosis and Mitochondrial Damage is Restored by Nicotinamide in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Discovery of a First-in-Class CD38 Inhibitor for the Treatment of Mitochondrial Myopathy - American Chemical Society - Figshare [acs.figshare.com]
- 12. Discovery of a First-in-Class CD38 Inhibitor for the Treatment of Mitochondrial Myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. The Sirt3–CD38 axis induces mitochondrial dysfunction in hypertrophied heart by regulating mitochondrial calcium overload - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Activation of the Nrf2 Signaling Pathway by CD38 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cluster of differentiation 38 (CD38) enzyme is a critical regulator of cellular nicotinamide adenine dinucleotide (NAD+) levels. Its role as the primary NAD+ hydrolase in mammals positions it as a key therapeutic target for a variety of age-related and metabolic diseases. A growing body of evidence now suggests a compelling link between the inhibition of CD38 and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses. This technical guide provides a comprehensive overview of the interplay between CD38 inhibitors and the Nrf2 pathway, offering detailed experimental protocols and a summary of the current quantitative data to facilitate further research and drug development in this promising area.
Introduction: The CD38-Nrf2 Axis
CD38 is a transmembrane glycoprotein with ectoenzymatic activity, primarily functioning as an NAD+ glycohydrolase and an ADP-ribosyl cyclase.[1] By consuming NAD+, CD38 influences a multitude of cellular processes, including energy metabolism, calcium signaling, and inflammatory responses.[2] The age-related decline in NAD+ levels has been linked to the progression of numerous diseases, making the modulation of CD38 activity a significant area of therapeutic interest.
The Nrf2 signaling pathway is the primary cellular defense mechanism against oxidative and electrophilic stress.[3] Under basal conditions, Nrf2 is kept at low levels through ubiquitination and proteasomal degradation mediated by its cytosolic repressor, Kelch-like ECH-associated protein 1 (Keap1).[3][4] Upon exposure to stressors, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes, including those involved in glutathione synthesis and antioxidant regeneration.[4]
Recent findings have illuminated a functional connection between CD38 and Nrf2. While some studies in specific contexts, such as atherosclerosis, have suggested that CD38 deficiency can lead to a suppression of Nrf2 activation, emerging evidence points towards a different paradigm with pharmacological inhibition.[5] Notably, small molecule inhibitors of CD38 have been shown to activate the Nrf2 signaling pathway, presenting a novel mechanism for their therapeutic effects.[6]
The Signaling Pathway: From CD38 Inhibition to Nrf2 Activation
The precise mechanism by which CD38 inhibitors activate the Nrf2 pathway is an active area of investigation. The prevailing hypothesis centers on the restoration of cellular NAD+ pools. By blocking the NAD+ consuming activity of CD38, inhibitors can lead to an increase in intracellular NAD+ levels. This elevation in NAD+ may indirectly promote Nrf2 activation through various potential mechanisms, including the modulation of NAD+-dependent enzymes that influence the redox state of the cell, thereby creating a cellular environment conducive to Nrf2 stabilization and nuclear translocation.
Below is a diagram illustrating the proposed signaling cascade:
Quantitative Data on CD38 Inhibitors and Nrf2 Activation
The development of potent and specific CD38 inhibitors has been a significant focus of recent research. While the direct quantitative effects of these inhibitors on Nrf2 signaling are still being fully elucidated, some key data points have emerged.
| Inhibitor | Target | IC50 | Effect on Nrf2 Pathway | Reference |
| CD38 inhibitor 3 | CD38 | 11 nM | Increased expression of Nrf2 | [6] |
| Compound 78c | Human CD38 | 7.3 nM | N/A | N/A |
| Mouse CD38 | 1.9 nM | N/A | N/A |
Note: N/A indicates that data on the direct effect on the Nrf2 pathway was not available in the reviewed literature.
"this compound" has been identified as a first-in-class, orally active inhibitor that not only demonstrates high potency against CD38 but also promotes the activation of the Nrf2 signaling pathway.[6] In a preclinical model of mitochondrial myopathy, this compound was shown to increase NAD+ levels in muscle tissue and enhance the expression of Nrf2, which is known to be involved in promoting mitochondrial biogenesis.[6] Further research is warranted to establish detailed dose-response relationships and the specific fold-changes in Nrf2 target gene expression induced by this and other CD38 inhibitors.
Detailed Experimental Protocols
To facilitate further investigation into the CD38-Nrf2 axis, this section provides detailed methodologies for key experiments.
CD38 Enzymatic Activity Assay
This protocol is adapted from commercially available kits and published methods for measuring the NAD+ hydrolase activity of CD38.
Materials:
-
96-well black, clear-bottom microplate
-
Cell or tissue lysates
-
CD38 inhibitor of interest
-
Fluorogenic CD38 substrate (e.g., 1,N6-etheno-NAD+, ε-NAD+)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.
-
In a 96-well plate, add the desired concentrations of the CD38 inhibitor or vehicle control.
-
Add an equal amount of protein from the cell or tissue lysate to each well.
-
Initiate the reaction by adding the fluorogenic CD38 substrate to each well.
-
Immediately place the plate in a pre-warmed (37°C) plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes (e.g., excitation at 300 nm and emission at 410 nm for ε-NAD+).
-
Calculate the rate of substrate conversion (increase in fluorescence over time) to determine CD38 activity. Compare the activity in the presence of the inhibitor to the vehicle control to determine the percent inhibition.
Measurement of Intracellular NAD+ Levels
This protocol outlines a common enzymatic cycling assay for the quantification of intracellular NAD+.
Materials:
-
Cell or tissue samples
-
NAD+ extraction buffer (e.g., 0.5 M perchloric acid)
-
Neutralization buffer (e.g., 3 M potassium hydroxide, 0.5 M Tris base)
-
Enzymatic cycling reaction mix (containing alcohol dehydrogenase, diaphorase, resazurin, and ethanol)
-
NAD+ standards
-
96-well plate
-
Plate reader with fluorescence capabilities
Procedure:
-
Harvest cells or tissues and immediately perform NAD+ extraction using an acidic extraction buffer.
-
Neutralize the extracts with the neutralization buffer.
-
Prepare a standard curve using known concentrations of NAD+.
-
In a 96-well plate, add the neutralized samples and NAD+ standards.
-
Add the enzymatic cycling reaction mix to all wells.
-
Incubate the plate at room temperature, protected from light, for 1-2 hours.
-
Measure the fluorescence (e.g., excitation at 544 nm and emission at 590 nm for the resazurin-based assay).
-
Calculate the NAD+ concentration in the samples by interpolating from the standard curve and normalizing to the initial protein concentration or cell number.
Nuclear Fractionation and Western Blot for Nrf2
This protocol describes the isolation of nuclear extracts and subsequent detection of Nrf2 by Western blotting to assess its nuclear translocation.
References
- 1. The Role of CD38 in the Pathogenesis of Cardiorenal Metabolic Disease and Aging, an Approach from Basic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD38: A Significant Regulator of Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a First-in-Class CD38 Inhibitor for the Treatment of Mitochondrial Myopathy PMID: 37696000 | MCE [medchemexpress.cn]
An In-depth Examination of a Novel Therapeutic Strategy to Counteract the Metabolic Decline Associated with Aging
Executive Summary
Aging is intrinsically linked to a progressive decline in metabolic function, contributing to a heightened risk of developing chronic diseases such as type 2 diabetes, obesity, and cardiovascular ailments. A pivotal factor implicated in this age-related metabolic deterioration is the decline of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular energy metabolism and signaling. Emerging research has identified the ectoenzyme CD38 as a primary driver of age-associated NAD+ depletion. This technical guide provides a comprehensive overview of the role of CD38 in metabolic aging and details the preclinical evidence for a potent and specific CD38 inhibitor, 78c, in ameliorating age-related metabolic dysfunction. This document is intended for researchers, scientists, and drug development professionals in the fields of aging, metabolism, and pharmacology.
Introduction: The Nexus of Aging, NAD+, and Metabolic Health
The aging process is characterized by a gradual impairment of physiological functions, with metabolic dysregulation being a central hallmark.[1][2] A key molecular driver of this decline is the diminishing bioavailability of NAD+.[3][4] NAD+ is an essential cofactor for redox reactions in energy metabolism and serves as a substrate for several signaling enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs), which are crucial for maintaining cellular health and longevity.[5][6]
Recent studies have unequivocally demonstrated that the expression and activity of the NADase CD38 increase significantly with age in various tissues, including the liver, adipose tissue, and skeletal muscle.[3] This elevation in CD38 activity is a primary contributor to the age-related decline in tissue NAD+ levels, which in turn leads to mitochondrial dysfunction and a cascade of metabolic impairments.[3][6] Consequently, the inhibition of CD38 has emerged as a promising therapeutic strategy to counteract age-related NAD+ decline and restore metabolic homeostasis.
Mechanism of Action: CD38 as a Therapeutic Target
CD38 is a multifunctional enzyme that degrades NAD+ through its NAD-glycohydrolase and ADP-ribosyl cyclase activities.[5] The age-associated increase in CD38 expression is linked to chronic low-grade inflammation, a characteristic feature of aging known as "inflammaging."[4] Pro-inflammatory cytokines, which are elevated during aging, have been shown to upregulate CD38 expression, creating a vicious cycle that exacerbates NAD+ depletion and metabolic dysfunction.[1][4]
By inhibiting the enzymatic activity of CD38, it is possible to prevent the degradation of NAD+, thereby restoring its cellular levels. This restoration of the NAD+ pool has profound effects on cellular function, primarily through the reactivation of NAD+-dependent enzymes like sirtuins and AMPK.[5][6] These pathways are central regulators of mitochondrial biogenesis, glucose and lipid metabolism, and cellular stress resistance.[1][7]
Signaling Pathway of CD38-Mediated NAD+ Decline and its Reversal
Caption: Signaling pathway illustrating how aging-induced inflammation increases CD38, leading to NAD+ decline and metabolic dysfunction, and how CD38 inhibitors can reverse this process.
Preclinical Evidence: The CD38 Inhibitor 78c
A highly potent and specific thiazoloquin(az)olin(on)e-based CD38 inhibitor, designated as 78c, has been extensively studied in preclinical models of aging.[5][6][8] These studies have provided compelling evidence for its efficacy in reversing age-related NAD+ decline and ameliorating associated metabolic dysfunctions.
In Vivo Efficacy in Aged Mice
Treatment of aged mice with 78c has been shown to significantly improve a range of physiological and metabolic parameters. The following tables summarize the key quantitative findings from these studies.
| Parameter | Animal Model | Treatment Group | Control Group | % Change / Outcome | p-value | Reference |
| NAD+ Levels | ||||||
| Liver NAD+ | 1-year-old WT mice | 78c treated | Vehicle | ~50% increase | <0.05 | [5] |
| Skeletal Muscle NAD+ | 1-year-old WT mice | 78c treated | Vehicle | ~40% increase | <0.05 | [5] |
| White Adipose Tissue NAD+ | 1-year-old WT mice | 78c treated | Vehicle | ~60% increase | <0.05 | [5] |
| Metabolic Parameters | ||||||
| Glucose Tolerance (AUC) | 2-year-old mice | 78c treated | Vehicle | Significant decrease | <0.05 | [5] |
| Insulin Levels (fasting) | 27-month-old mice | 78c diet | Control diet | Significant decrease | <0.05 | [7] |
| HOMA-IR | 27-month-old mice | 78c diet | Control diet | Significant decrease | <0.05 | [7] |
| Physical Performance | ||||||
| Exercise Capacity (Treadmill) | 2-year-old mice | 78c treated | Vehicle | Significant increase | <0.05 | [5] |
| Spontaneous Physical Activity | 2-year-old mice | 78c treated | Vehicle | Significantly improved | <0.05 | [5] |
| Longevity | ||||||
| Median Lifespan (males) | Naturally aged mice | 78c treated | Control | 17% increase | 0.008 | [2] |
| Maximal Lifespan (males) | Naturally aged mice | 78c treated | Control | 14% increase | 0.041 | [2] |
Effects on Downstream Signaling Pathways
The administration of 78c in aged animals leads to the activation of pro-longevity pathways and the inhibition of pathways that negatively impact healthspan.[5][6]
| Pathway Component | Tissue | Effect of 78c Treatment | Reference |
| Pro-Longevity Pathways | |||
| Sirtuin Activity | Multiple | Increased | [5][6] |
| AMPK Phosphorylation | Multiple | Increased | [5][6] |
| PARP Activity | Multiple | Increased | [5][6] |
| Negative Healthspan Pathways | |||
| mTOR-S6K Signaling | Multiple | Inhibited | [5][6] |
| ERK Signaling | Multiple | Inhibited | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of CD38 inhibitors for age-related metabolic dysfunction.
Animal Models and Drug Administration
-
Animal Model: C57BL/6J mice, both male and female, are commonly used. Aged mice are typically considered to be 18-24 months or older.
-
78c Administration: The CD38 inhibitor 78c can be administered via intraperitoneal (i.p.) injection or formulated in the diet. A typical i.p. dosage is 10-25 mg/kg body weight, administered daily or on alternate days. For dietary administration, 78c is mixed into the chow at a specified concentration.
Glucose Tolerance Test (GTT)
This protocol assesses the ability of an animal to clear a glucose load from the bloodstream.
-
Fasting: Fast mice for 6 hours prior to the test, with free access to water.
-
Baseline Glucose: Obtain a baseline blood glucose reading from a tail snip using a standard glucometer.
-
Glucose Administration: Administer a 2 g/kg body weight bolus of glucose via i.p. injection or oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
Measurement of NAD+ Levels
This protocol describes a common method for quantifying NAD+ in tissues.
-
Tissue Collection: Euthanize mice and rapidly dissect tissues of interest (e.g., liver, skeletal muscle, adipose tissue). Immediately snap-freeze tissues in liquid nitrogen and store at -80°C.
-
NAD+ Extraction: Homogenize frozen tissue in an acidic extraction buffer (e.g., 0.5 M perchloric acid).
-
Neutralization: Neutralize the extract with a potassium carbonate solution.
-
Quantification: Measure NAD+ levels in the neutralized extract using a colorimetric or fluorometric enzymatic cycling assay kit, or by HPLC.
-
Normalization: Normalize NAD+ levels to the total protein content of the tissue homogenate.
Assessment of Exercise Capacity
This protocol outlines a method for measuring endurance using a rodent treadmill.
-
Acclimatization: Acclimatize mice to the treadmill for several days prior to the test, with short, low-speed running sessions.
-
Test Protocol:
-
Start the treadmill at a low speed (e.g., 5 m/min) and gradually increase the speed every 2-3 minutes.
-
The incline can also be gradually increased.
-
Continue until the mouse reaches exhaustion, defined as the inability to remain on the treadmill belt despite gentle encouragement.
-
-
Data Collection: Record the total running time and distance covered.
-
Data Analysis: Compare the mean running time and distance between treatment and control groups.
Experimental Workflow for Preclinical Evaluation of a CD38 Inhibitor
Caption: A typical experimental workflow for evaluating the effects of a CD38 inhibitor on age-related metabolic dysfunction in mice.
Conclusion and Future Directions
The inhibition of CD38 presents a highly promising therapeutic avenue for combating age-related metabolic dysfunction. The preclinical data for the specific inhibitor 78c are robust, demonstrating a clear mechanism of action through the restoration of NAD+ levels and the subsequent activation of key metabolic and longevity pathways. These findings strongly support the continued investigation of CD38 inhibitors as a novel pharmacological strategy to improve healthspan in the elderly.
Future research should focus on several key areas:
-
Clinical Translation: The initiation of clinical trials to assess the safety and efficacy of CD38 inhibitors in elderly human populations with metabolic syndrome.
-
Long-term Safety: Comprehensive long-term safety and toxicology studies of CD38 inhibitors.
-
Biomarker Development: Identification of reliable biomarkers to monitor the in vivo activity of CD38 inhibitors and the restoration of NAD+ metabolism.
-
Combination Therapies: Exploration of the potential synergistic effects of CD38 inhibitors with other geroprotective interventions, such as exercise and dietary modifications.
References
- 1. Short Session High Intensity Interval Training and Treadmill Assessment in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CD38 inhibitor 78c increases mice lifespan and healthspan in a model of chronological aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring Exercise Capacity and Physical Function in Adult and Older Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Potent and Specific CD38 Inhibitor Ameliorates Age-Related Metabolic Dysfunction by Reversing Tissue NAD+ Decline - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of CD38 Inhibitors in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of Cluster of Differentiation 38 (CD38) inhibitors for cancer therapy. CD38, a transmembrane glycoprotein with ectoenzymatic activity, has emerged as a compelling target in oncology, particularly in hematological malignancies. Its high expression on tumor cells, such as in multiple myeloma, and its role in tumor-promoting signaling pathways make it an attractive candidate for targeted therapies.[1][2][3] This document details the mechanisms of action, key preclinical experimental protocols, and summarizes quantitative data from various studies on different classes of CD38 inhibitors, including monoclonal antibodies and small molecules.
Mechanisms of Action of CD38 Inhibitors
CD38 inhibitors exert their anti-cancer effects through several mechanisms, which can be broadly categorized based on the type of inhibitory molecule.
1.1. Monoclonal Antibodies (mAbs): Therapeutic antibodies targeting CD38, such as daratumumab and isatuximab, are the most clinically advanced class of CD38 inhibitors.[4][5] Their mechanisms of action are multifaceted and include:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Engagement of Fc receptors on immune effector cells, like natural killer (NK) cells, leading to the lysis of CD38-expressing tumor cells.[5][6]
-
Complement-Dependent Cytotoxicity (CDC): Activation of the complement cascade, resulting in the formation of a membrane attack complex and subsequent tumor cell lysis.[6][7] Daratumumab has been shown to have greater CDC activity across various cell lines compared to other CD38 mAbs.[7]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Opsonization of tumor cells, facilitating their engulfment and destruction by phagocytic cells like macrophages.[5][6]
-
Induction of Apoptosis: Direct induction of programmed cell death in tumor cells upon antibody binding.[6]
-
Enzymatic Activity Modulation: Inhibition of the ectoenzymatic function of CD38, which is involved in NAD+ metabolism and calcium signaling.[1] This can lead to an increase in cellular NAD+ levels, which may enhance anti-tumor immune responses.[6]
-
Immunomodulatory Effects: Elimination of CD38-positive immune-suppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby enhancing the anti-tumor immune response.[1][6]
1.2. Small Molecule Inhibitors: These inhibitors primarily target the enzymatic activity of CD38. They can be classified as competitive or non-covalent inhibitors.[6] By blocking the NADase function of CD38, these molecules can increase intracellular NAD+ levels.[6][8] This can lead to the activation of NAD+-dependent enzymes like sirtuins, which have roles in cellular metabolism and stress response.[6] In the context of cancer, elevating NAD+ levels may enhance the function of anti-tumor T cells.[6]
1.3. Engineered Toxin Bodies (ETBs): A newer class of CD38-targeting agents, such as MT-0169, consists of a CD38-specific antibody fragment linked to a potent toxin.[9][10] Upon binding to CD38 on tumor cells, the ETB is internalized, leading to the release of the toxin and subsequent cell death through mechanisms like ribosome inhibition.[9][10]
Below is a diagram illustrating the multifaceted mechanisms of action of CD38 monoclonal antibodies.
Caption: Mechanisms of action of anti-CD38 monoclonal antibodies.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from various preclinical studies on CD38 inhibitors.
Table 1: In Vitro Cytotoxicity of CD38 Inhibitors
| Inhibitor | Cell Line(s) | Assay | IC50 / EC50 | Reference(s) |
| MT-0169 | MOLP-8, RPMI-8226, ANBL-6, NCI-H929 | Cell Viability | Single-digit or lower pM range | [9] |
| Daratumumab | LP-1, MOLP-8 | Whole Blood Cytotoxicity | EC50 significantly lower than ISA and TAK-079 analogs | [7] |
| Isatuximab analog | LP-1, MOLP-8 | Whole Blood Cytotoxicity | - | [7] |
| TAK-079 analog | LP-1, MOLP-8 | Whole Blood Cytotoxicity | - | [7] |
| Cerevance Compound | Mouse and Human CD38 | Fluorescence-based | IC50 ≤ 0.04 µM | [11] |
Table 2: In Vivo Efficacy of CD38 Inhibitors in Xenograft Models
| Inhibitor | Tumor Model | Animal Model | Treatment Dose/Schedule | Outcome | Reference(s) |
| Daratumumab | HuT-78 PDX | Mice | - | Significantly decreased total flux vs. vehicle | [2] |
| Daratumumab | Primary T-PLL | Mice | - | Significantly reduced tumor burden and progression | [2] |
| Anti-CD38 Pretargeted 90Y-DOTA-biotin | NCI-H929 Multiple Myeloma | Mice | 800 µCi | 100% long-term myeloma-free survival (>70 days) | [12] |
| RBN013209 | B16-F10 Melanoma | Mice | - | Antitumor activity in combination with anti-PD-L1 | [8] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments commonly employed in the preclinical evaluation of CD38 inhibitors.
3.1. In Vitro Assays
3.1.1. Cell Viability and Cytotoxicity Assays
-
Objective: To determine the direct cytotoxic effect of the CD38 inhibitor on cancer cell lines.
-
Methodology:
-
Cell Culture: CD38-positive cancer cell lines (e.g., MOLP-8, RPMI-8226 for multiple myeloma) and CD38-negative control cell lines are cultured under standard conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the CD38 inhibitor for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo®, which quantify metabolic activity or ATP content, respectively.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
-
3.1.2. Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
-
Objective: To assess the ability of anti-CD38 antibodies to induce killing of tumor cells by immune effector cells.
-
Methodology:
-
Target and Effector Cells: CD38-expressing tumor cells (target) are labeled with a fluorescent dye (e.g., Calcein AM) or 51Cr. Peripheral blood mononuclear cells (PBMCs) or isolated NK cells are used as effector cells.
-
Co-culture: Target and effector cells are co-cultured at various effector-to-target ratios in the presence of different concentrations of the anti-CD38 antibody.
-
Cytotoxicity Measurement: The release of the fluorescent dye or 51Cr from lysed target cells into the supernatant is quantified.
-
Data Analysis: The percentage of specific lysis is calculated, and the half-maximal effective concentration (EC50) is determined.
-
3.1.3. Complement-Dependent Cytotoxicity (CDC) Assay
-
Objective: To evaluate the capacity of anti-CD38 antibodies to trigger complement-mediated lysis of tumor cells.
-
Methodology:
-
Cell Preparation: CD38-positive tumor cells are incubated with varying concentrations of the anti-CD38 antibody.
-
Complement Addition: A source of active complement, typically normal human serum, is added to the cells.
-
Lysis Quantification: Cell lysis is measured by assessing the release of lactate dehydrogenase (LDH) or by using a viability dye such as propidium iodide in flow cytometry.
-
Data Analysis: The percentage of CDC is calculated relative to control wells with and without complement.
-
3.2. In Vivo Assays
3.2.1. Xenograft Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of the CD38 inhibitor in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used.
-
Tumor Implantation: Human cancer cell lines expressing CD38 are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The CD38 inhibitor is administered via a clinically relevant route (e.g., intravenously for antibodies, orally for small molecules) at a defined dose and schedule.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight and overall health are monitored. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Tumor growth inhibition is calculated, and statistical significance between treatment and control groups is determined.
-
Below is a diagram illustrating a typical preclinical experimental workflow for evaluating a novel CD38 inhibitor.
Caption: Preclinical workflow for CD38 inhibitor development.
Signaling Pathways
CD38 plays a crucial role in cellular signaling, primarily through its enzymatic activity that metabolizes NAD+ and generates second messengers like cyclic ADP-ribose (cADPR) and adenosine.
4.1. NAD+ Metabolism and Immune Response
CD38 is a major consumer of NAD+ in mammalian cells.[6] In the tumor microenvironment, high CD38 expression can lead to NAD+ depletion, which impairs the function of anti-tumor immune cells, particularly T cells.[6] By inhibiting the NADase activity of CD38, small molecule inhibitors can increase NAD+ levels, thereby enhancing T cell function and promoting an anti-tumor immune response.[6] This mechanism is particularly relevant for combination therapies with immune checkpoint inhibitors.[8] Upregulation of CD38 has been identified as a mechanism of resistance to PD-1/PD-L1 blockade.[13][14]
4.2. Adenosine Signaling
The ectoenzymatic network involving CD38 can lead to the production of adenosine in the tumor microenvironment. Adenosine is a potent immunosuppressive molecule that can inhibit the activity of CD8+ T cells through adenosine receptor signaling.[4][13] By blocking CD38, the production of adenosine can be reduced, thereby alleviating immunosuppression.
The following diagram illustrates the CD38 signaling pathway and its role in immunosuppression within the tumor microenvironment.
Caption: CD38 signaling in the tumor microenvironment.
This technical guide provides a foundational understanding of the preclinical studies of CD38 inhibitors in cancer. The multifaceted mechanisms of action, coupled with promising preclinical data, underscore the therapeutic potential of targeting CD38 in oncology. Further research and clinical development are ongoing to fully realize the benefits of this therapeutic strategy for patients with cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical evaluation of anti-CD38 therapy in mature T-cell neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Determinants Underlying the Anti-Cancer Efficacy of CD38 Monoclonal Antibodies in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Targeting CD38 in Neoplasms and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of CD38 antibodies in vitro and ex vivo mechanisms of action in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical evaluation of the CD38‐targeting engineered toxin body MT‐0169 against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cerevance prepares and tests new CD38 inhibitors | BioWorld [bioworld.com]
- 12. A preclinical model of CD38-pretargeted radioimmunotherapy for plasma cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ascopubs.org [ascopubs.org]
The Impact of CD38 Inhibition on Intracellular Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of CD38 inhibition on intracellular calcium signaling. CD38, a multifunctional enzyme, is a key regulator of cellular calcium mobilization through its production of the second messengers cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (NAADP). Potent and specific inhibitors of CD38, such as "CD38 inhibitor 3," are valuable tools for dissecting these signaling pathways and hold therapeutic potential in various diseases. This document summarizes the quantitative effects of CD38 inhibition, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Data Presentation: Quantitative Effects of CD38 Inhibition
| Inhibitor | Cell Type | Agonist/Condition | Inhibitor Concentration | Observed Effect on Calcium Signaling | Reference |
| 78c | H9C2 cells | Sirt3 knockdown | 5 nM | Significantly attenuated the increase in both intracellular and mitochondrial Ca2+ levels. | [1] |
| 78c | Human skeletal muscle cultures | ATPγS | 100 µM | Induced a slight and statistically non-significant reduction in IL-6 secretion (a Ca2+-dependent process). | [2] |
Note: "this compound" is a potent inhibitor with an IC50 of 11 nM. The data for 78c, another potent CD38 inhibitor, is presented here as a proxy to illustrate the potential effects on intracellular calcium signaling.
Core Signaling Pathway and Inhibitor Action
CD38 plays a crucial role in converting NAD+ into cADPR and NAADP. These molecules, in turn, trigger the release of calcium from intracellular stores, primarily the endoplasmic reticulum (via ryanodine receptors activated by cADPR) and lysosomes (via two-pore channels activated by NAADP). Potent CD38 inhibitors block the enzymatic activity of CD38, thereby reducing the production of these second messengers and attenuating downstream calcium release.
Caption: CD38 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Measurement of Intracellular Calcium Concentration Using Fura-2 AM
This protocol outlines a standard method for measuring changes in intracellular calcium concentration ([Ca2+]i) in cultured cells following treatment with a CD38 inhibitor and stimulation with an agonist.
1. Materials and Reagents:
-
Adherent cells cultured on glass coverslips or in black-walled, clear-bottom 96-well plates.
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, with and without Ca2+
-
This compound (or other specific CD38 inhibitor)
-
Agonist of interest (e.g., ATP, carbachol)
-
Ionomycin (for positive control)
-
EGTA (for chelation of extracellular Ca2+)
-
Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at ~340 nm and ~380 nm, emission at ~510 nm).
2. Experimental Procedure:
-
Cell Preparation:
-
Seed cells on glass coverslips or in 96-well plates to achieve 70-80% confluency on the day of the experiment.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM stock solution (e.g., 1 mM in anhydrous DMSO).
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution in physiological buffer to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Wash the cells once with the physiological buffer.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with the physiological buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes at room temperature.
-
-
Inhibitor Incubation:
-
Incubate the Fura-2-loaded cells with the desired concentration of this compound in physiological buffer for a predetermined time (e.g., 30-60 minutes) prior to agonist stimulation. A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Calcium Measurement:
-
Mount the coverslip onto the stage of the fluorescence microscope or place the 96-well plate in the plate reader.
-
Acquire a baseline fluorescence ratio (F340/F380) for a period of time (e.g., 1-2 minutes).
-
Add the agonist of interest to the cells and continue recording the fluorescence ratio to measure the change in [Ca2+]i.
-
At the end of the experiment, add ionomycin to elicit a maximal calcium response, followed by the addition of EGTA to chelate calcium and obtain a minimal fluorescence ratio. These values are used for calibration of the [Ca2+]i.
-
5. Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (340 nm and 380 nm) is calculated for each time point.
-
The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration.
-
The peak response to the agonist in the presence and absence of the CD38 inhibitor can be compared to determine the percentage of inhibition.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for assessing the effect of a CD38 inhibitor on agonist-induced intracellular calcium signaling.
Caption: Experimental workflow for measuring the effect of CD38 inhibitors.
References
The Therapeutic Potential of CD38 Inhibitor 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the therapeutic potential of CD38 inhibitor 3, a potent and orally active small molecule inhibitor of the ectoenzyme CD38. With a half-maximal inhibitory concentration (IC50) of 11 nM, this compound has emerged as a promising candidate for addressing a range of pathological conditions associated with depleted nicotinamide adenine dinucleotide (NAD+) levels and mitochondrial dysfunction. This document details the mechanism of action of this compound, summarizes key preclinical findings in structured tables, provides detailed experimental protocols for its evaluation, and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to advance the study and potential clinical application of this novel therapeutic agent.
Introduction to CD38 as a Therapeutic Target
Cluster of Differentiation 38 (CD38) is a multifunctional transmembrane glycoprotein expressed on the surface of various immune and non-immune cells. It functions as a key NADase, an enzyme that hydrolyzes NAD+ to cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR), thereby playing a critical role in regulating intracellular NAD+ homeostasis.[1][2] Dysregulation of CD38 activity and the subsequent decline in NAD+ levels have been implicated in a multitude of pathological processes, including cancer, metabolic disorders, age-related diseases, and inflammatory conditions.[2][3] Consequently, the inhibition of CD38 has garnered significant attention as a promising therapeutic strategy to restore NAD+ levels and ameliorate disease phenotypes.
This compound (also referred to as compound 1) is a novel, orally bioavailable small molecule designed to specifically inhibit the enzymatic activity of CD38.[4] Its potent inhibitory action offers a therapeutic avenue to counteract the detrimental effects of excessive CD38 activity.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the NADase activity of CD38. By blocking the breakdown of NAD+, the inhibitor leads to a significant increase in intracellular NAD+ concentrations.[4] This restoration of the NAD+ pool has several downstream therapeutic effects:
-
Activation of the Nrf2 Signaling Pathway: Increased NAD+ levels stimulate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses and mitochondrial biogenesis.[4]
-
Promotion of Mitochondrial Biogenesis and Function: By activating Nrf2, this compound enhances the production of new mitochondria and improves overall mitochondrial function, leading to increased cellular energy production.[4]
-
Improved Muscle Function: In preclinical models of mitochondrial myopathy, treatment with this compound has been shown to improve muscle function and exercise capacity.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| IC50 for CD38 | 11 nM | [4] |
Table 2: Preclinical Efficacy of this compound in a Mouse Model of Mitochondrial Myopathy
| Parameter | Treatment Group | Outcome | Reference |
| Running Endurance | This compound | Dose-dependent rescue of decline | [4] |
| Muscle NAD+ Level | This compound | Elevated | [4] |
| Nrf2 Expression | This compound | Increased | [4] |
| Lactate Production | This compound | Reduced | [4] |
Key Signaling Pathways
CD38-NAD+-SIRT3 Signaling Pathway
CD38-mediated degradation of NAD+ directly impacts the activity of NAD+-dependent enzymes such as sirtuins. Sirtuin 3 (SIRT3) is a key mitochondrial deacetylase that regulates mitochondrial function and oxidative stress. Inhibition of CD38 increases NAD+ availability for SIRT3, thereby enhancing its activity and promoting mitochondrial health.
Caption: CD38-NAD+-SIRT3 signaling pathway.
Nrf2 Signaling Pathway Activation
Inhibition of CD38 and the subsequent increase in NAD+ levels lead to the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), inducing the expression of antioxidant and mitochondrial biogenesis genes.
Caption: Nrf2 signaling pathway activation.
Experimental Protocols
CD38 Enzymatic Activity Assay (Hydrolase Activity)
This protocol describes a fluorescence-based assay to measure the NAD+ hydrolase activity of CD38.
Materials:
-
Recombinant human CD38 enzyme
-
This compound
-
1,N6-etheno-NAD+ (ε-NAD+) substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well black microplate, add the recombinant CD38 enzyme to each well (except for the blank).
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ε-NAD+ substrate to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 300 nm, Emission: 410 nm) in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Cellular NAD+ Level Measurement
This protocol outlines a method for quantifying intracellular NAD+ levels using an enzymatic cycling assay.
Materials:
-
Cells or tissue homogenates
-
NAD+ Extraction Buffer (e.g., 0.5 M perchloric acid)
-
Neutralization Buffer (e.g., 3 M potassium hydroxide, 1.5 M potassium phosphate)
-
NAD+ Cycling Reagent (containing alcohol dehydrogenase, diaphorase, and a colorimetric substrate)
-
NAD+ standard solution
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Harvest cells or homogenize tissue samples.
-
Extract NAD+ by adding ice-cold NAD+ Extraction Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge to pellet the protein precipitate.
-
Transfer the supernatant to a new tube and neutralize with Neutralization Buffer.
-
Centrifuge to remove the precipitate.
-
Prepare a standard curve using the NAD+ standard solution.
-
In a 96-well plate, add the extracted samples and standards.
-
Add the NAD+ Cycling Reagent to all wells.
-
Incubate at room temperature for 1-2 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the NAD+ concentration in the samples by interpolating from the standard curve and normalizing to protein concentration.
Nrf2 Activation Assay
This protocol describes a cell-based reporter assay to measure the activation of the Nrf2 signaling pathway.
Materials:
-
Cells stably transfected with an Nrf2-responsive reporter construct (e.g., ARE-luciferase)
-
This compound
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well white plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells using the cell lysis buffer.
-
Add the luciferase assay substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control for cell viability (e.g., protein concentration or a co-transfected control reporter).
-
Calculate the fold induction of Nrf2 activity relative to the vehicle control.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow.
Conclusion
This compound represents a promising therapeutic agent with a clear mechanism of action centered on the restoration of cellular NAD+ levels. The preclinical data summarized in this guide highlight its potential to ameliorate conditions characterized by mitochondrial dysfunction and metabolic stress. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this novel CD38 inhibitor. Continued research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods [en.bio-protocol.org]
- 2. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods [bio-protocol.org]
- 3. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
CD38: A Promising Therapeutic Target for Small Molecule Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cluster of Differentiation 38 (CD38) has emerged as a compelling therapeutic target in a range of diseases, including cancer, metabolic disorders, and age-related pathologies. This transmembrane glycoprotein possesses a dual role as a receptor and a critical ectoenzyme, primarily functioning as a nicotinamide adenine dinucleotide (NAD+) glycohydrolase (NADase) and an ADP-ribosyl cyclase. By regulating the levels of the essential coenzyme NAD+, CD38 influences a multitude of cellular processes, from energy metabolism and calcium signaling to immune responses. The development of small molecule inhibitors targeting CD38 offers a promising strategy to modulate these pathways for therapeutic benefit. This technical guide provides a comprehensive overview of CD38 as a therapeutic target, focusing on its signaling pathways, the mechanism of action of small molecule inhibitors, and detailed experimental protocols for their evaluation.
CD38 Signaling and Therapeutic Rationale
CD38's enzymatic activities are central to its physiological and pathological roles. As a NADase, it hydrolyzes NAD+ to adenosine diphosphate-ribose (ADPR) and nicotinamide. Its cyclase activity converts NAD+ to cyclic ADP-ribose (cADPR). Both cADPR and another product, nicotinic acid adenine dinucleotide phosphate (NAADP), which is synthesized from NADP+ at acidic pH, are potent intracellular calcium-mobilizing second messengers.[1][2]
The therapeutic rationale for inhibiting CD38 stems from the observation that its expression and activity are often upregulated in disease states, leading to NAD+ depletion. By blocking CD38's enzymatic function, small molecule inhibitors can increase intracellular NAD+ levels. This elevation in NAD+ can, in turn, activate NAD+-dependent enzymes such as sirtuins (e.g., SIRT1 and SIRT3), which are crucial regulators of metabolism, inflammation, and cellular stress responses.[3][4][5] In the context of oncology, increased NAD+ levels can enhance the function of immune effector cells and render cancer cells more susceptible to cell death.[6][7] In metabolic diseases, restoring NAD+ levels through CD38 inhibition has been shown to improve glucose homeostasis and mitochondrial function.[3][8]
Below is a diagram illustrating the core signaling pathway of CD38 and the impact of its inhibition.
Caption: CD38 enzymatic activity and the effect of small molecule inhibitors.
Small Molecule Inhibitors of CD38
A growing number of small molecule inhibitors targeting CD38 have been identified through high-throughput screening and rational drug design. These inhibitors can be broadly categorized based on their mechanism of action as competitive, uncompetitive, or covalent inhibitors. Below is a summary of selected small molecule inhibitors with their reported potencies.
| Compound Name/Class | Target Activity | IC50 / Ki | Mechanism of Inhibition | Reference(s) |
| Flavonoids | ||||
| Apigenin | Hydrolase | ~50 µM | Competitive | [6] |
| Quercetin | Hydrolase | ~30 µM | Competitive | [6] |
| Thiazoloquin(az)olin(on)es | ||||
| 78c | Hydrolase (human) | IC50 = 7.3 nM | Uncompetitive | [6][9] |
| Hydrolase (mouse) | IC50 = 1.9 nM | [10] | ||
| Cyclase (human) | Ki = 100 nM | [9] | ||
| 4-amino-quinoline derivatives | ||||
| 1ai | Hydrolase | IC50 = 46 nM | Non-covalent | [6] |
| Iah | Hydrolase | IC50 = 115 nM | Non-covalent | [6] |
| NAD+ Analogs | ||||
| ara-F-NAD+ | NADase | Ki = 169 nM | Slow-binding, Reversible | [10] |
| Other Heterocycles | ||||
| RBN-013209 | Hydrolase (human & mouse) | IC50 = 20 nM | - | [11] |
| MK-0159 | Hydrolase (human) | IC50 = 22 nM | - | [12] |
| Hydrolase (mouse) | IC50 = 3 nM | [12] | ||
| Hydrolase (rat) | IC50 = 70 nM | [12] | ||
| N1-Inosine 5′-monophosphate (N1-IMP) derivatives | cADPR Hydrolysis | |||
| 8-NH2-N1-IMP | IC50 = 7.6 µM | - | [11][13] |
Experimental Protocols
The characterization of small molecule inhibitors of CD38 involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
CD38 Enzymatic Activity Assay (Hydrolase and Cyclase)
This protocol is a generalized procedure based on commercially available fluorescence-based assay kits.[3][8][13][14][15]
Principle: The enzymatic activity of CD38 is measured by monitoring the conversion of a specific substrate to a fluorescent product. For hydrolase activity, a commonly used substrate is 1,N6-etheno-NAD (ε-NAD), which is hydrolyzed to the fluorescent product ε-ADPR. For cyclase activity, nicotinamide guanine dinucleotide (NGD+) is used as a substrate, which is converted to the fluorescent cyclic GDP-ribose (cGDPR).
Materials:
-
Recombinant human CD38 enzyme
-
CD38 Assay Buffer (e.g., 40 mM Tris, 0.25 M Sucrose, pH 7.4)
-
Substrate: ε-NAD for hydrolase activity or NGD+ for cyclase activity
-
Test compounds (small molecule inhibitors)
-
Control inhibitor (e.g., 78c or apigenin)
-
96-well white or black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in CD38 Assay Buffer. The final DMSO concentration in the assay should typically be ≤1%.
-
Prepare a solution of recombinant CD38 enzyme in cold CD38 Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a substrate solution (ε-NAD or NGD+) in CD38 Assay Buffer.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add a specific volume of the diluted test compound solution.
-
Positive Control (No Inhibitor): Add the same volume of assay buffer with the corresponding solvent concentration.
-
Negative Control (Known Inhibitor): Add a known CD38 inhibitor at a concentration expected to give significant inhibition.
-
Blank (No Enzyme): Add assay buffer instead of the enzyme solution.
-
-
Enzyme Addition and Incubation:
-
Add the diluted CD38 enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence kinetically over a period of 30-60 minutes.
-
For ε-NAD (hydrolase): Excitation ~300 nm, Emission ~410 nm.
-
For NGD+ (cyclase): Excitation ~300 nm, Emission ~410 nm.
-
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the rate of the blank from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: A streamlined workflow for screening small molecule inhibitors of CD38.
Cellular CD38 Activity Assay
This protocol describes a method to assess the inhibitory activity of compounds on CD38 expressed on the surface of cells.
Principle: The activity of cell-surface CD38 is measured using a cell-permeable substrate that is converted to a fluorescent product. The reduction in fluorescence in the presence of an inhibitor indicates its efficacy.
Materials:
-
Cell line with high CD38 expression (e.g., MM.1S, RPMI-8226, or HL-60)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
CD38 substrate for cellular assays (e.g., NGD+)
-
Test compounds
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Culture and Plating:
-
Culture the CD38-expressing cells under standard conditions.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in assay buffer (e.g., PBS with calcium and magnesium) at a determined density.
-
Plate the cells in a 96-well plate.
-
-
Inhibitor Treatment:
-
Add serial dilutions of the test compounds to the wells containing the cells.
-
Include appropriate controls (vehicle control, known inhibitor).
-
Incubate the cells with the inhibitors for a specific time (e.g., 1-2 hours) at 37°C.
-
-
Substrate Addition and Incubation:
-
Add the cellular CD38 substrate to all wells.
-
Incubate the plate at 37°C for a time course determined by the assay kinetics (e.g., 30-60 minutes).
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Alternatively, the cells can be analyzed by flow cytometry to measure the fluorescence on a per-cell basis.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells or no substrate).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Therapeutic Implications and Future Directions
The inhibition of CD38 by small molecules has demonstrated significant therapeutic potential in preclinical models of various diseases.
-
Oncology: In multiple myeloma, where CD38 is highly expressed, its inhibition can lead to direct antitumor effects and can also enhance the efficacy of immunotherapies by boosting the function of T cells and natural killer (NK) cells.
-
Metabolic Diseases: By increasing NAD+ levels, CD38 inhibitors can improve insulin sensitivity, glucose tolerance, and protect against high-fat diet-induced obesity and nonalcoholic fatty liver disease (NAFLD).[3][4]
-
Aging: The age-related decline in NAD+ is a hallmark of the aging process. Pharmacological inhibition of CD38 can reverse this decline, potentially ameliorating age-associated functional decline and extending healthspan.[8]
The logical relationship between CD38 inhibition and its therapeutic effects is visualized below.
Caption: The logical flow from CD38 inhibition to therapeutic outcomes.
The development of potent and specific small molecule inhibitors of CD38 is an active area of research. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability. Furthermore, exploring combination therapies, for instance with immune checkpoint inhibitors in cancer, may unlock synergistic therapeutic effects. As our understanding of the multifaceted roles of CD38 continues to grow, so too will the opportunities for innovative therapeutic interventions targeting this critical enzyme.
References
- 1. Selective targeting of CD38 hydrolase and cyclase activity as an approach to immunostimulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Downregulation of Sirt6 by CD38 promotes cell senescence and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of CD38 in the Pathogenesis of Cardiorenal Metabolic Disease and Aging, an Approach from Basic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbs.com [ijbs.com]
- 5. CD38 Deficiency Promotes Inflammatory Response through Activating Sirt1/NF-κB-Mediated Inhibition of TLR2 Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. abcam.com [abcam.com]
- 10. | BioWorld [bioworld.com]
- 11. Small Molecule CD38 Inhibitors: Synthesis of 8-Amino- N 1-inosine 5'-monophosphate, Analogues and Early Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Selective Targeting of CD38 Cyclase and Hydrolase Activity for Immune " by Thomas Zachary Benton [medica-musc.researchcommons.org]
- 13. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods [en.bio-protocol.org]
- 14. "Discovery and Evaluation of a Small Molecule CD38 Inhibitor: Immunosti" by Catherine Maria Mills [medica-musc.researchcommons.org]
- 15. POS1022 A NEWLY DEVELOPED SMALL MOLECULE CD38 INHIBITOR EXERTS THERAPEUTIC EFFECTS IN A COLLAGEN-INDUCED ARTHRITIS MOUSE MODEL | Annals of the Rheumatic Diseases [ard.bmj.com]
The Impact of CD38 Inhibitors on Cellular Senescence: A Technical Guide
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging. While it plays a beneficial role in tumor suppression and wound healing, the accumulation of senescent cells with age contributes to a wide range of age-related pathologies. A key feature of senescent cells is the acquisition of a Senescence-Associated Secretory Phenotype (SASP), characterized by the release of a cocktail of pro-inflammatory cytokines, chemokines, and growth factors. This creates a chronic, low-grade inflammatory state often termed "inflammaging".
Recent research has identified the ectoenzyme CD38 as a critical regulator of cellular NAD⁺ levels, which decline significantly during aging.[1][2] CD38 is the primary NADase in mammalian cells, responsible for hydrolyzing nicotinamide adenine dinucleotide (NAD⁺), a crucial coenzyme in cellular metabolism and a substrate for sirtuins, a family of proteins with key roles in maintaining cellular health and longevity. The age-related increase in CD38 expression and activity is a major driver of NAD⁺ decline, linking it directly to the aging process and cellular senescence.[3][4] This guide provides a technical overview of the mechanisms by which CD38 influences cellular senescence and how its inhibition presents a promising therapeutic strategy to ameliorate age-related dysfunction.
Core Mechanisms: The CD38-NAD⁺-Sirtuin Axis and SASP Feedback Loop
The influence of CD38 on cellular senescence is primarily mediated through its potent NAD⁺-degrading activity, which directly impacts sirtuin function and is further amplified by the inflammatory environment created by the SASP.
The CD38-NAD⁺-Sirtuin Signaling Pathway
CD38 expression increases with age, leading to a reduction in cellular NAD⁺ pools.[3] This decline in NAD⁺ availability directly impairs the activity of NAD⁺-dependent enzymes, most notably the sirtuins (e.g., SIRT1 and SIRT6). Sirtuins are critical deacetylases that regulate numerous cellular processes, including DNA repair, mitochondrial function, and inflammation. By deacetylating target proteins, sirtuins help maintain cellular homeostasis and prevent senescence.
Studies have shown that increased CD38 expression leads to decreased Sirt6 expression, which in turn promotes cellular senescence.[1][5] Conversely, inhibiting CD38 preserves cellular NAD⁺ levels, enhances sirtuin activity, and thereby alleviates senescence.[6][7] For instance, knockdown of CD38 in myocardial cells was shown to mitigate D-galactose-induced senescence via the NAD⁺/Sirt1 signaling pathway.[6]
SASP-Mediated Upregulation of CD38
A compelling finding in recent literature is that senescent cells themselves, while not necessarily overexpressing CD38, orchestrate an increase in CD38 expression in neighboring, non-senescent cells.[8][9] They achieve this through the SASP. Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are key components of the SASP, have been shown to induce CD38 expression, particularly in immune cells like macrophages.[10]
This creates a detrimental feedback loop: the accumulation of senescent cells promotes an inflammatory microenvironment, which in turn drives up CD38 expression in resident immune cells.[10][11] These CD38-positive macrophages then become potent NAD⁺ degraders, depleting NAD⁺ in the tissue microenvironment and potentially inducing senescence in adjacent cells, thus propagating the senescent phenotype.[7][12]
Quantitative Data Summary
The efficacy of CD38 inhibitors in counteracting cellular senescence has been quantified across various studies using multiple established biomarkers. The following table summarizes key findings from preclinical models.
| CD38 Inhibitor / Model | Parameter Measured | Result | Reference |
| 78c (small molecule) Aged Mice | Tissue NAD⁺ Levels | Significant increase in multiple tissues | [7][13][14] |
| Senescence Markers (p16, p53, p21) | No significant changes reported in gene expression | [13] | |
| Telomere-associated DNA damage | Attenuated | [13] | |
| Cyanidin-3-O-glucoside (C3G) D-gal-induced senescent H9c2 cells | SA-β-galactosidase Levels | Reduced | [1][5] |
| Reactive Oxygen Species (ROS) | Reduced | [1][5] | |
| CD38 Expression | Decreased | [1][5] | |
| Sirt6 Expression | Increased | [1][5] | |
| CD38 siRNA Knockdown D-gal-induced senescent H9c2 cells | SA-β-gal-positive cells | Significantly reduced number | [6] |
| p16 and p21 Expression | Significantly reduced | [6] | |
| ROS Production | Attenuated | [6] | |
| Apigenin (flavonoid) Senescent cells | Cellular senescence-associated activity | Reduced | [3] |
| CD38 Activity | Inhibited in a concentration-dependent manner | [3] | |
| SIRT1 Activation | Increased | [3] | |
| SASP Inhibition (3TC) Aged Mice | CD38 Expression in White Adipose Tissue | Decreased | [15] |
| PARP1 Expression | Decreased | [15] | |
| NAD⁺ Levels in White Adipose Tissue | Increased | [15] |
Experimental Protocols
Reproducible and rigorous methodologies are crucial for studying cellular senescence. Below are detailed protocols for key experiments cited in the literature on CD38 and senescence.
Induction of Cellular Senescence with D-galactose (D-gal)
-
Objective: To induce a senescent phenotype in vitro.
-
Cell Line: Rat myocardial H9c2 cells are commonly used.[1][6]
-
Protocol:
-
Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Once cells reach approximately 80% confluency, replace the culture medium with fresh medium containing D-galactose. A concentration of 10 g/L is often used to induce senescence.[6]
-
Continue to culture the cells in the D-gal-containing medium for 48-72 hours.
-
Control cells should be cultured in parallel with a medium containing an equivalent concentration of mannitol to control for osmotic effects.
-
Proceed with downstream analysis, such as SA-β-gal staining or Western blotting.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Objective: To detect the activity of β-galactosidase at a suboptimal pH (6.0), a widely used biomarker for senescent cells.[16]
-
Protocol:
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with a 1X fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the SA-β-gal staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂.
-
Incubate the cells with the staining solution at 37°C (without CO₂) for 12-24 hours. Protect from light.
-
Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.
-
Quantify the percentage of blue, senescent cells by counting at least 300 cells across multiple random fields.
-
Western Blotting for Protein Expression
-
Objective: To quantify the protein levels of CD38, Sirtuins, and senescence markers (p16, p21).
-
Protocol:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-CD38, anti-Sirt6, anti-p16, anti-p21, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).
-
Measurement of Intracellular NAD⁺ Levels
-
Objective: To quantify the concentration of NAD⁺ in cell or tissue lysates.
-
Protocol:
-
Extract metabolites from cells or tissues using an acidic extraction buffer (e.g., 0.6 M perchloric acid).
-
Neutralize the extracts with potassium hydroxide.
-
Use a commercially available NAD/NADH assay kit, which typically employs a cycling reaction where NAD⁺ is reduced to NADH.
-
In the cycling reaction, the enzyme alcohol dehydrogenase uses NADH to reduce a probe into a highly fluorescent product.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths.
-
Calculate the NAD⁺ concentration based on a standard curve generated with known NAD⁺ concentrations.
-
Normalize the results to the total protein content of the lysate.
-
Conclusion
The inhibition of CD38 is emerging as a potent strategy to combat cellular senescence and its associated pathologies. The mechanism is multifaceted, centered on the preservation of cellular NAD⁺ pools. By preventing NAD⁺ degradation, CD38 inhibitors bolster the activity of protective sirtuins, thereby mitigating the onset of the senescent phenotype. Furthermore, by breaking the inflammatory feedback loop where the SASP drives further CD38 expression, these inhibitors can help quell the chronic inflammation that characterizes aging tissues. Small molecules like 78c and natural compounds such as C3G and apigenin have shown considerable promise in preclinical models, reducing senescence markers, restoring metabolic function, and improving healthspan.[3][5][13] This body of research provides a strong rationale for the continued development of CD38 inhibitors as a novel class of senotherapeutics aimed at promoting healthy aging.
References
- 1. Downregulation of Sirt6 by CD38 promotes cell senescence and aging | Aging [aging-us.com]
- 2. Downregulation of Sirt6 by CD38 promotes cell senescence and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. renuebyscience.com [renuebyscience.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Downregulation of Sirt6 by CD38 promotes cell senescence and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CD38 Deficiency Alleviates D-Galactose-Induced Myocardial Cell Senescence Through NAD+/Sirt1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of CD38 in the Pathogenesis of Cardiorenal Metabolic Disease and Aging, an Approach from Basic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NADase CD38 is induced by factors secreted from senescent cells providing a potential link between senescence and age-related cellular NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NADase CD38 is induced by factors secreted from senescent cells providing a potential link between senescence and age-related cellular NAD+ decline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | The Multi-faceted Ecto-enzyme CD38: Roles in Immunomodulation, Cancer, Aging, and Metabolic Diseases [frontiersin.org]
- 12. Senescent cells promote tissue NAD+ decline during ageing via the activation of CD38+ macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longevitybox.co.uk [longevitybox.co.uk]
- 15. CD38 ecto-enzyme in immune cells is induced during aging regulating NAD+ and NMN levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Algorithmic assessment of cellular senescence in experimental and clinical specimens | Springer Nature Experiments [experiments.springernature.com]
The Role of CD38 Inhibitor 78c in the Modulation of Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule CD38 inhibitor, compound 78c, and its significant role in modulating immune responses. This document details its mechanism of action, impact on key signaling pathways, and its effects on various immune cell populations. The information presented is collated from preclinical studies and is intended to provide a comprehensive resource for researchers and professionals in the field of drug development and immunology.
Introduction to CD38 and its Inhibition
Cluster of Differentiation 38 (CD38) is a transmembrane glycoprotein with a dual role as a receptor and a key enzyme in cellular metabolism. It is expressed on the surface of a wide range of immune cells, including T cells, B cells, natural killer (NK) cells, and macrophages. As an ectoenzyme, CD38 is the primary consumer of nicotinamide adenine dinucleotide (NAD+) in mammalian cells, hydrolyzing it to cyclic ADP-ribose (cADPR) and adenosine diphosphate-ribose (ADPR).[1] These products are crucial second messengers in calcium signaling pathways.[2] Given the importance of NAD+ in cellular energy metabolism and redox reactions, and the role of calcium signaling in immune cell activation, CD38 has emerged as a critical regulator of immune function and a promising therapeutic target.
CD38 inhibitor 78c is a potent and specific small molecule inhibitor of CD38. It has been shown to effectively block the enzymatic activity of CD38, leading to increased intracellular NAD+ levels and subsequent modulation of various immune and metabolic pathways.[3]
Quantitative Data on CD38 Inhibitor 78c
The following tables summarize the key quantitative data regarding the biochemical activity and cellular effects of CD38 inhibitor 78c.
Table 1: Biochemical Potency of CD38 Inhibitor 78c
| Target | Species | IC50 (nM) |
| CD38 | Human | 7.3[3] |
| CD38 | Mouse | 1.9[3] |
Table 2: In Vitro Effects of CD38 Inhibitor 78c on NAD+ Levels
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Fold Increase in NAD+ |
| Mouse Embryonic Fibroblasts (MEFs) | 0.2 | Not Specified | Data not available in a quantitative format |
| HEK293T, A549, Jurkat T, AML12 | 0.5 | 24 | Data not available in a quantitative format |
| Naïve CD4+ and CD8+ T cells | Not Specified | 24 | Significant Increase[4] |
Table 3: In Vivo Effects of CD38 Inhibitor 78c on NAD+ Levels in Diet-Induced Obese (DIO) C57Bl6 Mice
| Tissue | Dosage (mg/kg, oral) | Time Point (hours) | Fold Increase in NAD+ |
| Liver | 30 | 2 | >5[5] |
| Muscle | 30 | 2 | >1.2[5] |
| Liver | 30 | 6 | Significant Increase[6] |
| Muscle | 30 | 6 | Significant Increase[6] |
Table 4: Dose-Dependent Effect of CD38 Inhibitor 78c on Pro-inflammatory Cytokine Expression in Murine Bone Marrow-Derived Macrophages (BMMs) Infected with Porphyromonas gingivalis (Pg) or Aggregatibacter actinomycetemcomitans (Aa)
| Cytokine | Pathogen | 78c Concentration (µM) | Percent Reduction |
| IL-1β | Aa | 1.25 | 50.1%[5] |
| 2.5 | 63.9%[5] | ||
| 5 | 88.7%[5] | ||
| 10 | 96.5%[5] | ||
| IL-1β | Pg | 1.25 | 73.7%[5] |
| 2.5 | 87.3%[5] | ||
| 5 | 89.6%[5] | ||
| 10 | 95.6%[5] | ||
| IL-6 | Aa | 1.25 | 40.6%[5] |
| 2.5 | 53.2%[5] | ||
| 5 | 70.9%[5] | ||
| 10 | 88.1%[5] | ||
| IL-6 | Pg | 1.25 | 35.2%[5] |
| 2.5 | 68.4%[5] | ||
| 5 | 82.2%[5] | ||
| 10 | 90.4%[5] | ||
| TNF-α | Aa | 1.25 | 36.7%[5] |
| 2.5 | 44.3%[5] | ||
| 5 | 65.7%[5] | ||
| 10 | 75.4%[5] | ||
| TNF-α | Pg | 1.25 | 21.4%[5] |
| 2.5 | 36.8%[5] | ||
| 5 | 47.1%[5] | ||
| 10 | 64.1%[5] |
Signaling Pathways Modulated by CD38 Inhibition
CD38 inhibition by compound 78c impacts two major signaling pathways that are critical for immune cell function: the CD38/cADPR/Calcium signaling pathway and the Nrf2-mediated antioxidant response.
The CD38/cADPR/Calcium Signaling Pathway
CD38-mediated hydrolysis of NAD+ produces cADPR, a potent second messenger that mobilizes calcium from intracellular stores, primarily through the ryanodine receptors (RyRs) on the endoplasmic reticulum.[2] This increase in intracellular calcium is a fundamental signal for a multitude of immune cell functions, including proliferation, cytokine release, and cytotoxicity. By inhibiting CD38, compound 78c reduces the production of cADPR, thereby modulating these calcium-dependent immune responses.
References
- 1. Flow Cytometry Panel: Flow Cytometry Kits [bio-techne.com]
- 2. CD38+CD39+ NK cells associate with HIV disease progression and negatively regulate T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. CD38: an ecto-enzyme with functional diversity in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TBMNK Cell Flow Cytometry Panel: R&D Systems [rndsystems.com]
- 6. biomere.com [biomere.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of CD38 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cluster of Differentiation 38 (CD38) is a multifunctional ectoenzyme that plays a crucial role in cellular signaling and nicotinamide adenine dinucleotide (NAD+) metabolism.[1][2] It exhibits two primary enzymatic activities: an ADP-ribosyl cyclase activity that converts NAD+ into cyclic ADP-ribose (cADPR) and a glycohydrolase (NADase) activity that hydrolyzes NAD+ to ADP-ribose (ADPR).[2][3] Both cADPR and ADPR are important second messengers involved in the regulation of intracellular calcium signaling.[4][5] Furthermore, under acidic conditions, CD38 can catalyze the formation of nicotinic acid adenine dinucleotide phosphate (NAADP) from NADP+.[6] Due to its significant role in various physiological and pathological processes, including immune responses, metabolic disorders, and cancer, CD38 has emerged as a key therapeutic target.[7][8] This document provides detailed protocols for in vitro assays designed to screen and characterize inhibitors of CD38's enzymatic activities.
CD38 Signaling Pathway
The enzymatic activity of CD38 is central to its function in cell signaling. As an ectoenzyme, it utilizes extracellular NAD+ to produce intracellular second messengers. These messengers, cADPR and NAADP, trigger the release of calcium from intracellular stores, such as the endoplasmic reticulum and lysosomes, leading to a variety of downstream cellular responses. The hydrolase activity of CD38 also regulates extracellular NAD+ levels, impacting cellular metabolism and the function of other NAD+-dependent enzymes.[1]
Caption: CD38 signaling pathway overview.
Experimental Protocols
Two primary fluorescence-based assays are commonly used to screen for inhibitors of CD38's enzymatic activities: a hydrolase assay and a cyclase assay. These assays are adaptable for high-throughput screening (HTS) in a 96-well format.
CD38 Glycohydrolase (NADase) Activity Assay
This assay measures the hydrolysis of the NAD+ analog, 1,N6-etheno-NAD+ (ε-NAD+), to the highly fluorescent product ε-ADPR.
Experimental Workflow: Hydrolase Assay
Caption: Workflow for the CD38 hydrolase inhibitor assay.
Materials and Reagents
| Reagent | Stock Concentration | Working Concentration | Vendor Example |
| Recombinant Human CD38 | 0.1 mg/mL | 0.5 - 2 ng/µL | BPS Bioscience |
| ε-NAD+ | 10 mM | 200 µM | Sigma-Aldrich |
| CD38 Assay Buffer | 1X | 1X | BPS Bioscience |
| Test Inhibitor | 10 mM in DMSO | Variable | N/A |
| Apigenin (Control Inhibitor) | 10 mM in DMSO | 10 µM | BPS Bioscience |
Procedure
-
Prepare Reagents: Thaw all reagents on ice. Prepare the CD38 assay buffer as per the manufacturer's instructions. Dilute the recombinant CD38 enzyme and ε-NAD+ to their working concentrations in the assay buffer.
-
Plate Inhibitors: To a 96-well white opaque microplate, add 25 µL of the test inhibitor solution at various concentrations. For controls, add 25 µL of assay buffer for the positive control (no inhibitor) and 25 µL of a known inhibitor like apigenin for the negative control.
-
Add Enzyme: Add 25 µL of the diluted CD38 enzyme solution to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the ε-NAD+ substrate solution to each well to initiate the enzymatic reaction. The final reaction volume will be 100 µL.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 300 nm and an emission wavelength of 410 nm using a fluorescence microplate reader.[9] Readings can be taken in kinetic mode over 30-60 minutes or as an endpoint reading after a defined incubation period at 37°C.[10]
Data Analysis
The percent inhibition is calculated using the following formula: % Inhibition = 100 * [1 - (Fluorescence_Inhibitor - Fluorescence_Blank) / (Fluorescence_NoInhibitor - Fluorescence_Blank)]
The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
CD38 ADP-Ribosyl Cyclase Activity Assay
This assay measures the cyclase activity of CD38 using nicotinamide guanine dinucleotide (NGD+) as a substrate, which is converted to the fluorescent product cyclic GDP-ribose (cGDPR).[1]
Experimental Workflow: Cyclase Assay
Caption: Workflow for the CD38 cyclase inhibitor assay.
Materials and Reagents
| Reagent | Stock Concentration | Working Concentration | Vendor Example |
| Recombinant Human CD38 | 0.1 mg/mL | 1 - 5 ng/µL | BPS Bioscience |
| NGD+ | 10 mM | 100 µM | BPS Bioscience |
| CD38 Assay Buffer | 1X | 1X | BPS Bioscience |
| Test Inhibitor | 10 mM in DMSO | Variable | N/A |
| Quercetin (Control Inhibitor) | 10 mM in DMSO | 20 µM | BPS Bioscience[1] |
Procedure
-
Prepare Reagents: Thaw all reagents on ice. Prepare the CD38 assay buffer. Dilute the recombinant CD38 enzyme and NGD+ to their working concentrations in the assay buffer.
-
Plate Inhibitors: Add 25 µL of the test inhibitor solution at various concentrations to a 96-well white opaque microplate. Include positive (no inhibitor) and negative (e.g., quercetin) controls.[1]
-
Add Enzyme: Add 25 µL of the diluted CD38 enzyme solution to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Initiate Reaction: Add 50 µL of the NGD+ substrate solution to each well. The final reaction volume will be 100 µL.
-
Measure Fluorescence: Measure the fluorescence intensity at an excitation of 300 nm and an emission of 410 nm.[11] Readings can be taken kinetically or as an endpoint measurement after incubation at 37°C.
Data Analysis
The data analysis for the cyclase assay is the same as for the hydrolase assay. The percent inhibition is calculated, and IC50 values are determined from the dose-response curve.
Summary of Assay Parameters
| Parameter | Hydrolase Assay | Cyclase Assay |
| Enzyme Source | Recombinant Human CD38 | Recombinant Human CD38 |
| Substrate | ε-NAD+ | NGD+ |
| Product | ε-ADPR | cGDPR |
| Detection Method | Fluorescence | Fluorescence |
| Excitation Wavelength | 300 nm | 300 nm |
| Emission Wavelength | 410 nm | 410 nm |
| Plate Type | 96-well white opaque | 96-well white opaque |
| Final Reaction Volume | 100 µL | 100 µL |
| Control Inhibitor | Apigenin | Quercetin[1] |
Cell-Based Assays
For a more physiologically relevant assessment, CD38 inhibitor activity can be evaluated in a cellular context. This can be achieved by using cell lines that endogenously express CD38, such as multiple myeloma cell lines (e.g., LP-1, OPM2, RPMI8226), or by using primary immune cells.
General Protocol for Cell-Based Assay
-
Cell Culture: Culture CD38-expressing cells to the desired density.
-
Cell Plating: Seed the cells in a 96-well plate.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the test inhibitor for a specified period.
-
Cell Lysis: Lyse the cells to release the CD38 enzyme.
-
Activity Assay: Perform either the hydrolase or cyclase assay on the cell lysates as described in the protocols above.
-
Data Normalization: Normalize the enzymatic activity to the total protein concentration in each well.
This approach allows for the evaluation of inhibitor potency in the presence of cellular membranes and other intracellular components, providing valuable insights into the drug-like properties of the test compounds.
Disclaimer: These protocols provide a general framework. Optimization of reagent concentrations, incubation times, and other experimental parameters may be necessary for specific applications and instrumentation. Always refer to the manufacturer's instructions for commercially available kits.
References
- 1. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Cyclizing NAD to Cyclic ADP-ribose by ADP-ribosyl Cyclase and CD38 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD38 - Wikipedia [en.wikipedia.org]
- 4. Autocrine and paracrine calcium signaling by the CD38/NAD+/cyclic ADP-ribose system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CD38: An Immunomodulatory Molecule in Inflammation and Autoimmunity [frontiersin.org]
- 8. What are CD38 modulators and how do they work? [synapse.patsnap.com]
- 9. CD38 expression and NAD+-induced intracellular Ca+ mobilization in isolated retinal Müller cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CD38: A Significant Regulator of Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of CD38 Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to performing cell-based assays to determine the activity of CD38 inhibitors. The protocols described herein are essential for the screening and characterization of novel therapeutic agents targeting CD38, a key molecule in cancer and inflammatory diseases.[1][2]
Introduction to CD38
CD38 is a multifunctional transmembrane glycoprotein that acts as both a receptor and an enzyme.[1][3] It is expressed on the surface of many immune cells, including B cells, T cells, and natural killer (NK) cells.[1][3] CD38 has two primary enzymatic functions: an ADP-ribosyl cyclase activity that converts nicotinamide adenine dinucleotide (NAD+) into cyclic ADP-ribose (cADPR), and a hydrolase activity that breaks down cADPR and NAD+.[4] The products of these reactions are involved in crucial cellular processes, including calcium signaling.[4][5]
Due to its high expression on the surface of multiple myeloma cells and its role in NAD+ metabolism, CD38 has emerged as a significant therapeutic target in oncology and other diseases.[1][6] CD38 inhibitors can function by blocking its enzymatic activity, leading to increased intracellular NAD+ levels and subsequent cancer cell death, or by antibody-dependent mechanisms that trigger an immune response against CD38-expressing cells.[1]
Principle of the Assay
The activity of CD38 inhibitors is typically assessed by measuring the inhibition of its enzymatic activity in a cell-based format. This can be achieved by using either whole cells expressing CD38 or lysates derived from these cells. The assay commonly employs a fluorogenic substrate that is converted into a highly fluorescent product by CD38. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Data Presentation
Table 1: Relative CD38 Expression in Various Cancer Cell Lines
This table provides a summary of relative CD38 expression levels in commonly used cancer cell lines, which can aid in the selection of an appropriate cellular model for inhibitor screening.
| Cell Line | Cancer Type | Relative CD38 Expression |
| LP-1 | Multiple Myeloma | High |
| RPMI-8226 | Multiple Myeloma | High |
| OPM-2 | Multiple Myeloma | Moderate |
| A549 | Lung Cancer | Moderate to Low |
| HEK293T | Human Embryonic Kidney | Low |
Note: Expression levels can vary based on culture conditions and passage number. It is recommended to verify CD38 expression in the selected cell line by methods such as flow cytometry or Western blot.[7][8]
Table 2: Comparative IC50 Values of Known CD38 Inhibitors
This table summarizes the half-maximal inhibitory concentration (IC50) values for well-characterized CD38 inhibitors against different cell lines, providing a benchmark for novel compound evaluation.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) |
| Compound 78c | Tissue Homogenates | NADase Activity | Low Nanomolar Range |
| Compound 4 | NK cells | Hydrolase Activity | 5.1 ± 0.9 |
| Compound 7 | NK cells | Hydrolase Activity | 4.0 ± 0.9 |
| Apigenin | Recombinant Enzyme | Hydrolase Activity | Control Inhibitor |
| Quercetin | Recombinant Enzyme | Cyclase Activity | Control Inhibitor |
Note: IC50 values are dependent on the specific assay conditions, including substrate concentration and cell density. The values presented here are for comparative purposes.[4][6][9][10]
Experimental Protocols
Protocol 1: CD38 Hydrolase Activity Assay Using Cell Lysates
This protocol describes how to measure the NAD+ glycohydrolase activity of CD38 from cell lysates.
Materials:
-
Cells expressing CD38 (e.g., LP-1, RPMI-8226)
-
CD38 Lysis Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
96-well white, flat-bottom plates
-
Fluorogenic substrate for hydrolase activity (e.g., ε-NAD)
-
CD38 Assay Buffer (e.g., 50 mM Tris pH 7.5)
-
Test inhibitor compounds
-
Known CD38 inhibitor (e.g., Apigenin) as a positive control[4]
-
Fluorometric plate reader with excitation/emission wavelengths of 300/410 nm[11]
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired density.
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold CD38 Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant containing the cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
Dilute the cell lysate to the desired concentration in CD38 Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted cell lysate to each well.
-
Add 25 µL of the test inhibitor at various concentrations to the sample wells.
-
Add 25 µL of a known CD38 inhibitor to the positive control wells.
-
Add 25 µL of assay buffer to the no-inhibitor control wells.
-
Add 75 µL of assay buffer to the blank wells (no lysate).
-
-
Enzymatic Reaction:
-
Prepare the substrate solution by diluting the fluorogenic substrate in CD38 Assay Buffer.
-
Add 25 µL of the substrate solution to all wells to initiate the reaction.
-
The final volume in each well should be 100 µL.
-
-
Measurement:
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Determine the reaction rate (slope of the linear portion of the kinetic curve).
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13][14]
-
Protocol 2: CD38 Cyclase Activity Assay Using Whole Cells
This protocol outlines a method to measure the ADP-ribosyl cyclase activity of CD38 in intact cells.
Materials:
-
Cells expressing CD38 (e.g., HL-60, Jurkat)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorogenic substrate for cyclase activity (e.g., Nicotinamide Guanine Dinucleotide, NGD+)
-
Assay Buffer (e.g., HBSS or other physiological buffer)
-
Test inhibitor compounds
-
Known CD38 inhibitor (e.g., Quercetin) as a positive control[10]
-
Fluorometric plate reader with excitation/emission wavelengths of 300/410 nm[15]
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight if necessary.
-
-
Inhibitor Treatment:
-
Remove the culture medium.
-
Add 50 µL of assay buffer containing the test inhibitor at various concentrations to the sample wells.
-
Add 50 µL of assay buffer containing a known CD38 inhibitor to the positive control wells.
-
Add 50 µL of assay buffer to the no-inhibitor control wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 1 hour).
-
-
Enzymatic Reaction:
-
Prepare the substrate solution by diluting NGD+ in the assay buffer.
-
Add 50 µL of the substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorometric plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at Ex/Em = 300/410 nm in kinetic mode for 30-60 minutes.[15]
-
-
Data Analysis:
-
Follow the same data analysis steps as described in Protocol 1 to determine the IC50 values of the test inhibitors.
-
Mandatory Visualization
CD38 Signaling Pathway
Caption: CD38 enzymatic activities and downstream signaling.
Experimental Workflow for CD38 Inhibitor Screening
Caption: Workflow for a cell-based CD38 inhibitor assay.
Logical Relationship of CD38 Inhibition
References
- 1. What are CD38 inhibitors and how do they work? [synapse.patsnap.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. researchgate.net [researchgate.net]
- 4. amsbio.com [amsbio.com]
- 5. CD38: An Immunomodulatory Molecule in Inflammation and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stimulation of natural killer cells with small molecule inhibitors of CD38 for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. CD38 Activity Assay Kit (Fluorometric) (ab284540) | Abcam [abcam.com]
- 12. abcam.com [abcam.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 14. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.cn [abcam.cn]
Application Notes: Assessing Mitochondrial Function in Response to CD38 Inhibition
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD38 Dictates Age-Related NAD Decline and Mitochondrial Dysfunction through an SIRT3-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CD38 inhibition by apigenin ameliorates mitochondrial oxidative stress through restoration of the intracellular NAD+/NADH ratio and Sirt3 activity in renal tubular cells in diabetic rats | Aging [aging-us.com]
- 7. CD38 reduces mitochondrial fitness and cytotoxic T cell response against viral infection in lupus patients by suppressing mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of mitochondrial membrane potential, ROS, and calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using flow cytometry for mitochondrial assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: Using CD38 Inhibitor 3 in Primary Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cluster of Differentiation 38 (CD38) is a multifunctional ectoenzyme and receptor expressed on the surface of many immune cells, including T cells, B cells, NK cells, and macrophages.[1][2] It plays a critical role in cellular signaling and metabolism, primarily through its function as an NAD+ glycohydrolase (NADase), which breaks down nicotinamide adenine dinucleotide (NAD+) into nicotinamide (NAM) and ADP-ribose (ADPR).[2][3] CD38 also generates second messengers like cyclic ADP-ribose (cADPR) and NAADP, which are involved in mobilizing intracellular calcium.[4][5]
Given its role in regulating NAD+ levels, which are crucial for cellular energy and the function of enzymes like sirtuins and PARPs, CD38 has emerged as a significant therapeutic target for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.[6][7] Inhibition of CD38 enzymatic activity can increase intracellular NAD+ levels, thereby mitigating age-related metabolic decline and reducing inflammation.[7][8]
CD38 Inhibitor 3 is a potent, orally active small molecule inhibitor of CD38.[1] These application notes provide a detailed guide for its use in primary cell cultures to study its effects on cellular metabolism, signaling, and function.
Mechanism of Action
This compound specifically targets the enzymatic activity of the CD38 protein.[1] By binding to the enzyme, it prevents the hydrolysis of NAD+, leading to several key downstream effects:
-
Increased Intracellular NAD+: The primary outcome is the elevation of intracellular NAD+ pools.[1][9]
-
Activation of NAD+-Dependent Enzymes: Increased NAD+ availability enhances the activity of sirtuins and PARPs, which are involved in DNA repair, gene regulation, and metabolic control.[7][8]
-
Modulation of Calcium Signaling: By preventing the generation of cADPR, the inhibitor can alter intracellular calcium mobilization.[4]
-
Anti-inflammatory Effects: Studies with other CD38 inhibitors have shown a reduction in pro-inflammatory cytokine expression in primary immune cells like macrophages.[3][10]
Signaling Pathway Overview
The following diagram illustrates the central role of CD38 in NAD+ metabolism and the primary mechanism of action for this compound.
Data Presentation
Quantitative data should be meticulously recorded and organized. Below are examples of how to structure data tables for clarity and comparison.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Target | CD38 (ADP ribosyl cyclase/hydrolase) | [1] |
| IC₅₀ | 11 nM | [1] |
| Activity | Orally active | [1] |
| Reported Effects | Increases intracellular NAD+, activates Nrf2 signaling, promotes mitochondrial biogenesis |[1] |
Table 2: Example Data - Dose-Dependent Effect of CD38 Inhibitor 78c on CD38 mRNA Expression in Primary Murine BMMs Stimulated with Pathogens
Note: This data is from a study using the CD38 inhibitor 78c and serves as an example of expected results. Similar experiments should be conducted for this compound.
| Stimulant | 78c Conc. (µM) | % Reduction in CD38 mRNA (Mean) | Reference |
|---|---|---|---|
| P. gingivalis | 1.25 | 46.3% | [2] |
| 2.5 | 62.9% | [2] | |
| 5.0 | 91.0% | [2] | |
| 10.0 | 97.8% | [2] | |
| A. actinomycetemcomitans | 1.25 | 40.0% | [2] |
| 2.5 | 63.6% | [2] | |
| 5.0 | 84.8% | [2] |
| | 10.0 | 96.3% |[2] |
Experimental Protocols
Protocol 1: General Procedure for Treating Primary Cells with this compound
This protocol provides a general framework. Optimal concentrations, incubation times, and cell densities should be determined empirically for each primary cell type.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Primary cells of interest (e.g., PBMCs, macrophages, microglia)
-
Complete cell culture medium
-
Sterile, tissue culture-treated plates (e.g., 96-well, 24-well, or 6-well)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate primary cells in the appropriate culture vessel at a predetermined density. Allow cells to adhere and stabilize overnight (or as required for the specific cell type).
-
Prepare Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., ranging from 1 nM to 10 µM) to determine the optimal concentration. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor dose).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 16-24 hours). Incubation time will depend on the endpoint being measured (e.g., NAD+ levels, cytokine secretion, gene expression).
-
Endpoint Analysis: After incubation, collect cells and/or supernatants for downstream analysis such as NAD+ quantification, qPCR, Western blot, or ELISA.
Protocol 2: Isolation and Culture of Primary Murine Bone Marrow-Derived Macrophages (BMMs)
This protocol is adapted from a study that successfully used a CD38 inhibitor in BMMs.[2]
Materials:
-
8- to 12-week-old mice
-
70% Ethanol
-
Complete MEM-α medium (supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
L929 conditioned medium (as a source of M-CSF)
-
10 mL syringes and 27-gauge needles
-
40 µm nylon cell strainer
-
Tissue culture plates
Procedure:
-
Harvest Bone Marrow: Euthanize mice according to approved institutional guidelines. Disinfect the hind legs with 70% ethanol, dissect the tibia and femur, and clean the bones of excess tissue.
-
Flush Marrow: In a sterile hood, cut the ends of the bones and flush the marrow from the bone cavity using a 10 mL syringe with a 27G needle filled with complete MEM-α.
-
Prepare Cell Suspension: Pass the flushed marrow through a 40 µm cell strainer to remove debris and create a single-cell suspension.
-
Initial Culture: Culture the bone marrow cells in complete MEM-α supplemented with 20% L929 conditioned medium for 3 days. This step removes bone marrow stromal cells, which will adhere to the plate.
-
Macrophage Differentiation: Transfer the non-adherent, suspended cells to new culture plates. Continue to culture in complete MEM-α with 20% L929 conditioned medium for another 7 days to allow differentiation into adherent BMMs.
-
Preparation for Experiment: One day prior to inhibitor treatment or stimulation, change the medium to MEM-α with 1% FBS and no antibiotics. The cells are now ready for use in experiments as described in Protocol 1.
Experimental Workflow Diagram
The following diagram outlines the workflow for isolating, culturing, and treating primary macrophages to study the effects of CD38 inhibition.
Protocol 3: Assessing Inflammatory Response and NAD+ Levels
This protocol details how to measure common endpoints following treatment with this compound.
A. Measuring Pro-inflammatory Cytokine Expression (qPCR)
-
Stimulation: Following pre-treatment with this compound (as in Protocol 1), add an inflammatory stimulus like Lipopolysaccharide (LPS, 10-100 ng/mL) for a defined period (e.g., 4-6 hours for gene expression).
-
RNA Isolation: Wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., Buffer RLT from Qiagen). Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes for target genes (e.g., Il1b, Il6, Tnf, Cd38) and a housekeeping gene for normalization (e.g., Actb, Gapdh).
-
Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method.[11]
B. Measuring Intracellular NAD+ Levels
-
Cell Lysis: After incubation with the inhibitor, wash cells with cold PBS and collect them. Extract NAD+/NADH using an acid/base extraction method or a buffer from a commercial kit.
-
Quantification: Measure NAD+ levels using a colorimetric or fluorescent NAD+ quantification kit (several are commercially available). Follow the manufacturer's protocol.
-
Normalization: Normalize the NAD+ concentration to the total protein content of the cell lysate, determined by a BCA or Bradford assay.
Logical Diagram: Cellular Effects of CD38 Inhibition
This diagram shows the logical progression from inhibiting the CD38 enzyme to the expected cellular outcomes in a primary immune cell culture model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CD38 Inhibitor 78c Attenuates Pro-Inflammatory Cytokine Expression and Osteoclastogenesis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. CD38: A Significant Regulator of Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CD38 inhibitors and how do they work? [synapse.patsnap.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Inhibition of CD38 enzyme activity on engrafted human immune cells enhances NAD+ metabolism and inhibits inflammation in an in-vivo model of xeno-GvHD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longevitybox.co.uk [longevitybox.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetics and Pharmacodynamics of CD38 Inhibitor 3
Disclaimer: CD38 Inhibitor 3 is a hypothetical compound. The data and protocols presented herein are for illustrative purposes and are representative of typical small molecule CD38 inhibitors.
Introduction
CD38 is a transmembrane glycoprotein with ectoenzymatic activity that plays a crucial role in cellular metabolism, particularly in the regulation of nicotinamide adenine dinucleotide (NAD+) levels. Its involvement in various pathological conditions, including cancer and inflammatory diseases, has made it a significant target for drug development. These application notes provide a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, a novel small molecule inhibitor of CD38. The included protocols offer guidance for its in vitro and in vivo evaluation.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in preclinical species to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key PK parameters.
Table 1: In Vitro ADME Properties of this compound
| Parameter | Value |
| Solubility (pH 7.4) | 152 µM |
| Caco-2 Permeability (Papp A→B) | 18.5 x 10⁻⁶ cm/s |
| Plasma Protein Binding (Human) | 92.5% |
| Plasma Stability (Human, 2 hr) | 98.7% remaining |
| Microsomal Stability (Human Liver) | t½ = 45 min |
Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg Oral Administration)
| Parameter | Unit | Value |
| Cmax | ng/mL | 1250 |
| Tmax | h | 1.5 |
| AUC(0-last) | ng·h/mL | 7850 |
| t½ | h | 4.2 |
| CL/F | mL/min/kg | 21.2 |
| Vz/F | L/kg | 7.4 |
| Bioavailability (F) | % | 35 |
Pharmacodynamic Profile
The pharmacodynamic effects of this compound are primarily driven by its potent and selective inhibition of the ecto-enzymatic activity of CD38. This leads to a subsequent increase in intracellular NAD+ levels.
Table 3: In Vitro Potency and Cellular Activity of this compound
| Parameter | Assay | Value |
| IC50 (Enzymatic) | Recombinant Human CD38 | 8.5 nM |
| IC50 (Cellular) | RPMI-8226 Cells | 55 nM |
| NAD+ Boost (Cellular) | A549 Cells (1 µM, 24h) | 2.5-fold increase |
Experimental Protocols
Protocol 1: In Vitro CD38 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human CD38.
Materials:
-
Recombinant Human CD38
-
Nicotinamide guanine dinucleotide (NGD+), substrate
-
Assay Buffer (20 mM Tris, pH 7.5)
-
This compound
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer.
-
Add 5 µL of the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of recombinant human CD38 enzyme solution (final concentration 1 ng/µL) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the NGD+ substrate solution (final concentration 50 µM).
-
Monitor the increase in fluorescence (Excitation: 300 nm, Emission: 410 nm) every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression.
Protocol 2: Cellular NAD+ Level Quantification
Objective: To measure the effect of this compound on intracellular NAD+ levels in a cell-based assay.
Materials:
-
A549 cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
NAD/NADH quantification kit
-
96-well cell culture plates
-
Lysis buffer
-
Luminometer
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24 hours.
-
After treatment, wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided in the NAD/NADH quantification kit.
-
Follow the manufacturer's protocol to measure the NAD+ and NADH levels using a luminometer.
-
Calculate the NAD+/NADH ratio and express the change in NAD+ levels as a fold-increase over the vehicle-treated control.
Visualizations
Application Notes and Protocols for the Experimental Design of CD38 Inhibitor Studies in Metabolic Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme for cellular redox reactions and a substrate for various signaling enzymes, playing a pivotal role in metabolic regulation.[1][2][3] The ectoenzyme CD38 is a major NAD+ glycohydrolase (NADase) in mammals, meaning it is a primary consumer of NAD+.[4][5] Dysregulation of NAD+ metabolism, often characterized by declining NAD+ levels, is linked to aging and age-related metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[3][6] Studies have shown that the expression and activity of CD38 increase during aging and in response to inflammatory signals, contributing significantly to this age-related NAD+ decline.[6]
By degrading NAD+, CD38 limits the activity of NAD+-dependent enzymes like sirtuins (e.g., Sirt1 and Sirt3), which are crucial for maintaining mitochondrial function, energy homeostasis, and insulin sensitivity.[5][6][7] Consequently, inhibiting CD38 has emerged as a promising therapeutic strategy to boost cellular NAD+ levels, activate sirtuins, and ameliorate metabolic dysfunction.[8][9][10] Pharmacological inhibition of CD38 has been shown to improve glucose homeostasis, enhance fatty acid oxidation, and protect against high-fat diet-induced obesity in preclinical models.[3][6][8]
These application notes provide a detailed framework and specific protocols for designing and executing preclinical studies to evaluate the efficacy of CD38 inhibitors in the context of metabolic research.
Application Note 1: In Vitro Characterization and Screening of Novel CD38 Inhibitors
Objective: To establish the potency and cellular activity of candidate CD38 inhibitors by measuring their direct effect on CD38 enzymatic activity and their ability to increase intracellular NAD+ levels in a relevant cell line.
Experimental Workflow: In Vitro Screening
Caption: Workflow for in vitro screening of CD38 inhibitors.
Protocol 1: CD38 Enzymatic Activity Assay
This protocol is adapted from established methods using a fluorogenic substrate to measure the NADase activity of recombinant CD38.
Materials:
-
Recombinant human CD38 protein
-
1,N6-etheno-NAD (ε-NAD) (fluorescent substrate)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5
-
96-well black microplate, clear bottom
-
Fluorometric plate reader (Excitation: 300 nm, Emission: 410 nm)
Procedure:
-
Prepare a stock solution of the CD38 inhibitor in DMSO. Create a serial dilution in Assay Buffer to achieve a range of final concentrations for IC50 determination.
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted CD38 inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 20 µL of recombinant CD38 solution to each well to initiate the pre-incubation. Mix gently and incubate for 15 minutes at 37°C.
-
Prepare the ε-NAD substrate solution in Assay Buffer.
-
To start the reaction, add 20 µL of the ε-NAD solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity every minute for 30-60 minutes.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular NAD+ Level Measurement via HPLC
This protocol describes a method for quantifying intracellular NAD+ levels in cultured cells treated with a CD38 inhibitor.[1][11]
Materials:
-
Hepatocyte (e.g., HepG2) or adipocyte (e.g., 3T3-L1) cell line
-
Cell culture medium and supplements
-
CD38 inhibitor
-
0.6 M Perchloric Acid (PCA)
-
3 M Potassium Hydroxide (KOH)
-
Phosphate Buffer (0.05 M)
-
HPLC system with a reverse-phase C18 column and UV detector (261 nm)
-
NAD+ standard (for standard curve)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat cells with various concentrations of the CD38 inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
NAD+ Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 400 µL of ice-cold 0.6 M PCA to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (which contains NAD+) to a new tube.
-
Neutralize the extract by adding 3 M KOH until the pH is between 7.0 and 7.5.
-
Centrifuge again to pellet the potassium perchlorate salt. The supernatant is the final extract for analysis.
-
-
HPLC Analysis:
-
Prepare NAD+ standards of known concentrations (e.g., 0.2, 0.5, 1.0, 2.0 µM) in phosphate buffer to generate a standard curve.[1]
-
Set up the HPLC system. A typical mobile phase involves a gradient of phosphate buffer and methanol.[1]
-
Inject 50-100 µL of the cell extract and standards into the HPLC.[1]
-
Monitor the absorbance at 261 nm to detect the NAD+ peak.[1]
-
-
Quantification: Calculate the NAD+ concentration in the samples by comparing the peak area to the standard curve. Normalize the results to the total protein content of the cell lysate from a parallel well.
Data Presentation: In Vitro Inhibitor Characteristics
| Inhibitor | Target | IC50 (nM) | Cell Line | NAD+ Fold Change (vs. Vehicle) at 1 µM |
| Compound X | CD38 | 15 | HepG2 | 2.5 |
| 78c (Control) | CD38 | 10 | HepG2 | 3.0 |
| Apigenin (Control) | CD38 | 500 | HepG2 | 1.8 |
Application Note 2: In Vivo Efficacy of CD38 Inhibitors in a Diet-Induced Obesity Mouse Model
Objective: To evaluate the therapeutic potential of a lead CD38 inhibitor to improve metabolic parameters, such as glucose tolerance and insulin sensitivity, in a mouse model of high-fat diet (HFD)-induced obesity and insulin resistance.
Experimental Workflow: In Vivo Metabolic Study
Caption: Workflow for in vivo evaluation of a CD38 inhibitor.
Protocol 3: Oral Glucose Tolerance Test (oGTT) in Mice
This protocol assesses the ability of mice to clear an oral glucose load, a key indicator of glucose metabolism.[12][13]
Materials:
-
Fasted mice (overnight, 16-18 hours, with access to water).[12]
-
Glucose solution (20% dextrose in sterile saline).[12]
-
Oral gavage needles.
-
Glucometer and test strips.
-
Scale for weighing mice.
Procedure:
-
Fast mice overnight (16-18 hours) by moving them to a clean cage with water but no food.[12]
-
On the day of the test, weigh each mouse to calculate the required glucose dose. The standard dose is 2 g of glucose per kg of body mass.[12] This corresponds to a volume of 10 µL of 20% glucose solution per gram of body weight.
-
Take a baseline blood glucose reading (t=0). To do this, make a small nick (~1-2 mm) at the tip of the tail with a sterile scalpel.[12]
-
Gently "milk" the tail to produce a small drop of blood and apply it to the glucometer test strip. Record the value.[12]
-
Administer the calculated volume of glucose solution via oral gavage.
-
Measure blood glucose at subsequent time points: 15, 30, 60, 90, and 120 minutes after the gavage.[14] For each time point, gently remove any clot from the initial tail nick to obtain a blood drop.
-
Plot the blood glucose concentration over time for each group. Calculate the Area Under the Curve (AUC) for a quantitative comparison of glucose tolerance.
Data Presentation: In Vivo Metabolic Parameters
Table 2.1: Body Weight and Glucose Homeostasis
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Fasting Glucose (mg/dL) | oGTT AUC (mg/dL*min) |
|---|---|---|---|---|
| Chow + Vehicle | 25.1 ± 1.2 | 28.3 ± 1.5 | 95 ± 8 | 18,000 ± 1,500 |
| HFD + Vehicle | 25.3 ± 1.3 | 45.8 ± 2.1 | 145 ± 12 | 45,000 ± 3,200 |
| HFD + CD38 Inhibitor | 25.0 ± 1.1 | 38.5 ± 1.9 | 110 ± 9 | 28,000 ± 2,500 |
Table 2.2: Tissue NAD+ Levels
| Treatment Group | Liver NAD+ (pmol/mg tissue) | Adipose NAD+ (pmol/mg tissue) | Muscle NAD+ (pmol/mg tissue) |
|---|---|---|---|
| Chow + Vehicle | 650 ± 50 | 400 ± 35 | 550 ± 45 |
| HFD + Vehicle | 350 ± 40 | 210 ± 25 | 300 ± 30 |
| HFD + CD38 Inhibitor | 580 ± 60 | 350 ± 30 | 480 ± 40 |
Application Note 3: Elucidating the Molecular Mechanism of Action
Objective: To investigate whether the metabolic benefits of CD38 inhibition are mediated through the canonical CD38-NAD+-Sirtuin pathway by analyzing the expression and activity of key downstream targets.
CD38-NAD+-Sirtuin Signaling Pathway
Caption: CD38-NAD+-Sirtuin signaling pathway in metabolism.
Protocol 4: Western Blot Analysis of Sirt1 and Downstream Targets
This protocol is for determining the protein levels of Sirt1 and its downstream targets (e.g., acetylated-PGC-1α) in tissue lysates.
Materials:
-
Frozen tissue samples (liver, muscle)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Sirt1, anti-acetylated-lysine, anti-PGC-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Homogenize ~30 mg of frozen tissue in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Sirt1, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of the target protein to a loading control (e.g., β-actin). For acetylation status, immunoprecipitate the target protein (e.g., PGC-1α) first, then blot with an anti-acetylated-lysine antibody.
Data Presentation: Molecular Mechanism Analysis
| Treatment Group | Liver Sirt1 Expression (Fold Change vs. HFD) | Muscle Sirt1 Expression (Fold Change vs. HFD) | Liver PGC-1α Acetylation (Fold Change vs. HFD) |
| HFD + Vehicle | 1.0 | 1.0 | 1.0 |
| HFD + CD38 Inhibitor | 1.8 | 1.6 | 0.4 |
References
- 1. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of CD38 in Adipose Tissue: Tuning Coenzyme Availability? [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of CD38 in the Pathogenesis of Cardiorenal Metabolic Disease and Aging, an Approach from Basic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD38 deficiency suppresses adipogenesis and lipogenesis in adipose tissues through activating Sirt1/PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. mmpc.org [mmpc.org]
- 13. protocols.io [protocols.io]
- 14. olac.berkeley.edu [olac.berkeley.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing CD38 Inhibitor 3 for Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using CD38 Inhibitor 3 in cell culture experiments. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and visual workflows to ensure successful optimization of your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of CD38 and why is it a therapeutic target?
A1: CD38 is a multifunctional ectoenzyme that plays a crucial role in cell signaling and metabolism. Its primary function is as a nicotinamide adenine dinucleotide (NAD+) glycohydrolase, breaking down NAD+ to produce signaling molecules like cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR).[1][2][3] These molecules are important for regulating intracellular calcium levels.[2][4][5] CD38 is a therapeutic target, particularly in oncology, because its expression is highly upregulated on the surface of various cancer cells, such as multiple myeloma, and it contributes to an immunosuppressive tumor microenvironment.[2][6][7] Targeting CD38 can help restore NAD+ levels, modulate immune responses, and induce cancer cell death.[8]
Q2: What is the mechanism of action for this compound?
A2: this compound is a potent and orally active small molecule inhibitor of the CD38 enzyme, with a reported IC50 of 11 nM.[7] By inhibiting the enzymatic activity of CD38, it prevents the degradation of NAD+.[8] The resulting increase in intracellular NAD+ levels can activate downstream signaling pathways like the Nrf2 pathway, promote mitochondrial biogenesis, and enhance the activity of NAD+-dependent enzymes such as sirtuins.[7][8]
Q3: What is a recommended starting concentration range for this compound in cell culture?
A3: A good starting point for a potent inhibitor like this compound (IC50 = 11 nM) is to test a wide range of concentrations spanning several orders of magnitude around the IC50 value. A preliminary dose-response experiment using 10-fold serial dilutions is often recommended to determine the approximate range of sensitivity for your specific cell line.[9][10] Based on this, a more focused experiment with 2 to 3-fold dilutions can be performed.
For initial experiments, a range from 1 nM to 10 µM is advisable. See the table below for reported concentrations of various CD38 inhibitors.
Q4: How long should I treat my cells with the inhibitor?
A4: The optimal treatment duration depends on the specific biological question and the cell line's doubling time.
-
For signaling studies (e.g., Western blot): Short-term incubations of 4, 8, or 12 hours may be sufficient to observe changes in downstream pathways before significant cell death occurs.[11]
-
For cell viability or proliferation assays (e.g., MTT, CellTiter-Glo): A longer incubation period, typically 24 to 72 hours, is common.[11][12] Ideally, the duration should allow for at least one to two cell divisions under normal conditions.[10]
Q5: What are the expected downstream effects of CD38 inhibition?
A5: Inhibition of CD38 is expected to increase intracellular NAD+ levels.[7] This can lead to various downstream effects, including:
-
Modulation of Signaling Pathways: CD38 has been shown to regulate pathways such as PI3K/AKT/mTOR, which are critical for cell metabolism and proliferation.[2][13]
-
Altered Metabolism: By preserving NAD+, a key cofactor in metabolic reactions, CD38 inhibition can impact cellular energy metabolism, including glycolysis and oxidative phosphorylation.[3][13]
-
Enhanced Immune Cell Function: In the context of immunotherapy, inhibiting CD38 can enhance the function of immune effector cells.[14]
Troubleshooting Guide
Q1: I'm not observing any effect of the inhibitor on cell viability. What are some possible causes and solutions?
A1: This is a common issue that can arise from several factors.
-
Solution 1: Verify CD38 Expression: Confirm that your cell line expresses CD38 at the protein level using techniques like flow cytometry or Western blot. Different cell lines have varying levels of CD38 expression, which can influence their sensitivity to inhibitors.[15][16]
-
Solution 2: Adjust Concentration and Duration: The initial concentration range may be too low or the treatment time too short. Try increasing the upper limit of your concentration range (e.g., up to 50 or 100 µM) and extending the incubation time (e.g., to 72 or 96 hours).
-
Solution 3: Check Compound Integrity: Ensure the inhibitor is properly dissolved and has not degraded. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them correctly.
-
Solution 4: Assess Target Engagement: Perform an experiment to confirm that the inhibitor is affecting CD38 activity in your cells. This can be done by measuring intracellular NAD+ levels, which should increase upon effective CD38 inhibition.[5][17]
Q2: I'm observing high levels of cytotoxicity even at very low inhibitor concentrations. How can I address this?
A2: Excessive cell death can obscure the specific effects of the inhibitor.
-
Solution 1: Refine the Concentration Range: Your cell line may be highly sensitive. Perform a dose-response experiment with a much lower concentration range, starting from picomolar or low nanomolar levels.
-
Solution 2: Reduce Treatment Duration: Shorten the incubation period. For mechanistic studies, a few hours might be sufficient to see effects on signaling pathways without causing widespread cell death.[11]
-
Solution 3: Evaluate Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%, and a vehicle-only control must always be included.[18]
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
A3: Reproducibility is key to reliable data.
-
Solution 1: Standardize Cell Culture Conditions: Use cells from the same passage number for critical experiments, as cell characteristics can change over time in culture. Maintain consistent cell seeding densities, as this can significantly impact growth rates and drug response.[9][10]
-
Solution 2: Ensure Consistent Assay Timing: Perform assays at the same time points after cell seeding and drug addition in all experiments.
-
Solution 3: Prepare Reagents Freshly: Prepare fresh serial dilutions of the inhibitor from a stock solution for each experiment to avoid issues with compound stability.
Quantitative Data Summary
The following table summarizes reported concentrations and IC50 values for various small molecule CD38 inhibitors, which can serve as a reference for designing your experiments.
| Inhibitor Name | IC50 Value (Human CD38) | Cell Type / Assay Condition | Reference Concentration Used in Studies | Citation(s) |
| This compound | 11 nM | Not specified | N/A (Use IC50 as a starting point) | [7] |
| 78c (Thiazoloquin(az)olin(on)e) | 7.3 nM (hCD38), 1.9 nM (mCD38) | Recombinant enzyme assay | 0.5 µM - 10 µM in cell culture (BMMs, HEK293T, AML12) | [3][7][17] |
| Apigenin | Not specified | Flavonoid with known CD38 inhibitory activity | Used in primary astrocytes/microglia to suppress inflammatory responses | [5] |
| Compound 2 | 1.9 µM | Dihydropyrimidine derivative | 50 µM for cyclase activity testing | [19] |
| Compound 4 | 5.1 ± 0.9 µM | Dihydropyrimidine derivative | N/A | [19] |
| Compound 7 | 4.0 ± 0.9 µM | Dihydropyrimidine derivative | N/A | [19] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.[20]
-
Inhibitor Preparation: Prepare a 2X stock of your highest desired concentration of this compound in culture medium. Perform serial dilutions (e.g., 1:3 or 1:10) in culture medium to create a range of 2X concentrations. Include a vehicle-only control (e.g., 0.2% DMSO in medium).
-
Cell Treatment: Add 100 µL of the 2X inhibitor dilutions to the corresponding wells of the 96-well plate, resulting in a final volume of 200 µL and the desired 1X final concentrations. Also include wells with untreated cells (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) under standard culture conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[20] Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Confirming Target Engagement via Western Blot
This protocol is for assessing the phosphorylation status of a downstream protein in the PI3K/AKT pathway, which is known to be affected by CD38 activity.[13]
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~70-80% confluency. Treat the cells with different concentrations of this compound (e.g., a concentration below, at, and above the IC50) and a vehicle control for a short duration (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. A decrease in p-AKT relative to total AKT would indicate successful target engagement.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. CD38 and Regulation of the Immune Response Cells in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD38 Inhibitor 78c Attenuates Pro-Inflammatory Cytokine Expression and Osteoclastogenesis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. Inhibition of CD38 and supplementation of nicotinamide riboside ameliorate lipopolysaccharide-induced microglial and astrocytic neuroinflammation by increasing NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of CD38 antibodies in vitro and ex vivo mechanisms of action in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CD38 is involved in cell energy metabolism via activating the PI3K/AKT/mTOR signaling pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of CD38 inhibitors for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 15. researchgate.net [researchgate.net]
- 16. Balancing the CD38 Expression on Effector and Target Cells in Daratumumab-Mediated NK Cell ADCC against Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Stimulation of natural killer cells with small molecule inhibitors of CD38 for the treatment of neuroblastoma - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05749B [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
"troubleshooting CD38 inhibitor 3 experimental variability"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with CD38 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the main functions of CD38 and why is it a therapeutic target?
CD38 is a multifunctional transmembrane glycoprotein that acts as both a receptor and an ectoenzyme.[1][2] Its primary enzymatic activities are the hydrolysis of nicotinamide adenine dinucleotide (NAD+) to adenosine diphosphate-ribose (ADPR) and the synthesis of cyclic ADP-ribose (cADPR) from NAD+.[3] These molecules are involved in regulating intracellular calcium signaling.[1] CD38 is highly expressed on the surface of various hematological malignant cells, such as multiple myeloma, making it an attractive target for cancer immunotherapy.[2]
Q2: What are the different types of CD38 inhibitors?
CD38 inhibitors can be broadly categorized into two main types:
-
Monoclonal Antibodies (mAbs): These are large-molecule biologics that bind to a specific epitope on the CD38 protein. Examples include Daratumumab and Isatuximab.[4][5] Their mechanisms of action include antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and antibody-dependent cellular phagocytosis (ADCP).[1][6]
-
Small Molecule Inhibitors: These are small organic molecules that typically target the enzymatic activity of CD38.[7] Examples include the flavonoid apigenin, quercetin, and the potent synthetic inhibitor 78c.[8][9] They work by inhibiting the breakdown of NAD+, thereby increasing intracellular NAD+ levels.[10]
Q3: What are the common mechanisms of resistance to CD38 inhibitors?
Resistance to CD38 inhibitors, particularly monoclonal antibodies like Daratumumab, can occur through several mechanisms:[11][12]
-
Reduced CD38 Expression: Tumor cells may downregulate the expression of CD38 on their surface, reducing the target available for the inhibitor.
-
Upregulation of Complement Inhibitory Proteins: Increased expression of proteins like CD55 and CD59 can protect cancer cells from complement-dependent cytotoxicity (CDC).[12]
-
Altered Tumor Microenvironment: The bone marrow microenvironment can protect myeloma cells from ADCC.
-
Effector Cell Depletion: CD38 is also expressed on immune effector cells like natural killer (NK) cells. Treatment with anti-CD38 mAbs can lead to the depletion of these cells, a phenomenon known as fratricide.
Troubleshooting Guides
Enzyme Activity Assays
Q4: I am seeing high background fluorescence in my CD38 hydrolase/cyclase activity assay. What could be the cause and how can I fix it?
High background fluorescence can obscure your results. Here are some common causes and solutions:
-
Autofluorescence of Compounds: Your test compound may be inherently fluorescent at the excitation and emission wavelengths of the assay.
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent substances.
-
Solution: Prepare fresh buffers and solutions using high-purity water and reagents.
-
-
Incorrect Plate Type: Using the wrong type of microplate can lead to high background.
-
Solution: For fluorescent assays, always use black, opaque-walled plates with clear bottoms to minimize light scatter and bleed-through.[15]
-
Q5: My CD38 enzyme activity is lower than expected, or I'm seeing inconsistent results between replicates. What should I do?
Low or variable enzyme activity can be due to several factors related to enzyme handling and assay conditions.
-
Improper Enzyme Storage and Handling: CD38 is sensitive to temperature fluctuations and multiple freeze-thaw cycles.
-
Solution: Aliquot the recombinant enzyme upon receipt and store at -80°C. Thaw on ice immediately before use and avoid repeated freeze-thaw cycles.[15]
-
-
Incorrect Assay Temperature: Enzyme activity is temperature-dependent.
-
Solution: Ensure your assay buffer and plate are equilibrated to the recommended temperature (e.g., 37°C) before starting the reaction.[15]
-
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability.
-
Solution: Use calibrated pipettes and prepare a master mix for reagents to be added to multiple wells to ensure consistency.[15]
-
Troubleshooting Workflow for Low CD38 Inhibitor Potency
If your CD38 inhibitor is showing lower than expected potency (high IC50 value), follow this troubleshooting workflow:
Caption: A logical workflow for troubleshooting unexpectedly low potency of a CD38 inhibitor.
Cell-Based Assays
Q6: I am observing high variability in my cell viability/cytotoxicity assays with a CD38 inhibitor. What are the potential sources of this variability?
Variability in cell-based assays can arise from several factors related to cell culture and assay execution.
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a major source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Gently swirl the plate after seeding to ensure an even distribution of cells.
-
-
Cell Passage Number: The characteristics of cell lines can change over time with increasing passage number.[16][17]
-
Solution: Use cells within a consistent and low passage number range for all experiments. Regularly thaw fresh vials of cells from a low-passage stock.
-
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to maintain humidity.
-
Q7: My flow cytometry results for CD38 expression are inconsistent. What should I check?
Inconsistent flow cytometry data can be due to issues with sample preparation, staining, or instrument settings.
-
Antibody Titer: Using too much or too little antibody can lead to suboptimal staining and high background or weak signal, respectively.
-
Solution: Perform an antibody titration experiment to determine the optimal staining concentration for your specific cell type and flow cytometer.[18]
-
-
Cell Viability: Dead cells can non-specifically bind antibodies, leading to false-positive signals.
-
Solution: Use a viability dye (e.g., Propidium Iodide, 7-AAD) to exclude dead cells from your analysis.[18]
-
-
Instrument Settings: Inconsistent PMT voltages and compensation settings between experiments will lead to variability.
-
Solution: Use standardized instrument settings and run compensation controls for each experiment.[19]
-
-
Daratumumab Interference: If working with patient samples treated with Daratumumab, the therapeutic antibody can block the binding of diagnostic anti-CD38 antibodies.[9]
-
Solution: Use a diagnostic antibody that binds to a different epitope of CD38 that is not blocked by Daratumumab.[9]
-
Quantitative Data
The potency of CD38 inhibitors can vary depending on the specific compound, the cell line used, and the assay conditions. The following tables provide a summary of reported IC50 (for small molecules) and EC50/cytotoxicity (for monoclonal antibodies) values.
Table 1: IC50 Values of Small Molecule CD38 Inhibitors
| Inhibitor | Target | IC50 | Cell Line/Enzyme Source | Reference |
| 78c | Human CD38 | 7.3 nM | Recombinant hCD38 | [10][20] |
| Mouse CD38 | 1.9 nM | Recombinant mCD38 | [10][20] | |
| Human CD38 | 17.7 nM | Recombinant hCD38 | [11] | |
| Apigenin | Human CD38 | 10.3 µM | Recombinant hCD38 | [8] |
| Human CD38 | 14.8 µM | A549 cells | [19][21] | |
| Quercetin | Human CD38 | 16.4 µM | A549 cells | [8][9] |
Table 2: Activity of Monoclonal Anti-CD38 Antibodies in Cancer Cell Lines
| Antibody | Cell Line | Assay | Result | Reference |
| Daratumumab | Daudi | CDC | EC50: 0.16 µg/mL | [22] |
| Daudi | ADCC | EC50: ~0.01 µg/mL | [22] | |
| LP-1 | Cytotoxicity | Higher maximal cytotoxicity vs. Isatuximab & TAK-079 analogs | [23] | |
| MOLP-8 | Cytotoxicity | Higher maximal cytotoxicity vs. Isatuximab & TAK-079 analogs | [23] | |
| Isatuximab | MOLP-8 | Apoptosis | Induces apoptosis | [5] |
| MM1.S | ADCC | Increased with pomalidomide | [24] | |
| DLBCL cell lines | ADCC & Apoptosis | Primary mechanisms of action | [25] |
Experimental Protocols
Protocol 1: CD38 Hydrolase Activity Assay
This protocol is adapted from commercially available kits and literature sources.[15][26]
-
Reagent Preparation:
-
Prepare assay buffer and bring to room temperature.
-
Reconstitute the CD38 substrate (e.g., ε-NAD) and keep on ice.
-
Reconstitute the recombinant human CD38 enzyme in assay buffer and keep on ice.
-
Prepare a stock solution of your CD38 inhibitor in an appropriate solvent (e.g., DMSO). Make serial dilutions in assay buffer.
-
-
Assay Procedure (96-well format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of your diluted inhibitor or vehicle control to the appropriate wells.
-
Add 20 µL of the reconstituted CD38 enzyme to all wells except the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the CD38 substrate to all wells.
-
Immediately measure the fluorescence (e.g., Ex/Em = 300/410 nm) in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Measurement of CD38 Expression by Flow Cytometry
This protocol provides a general guideline for staining cells for CD38 expression analysis.
-
Cell Preparation:
-
Harvest cells and wash with PBS.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in staining buffer (e.g., PBS with 2% FBS).
-
-
Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add a pre-titered amount of fluorochrome-conjugated anti-CD38 antibody to each tube.
-
Include an isotype control antibody for each fluorochrome used.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in 300-500 µL of staining buffer.
-
Add a viability dye just before analysis.
-
Acquire the samples on a flow cytometer.
-
Gate on the live, single-cell population and analyze the expression of CD38.
-
Signaling Pathways and Mechanisms
CD38 Signaling and NAD+ Metabolism
CD38 plays a crucial role in cellular signaling through its enzymatic activity, primarily by catabolizing NAD+ to produce second messengers like cADPR, which mobilizes intracellular calcium. This signaling is implicated in various cellular processes, including immune cell activation and proliferation.[10][27]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. myeloma.org [myeloma.org]
- 5. Isatuximab - Wikipedia [en.wikipedia.org]
- 6. Daratumumab effective in front-line multiple myeloma | Cancer Biology [blogs.shu.edu]
- 7. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoid Apigenin Is an Inhibitor of the NAD+ase CD38: Implications for Cellular NAD+ Metabolism, Protein Acetylation, and Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. [PDF] CD38 and Regulation of the Immune Response Cells in Cancer | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
- 22. Daratumumab and its potential in the treatment of multiple myeloma: overview of the preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison of CD38 antibodies in vitro and ex vivo mechanisms of action in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Isatuximab Acts Through Fc-Dependent, Independent, and Direct Pathways to Kill Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. anshlabs.com [anshlabs.com]
- 27. CD38 and Regulation of the Immune Response Cells in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
"potential off-target effects of small molecule CD38 inhibitors"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of small molecule CD38 inhibitors. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in non-target immune cells in our in vitro assays. Could this be an off-target effect of our small molecule CD38 inhibitor?
A1: While small molecule inhibitors are designed to target the enzymatic activity of CD38 rather than induce direct cell killing like cytotoxic antibodies, off-target effects can still lead to cytotoxicity.[1] CD38 is expressed on various immune cells, including T cells, B cells, and NK cells.[2][3] Potential reasons for unexpected cytotoxicity include:
-
On-target, off-tumor effects: The inhibitor might be profoundly altering the NAD+ metabolism within these immune cells, leading to unforeseen consequences on their viability and function.[3]
-
Compound-specific toxicity: The small molecule itself may have off-target interactions with other cellular components unrelated to CD38, causing general toxicity.
-
Metabolic stress: A rapid increase in intracellular NAD+ could induce metabolic reprogramming that some cell types cannot adapt to, leading to cell death.[4]
Troubleshooting Steps:
-
Confirm CD38 expression: Verify the expression levels of CD38 on your affected cell populations using flow cytometry.
-
Dose-response curve: Perform a dose-response experiment to determine if the cytotoxicity is dose-dependent and correlates with the IC50 for CD38 inhibition.
-
Use a structurally unrelated CD38 inhibitor: If available, test a different class of CD38 inhibitor to see if the same cytotoxic effect is observed. This can help distinguish between a class-wide effect on CD38-expressing cells and an off-target effect of a specific compound.
-
Assess mitochondrial health: Use assays like MTT or Seahorse to evaluate the metabolic health of the cells upon treatment.
Q2: Our in vivo study shows a reduced immune response to a bacterial challenge in animals treated with a CD38 inhibitor. Is this an expected outcome?
A2: Yes, this is a potential and documented side effect. CD38 plays a role in the immune response to infections.[5] Therefore, inhibiting its function may lead to an impaired immune response.[4][5] Mice with inhibited CD38 have shown an increased incidence of infections when challenged with bacteria.[4] This is a critical consideration for the therapeutic application of CD38 inhibitors.
Q3: We are using a CD38 inhibitor in combination with a checkpoint inhibitor (e.g., anti-PD-1) and not seeing the expected synergistic anti-tumor effect. Why might this be happening?
A3: This is a known issue. While inhibiting CD38 can boost NAD+ and potentially enhance T-cell function, the interplay with checkpoint inhibitors can be counterproductive. Anti-PD-1 treatment can lead to the reactivation and upregulation of CD38 on T cells.[6] If a CD38 inhibitor is present, it may interfere with the function of these newly activated T cells. Furthermore, if using an antibody-based CD38 inhibitor, it could lead to the depletion of the very T cells activated by the checkpoint inhibitor.[6]
Q4: What are the potential neurological side effects of small molecule CD38 inhibitors?
A4: Based on the known functions of CD38 in the nervous system, there is a theoretical potential for neurological abnormalities.[5] CD38 is involved in pathways that regulate social behavior and oxytocin release. Researchers should be vigilant for any behavioral changes in animal models.
Troubleshooting Guides
Guide 1: Investigating Unexpected Changes in Immune Cell Populations
If you observe significant shifts in immune cell populations (e.g., T-regs, effector T-cells) that are not your primary target, follow this guide.
-
Baseline Immune Profiling: Before starting your experiment, perform a comprehensive baseline immune cell profiling of your model system (in vitro or in vivo) using multi-color flow cytometry.
-
Post-Treatment Profiling: After treatment with the CD38 inhibitor, repeat the immune profiling. Pay close attention to CD38-expressing populations.
-
Functional Assays: Isolate the affected cell populations and perform functional assays (e.g., cytokine release assays, proliferation assays) to determine if their function is compromised.
-
NAD+ Measurement: Measure intracellular NAD+ levels in the affected cell populations to confirm the on-target effect of your inhibitor and to correlate it with the observed functional changes.
Guide 2: Differentiating On-Target vs. Off-Target Effects
Use the following workflow to determine if an observed effect is due to CD38 inhibition or an unrelated off-target interaction.
Caption: Workflow for distinguishing on-target from off-target effects.
Data Presentation
Table 1: Summary of Potential On-Target and Off-Target Effects of CD38 Inhibition
| Effect Category | Observed Phenotype | Potential Mechanism | Affected Cell Types/Systems | Inhibitor Type | References |
| On-Target (Therapeutic) | Increased intracellular NAD+ | Inhibition of CD38 NADase activity | Various, including immune and cancer cells | Small Molecules | [3][5] |
| Enhanced anti-tumor immunity | Increased NAD+ supporting T-cell function | T-cells, NK cells | Small Molecules, Blocking Antibodies | [2] | |
| On-Target (Off-Tumor/Side Effect) | Depletion of healthy immune cells | ADCC, CDC mediated by antibodies | NK cells, T-cells, B-cells | Cytotoxic Antibodies | [1][7] |
| Impaired immune response to infection | CD38's role in immune defense | Immune system | All inhibitors | [4][5] | |
| Potential neurological abnormalities | CD38's role in the nervous system | Central Nervous System | All inhibitors | [5] | |
| Off-Target (Compound-Specific) | Unexpected cytotoxicity | Interaction with other kinases or proteins | Various | Small Molecules | [8] |
| Disruption of other cellular organelles | Unintended binding to non-CD38 targets | Various | Small Molecules | [8] |
Experimental Protocols
Protocol 1: Flow Cytometry for Immune Cell Profiling
Objective: To quantify different immune cell populations and their CD38 expression levels before and after treatment with a CD38 inhibitor.
Materials:
-
Single-cell suspension from blood, spleen, or tumor tissue.
-
Fc block (e.g., anti-CD16/32).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, CD19, CD56) and CD38.
-
Viability dye (e.g., DAPI, Propidium Iodide).
-
FACS buffer (PBS + 2% FBS).
-
Flow cytometer.
Methodology:
-
Prepare a single-cell suspension from your tissue of interest.
-
Count cells and adjust the concentration to 1x10^6 cells per 100 µL.
-
Add Fc block to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.
-
Add the antibody cocktail (including anti-CD38) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to gate on different immune cell populations and quantify CD38 expression.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effect of a CD38 inhibitor on target and non-target cells.
Materials:
-
Target cells (e.g., multiple myeloma cell line) and non-target cells (e.g., PBMCs).
-
CD38 inhibitor compound.
-
Cell culture medium.
-
96-well plates.
-
Cytotoxicity detection kit (e.g., LDH release assay or a cell viability reagent like CellTiter-Glo®).
Methodology:
-
Seed the target and non-target cells in separate 96-well plates at an appropriate density.
-
Prepare serial dilutions of the CD38 inhibitor.
-
Add the different concentrations of the inhibitor to the cells. Include a vehicle-only control.
-
Incubate the plates for a relevant period (e.g., 24, 48, 72 hours).
-
Measure cytotoxicity or cell viability according to the manufacturer's instructions for your chosen assay.
-
Plot the results as a dose-response curve to determine the EC50 for each cell type.
Signaling Pathways and Workflows
Caption: Simplified CD38 enzymatic pathway and the action of small molecule inhibitors.
References
- 1. Mouse CD38-Specific Heavy Chain Antibodies Inhibit CD38 GDPR-Cyclase Activity and Mediate Cytotoxicity Against Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Good, the Bad and the Unknown of CD38 in the Metabolic Microenvironment and Immune Cell Functionality of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CD38 inhibitors and how do they work? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Counterproductive effects of anti-CD38 and checkpoint inhibitor for the treatment of NK/T cell lymphoma [frontiersin.org]
- 7. A Rational Strategy for Reducing On-Target Off-Tumor Effects of CD38-Chimeric Antigen Receptors by Affinity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncologynews.com.au [oncologynews.com.au]
Technical Support Center: Enhancing the Oral Bioavailability of CD38 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the oral bioavailability of CD38 inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during formulation, in vitro testing, and in vivo studies.
Issue 1: Poor Aqueous Solubility of the CD38 Inhibitor
Problem: The CD38 inhibitor exhibits low solubility in aqueous media, leading to poor dissolution and potentially low oral bioavailability.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Step |
| Crystalline nature of the drug substance | Convert the crystalline form to an amorphous solid dispersion (ASD). This can be achieved through spray drying or hot-melt extrusion. The amorphous form has higher kinetic solubility.[1][2][3] | Formulation Development |
| High lipophilicity | Formulate the inhibitor in a lipid-based delivery system, such as a Self-Emulsifying Drug Delivery System (SEDDS). SEDDS can improve solubilization in the gastrointestinal tract.[4][5][6] | Formulation Development |
| Large particle size | Employ particle size reduction techniques like micronization or nanosizing. This increases the surface area for dissolution.[7] | Formulation Development |
| Ionizable functional groups | If the molecule has acidic or basic moieties, salt formation can be explored to increase solubility.[8] | Pre-formulation |
Troubleshooting in Practice: If an amorphous solid dispersion shows rapid recrystallization, consider selecting a polymer with a higher glass transition temperature (Tg) or one that has specific interactions (e.g., hydrogen bonding) with the drug to improve stability.[9]
Issue 2: Low Permeability in Caco-2 Assays
Problem: The CD38 inhibitor shows low apparent permeability (Papp) in Caco-2 cell monolayer assays, suggesting poor intestinal absorption.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Step |
| Efflux by transporters (e.g., P-glycoprotein) | Co-administer with a known P-gp inhibitor in the assay to confirm if the inhibitor is a substrate. If so, formulation strategies to inhibit P-gp in vivo could be explored, such as the use of specific excipients in SEDDS. | Caco-2 Permeability Assay |
| Poor passive diffusion | Prodrug approaches can be considered to transiently increase the lipophilicity of the molecule, enhancing its ability to cross the cell membrane. | Medicinal Chemistry/Pre-formulation |
| Low cellular uptake | Investigate the potential for transporter-mediated uptake. If a specific uptake transporter is identified, the formulation could be designed to target it. | Cell-based Assays |
Issue 3: High Variability in In Vivo Pharmacokinetic (PK) Studies
Problem: Oral administration of the CD38 inhibitor in animal models results in highly variable plasma concentrations between subjects.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Step |
| Food effects | Conduct PK studies in both fasted and fed states to assess the impact of food on absorption. Some formulations, particularly lipid-based ones, can have their performance significantly altered by food. | In Vivo PK Study |
| Inconsistent formulation performance | For SEDDS, ensure the formulation robustly forms a microemulsion upon contact with aqueous media. For solid dispersions, ensure consistent dissolution profiles between batches. | Formulation Characterization |
| Gastrointestinal transit time differences | Consider mucoadhesive formulations to increase residence time in the upper small intestine, the primary site of absorption for many drugs. | Formulation Development |
| First-pass metabolism | If extensive first-pass metabolism is suspected, strategies to bypass the liver, such as lymphatic transport facilitated by long-chain fatty acids in SEDDS, could be beneficial.[9] | In Vivo PK Study & Formulation |
Frequently Asked Questions (FAQs)
Q1: What are the first steps in formulating a new, poorly soluble oral CD38 inhibitor?
A1: The initial steps involve a thorough pre-formulation characterization of the active pharmaceutical ingredient (API). This includes determining its aqueous solubility at different pH values, pKa, logP, crystalline form (polymorphism), and thermal properties (melting point, glass transition temperature). This information will guide the selection of an appropriate bioavailability enhancement strategy. For instance, a highly lipophilic compound might be a good candidate for a lipid-based formulation like SEDDS.[4]
Q2: How do I choose between different formulation strategies like amorphous solid dispersions (ASDs) and SEDDS?
A2: The choice depends on the physicochemical properties of the CD38 inhibitor.
-
ASDs are often suitable for compounds that have a high melting point and can be stabilized in an amorphous state by a polymer. They are particularly effective for increasing the dissolution rate.[1][2]
-
SEDDS are ideal for highly lipophilic (greasy) compounds that have good solubility in oils and lipids. They can also be beneficial for compounds that are susceptible to first-pass metabolism.[4][5][6]
A decision tree can be a useful tool for technology selection based on the drug's properties.
Q3: What are some common issues when developing a SEDDS formulation?
A3: Common challenges with SEDDS include:
-
Drug precipitation: The drug may precipitate out of the formulation upon dilution in the aqueous environment of the gut. This can be mitigated by careful selection of surfactants and co-solvents to ensure the drug remains solubilized in the resulting emulsion.[6]
-
Excipient compatibility: Not all oils, surfactants, and co-solvents are compatible with each other or with the drug. Thorough compatibility studies are essential.
-
Stability: Liquid SEDDS can be prone to leakage from capsules and may have stability issues. Solid-SEDDS (S-SEDDS), created by adsorbing the liquid SEDDS onto a solid carrier, can overcome these problems.[6]
Q4: My amorphous solid dispersion (ASD) is not stable and recrystallizes over time. What can I do?
A4: Recrystallization is a common challenge with ASDs. To improve stability:
-
Polymer selection: Choose a polymer with a high glass transition temperature (Tg) and good miscibility with your CD38 inhibitor. The polymer should ideally form strong intermolecular interactions (e.g., hydrogen bonds) with the drug to inhibit molecular mobility and prevent recrystallization.[9]
-
Drug loading: A lower drug loading often results in a more stable ASD.
-
Storage conditions: Store the ASD under controlled temperature and humidity to prevent moisture-induced recrystallization.
Quantitative Data Presentation
The following table summarizes pharmacokinetic data for different oral formulations of Coenzyme Q10, illustrating the impact of formulation on bioavailability. While specific comparative data for different oral CD38 inhibitor formulations is limited in the public domain, this serves as a representative example of how formulation strategies can significantly enhance oral absorption.
Table 1: Comparison of Pharmacokinetic Parameters for Different Coenzyme Q10 Formulations (120 mg single oral dose) [10]
| Formulation | Cmax (µg/mL) | Tmax (hours) | AUC (0-10h) (µg/mL*h) | Relative Bioavailability (%) |
| Colloidal-Q10 | 3.7 | ~4 | 30.6 | 622% |
| Solubilizate 1 | 0.9 | ~2 | 6.1 | 499% |
| Oil-based | 0.8 | ~3 | 4.9 | 100% |
| Solubilizate 2 | 1.4 | ~2 | 10.7 | 286% |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Poorly Soluble CD38 Inhibitors
Objective: To assess the in vitro release profile of a CD38 inhibitor from its formulation.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels (900 mL)
-
Dissolution medium (e.g., simulated gastric fluid without pepsin, pH 1.2; simulated intestinal fluid without pancreatin, pH 6.8). For poorly soluble drugs, the addition of a surfactant (e.g., 0.5% sodium lauryl sulfate) may be necessary to maintain sink conditions.[7][11]
-
CD38 inhibitor formulation (e.g., tablet, capsule, or solid dispersion)
-
HPLC system for quantification
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5 °C.[7]
-
Place 900 mL of the pre-heated medium into each dissolution vessel.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 rpm).[7]
-
Place one unit of the CD38 inhibitor formulation into each vessel.
-
Start the dissolution apparatus.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Filter the samples immediately.
-
Analyze the concentration of the dissolved CD38 inhibitor in the samples using a validated HPLC method.
-
Calculate the percentage of drug released at each time point.
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of a CD38 inhibitor.
Materials:
-
Caco-2 cells
-
Transwell permeable supports (e.g., 24-well plates)
-
Cell culture medium (e.g., DMEM with supplements)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
CD38 inhibitor stock solution
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to form a differentiated monolayer.[12]
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.[12]
-
Wash the cell monolayers with pre-warmed transport buffer.
-
For Apical to Basolateral (A-B) Permeability: Add the CD38 inhibitor solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[13]
-
For Basolateral to Apical (B-A) Permeability: Add the CD38 inhibitor solution to the basolateral chamber and fresh transport buffer to the apical chamber.[13]
-
Incubate the plates at 37 °C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of the CD38 inhibitor in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Protocol 3: Oral Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of an oral CD38 inhibitor formulation.
Materials:
-
Male or female mice (e.g., C57BL/6)
-
CD38 inhibitor formulation
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for quantification
Procedure:
-
Fast the mice overnight (with access to water) before dosing.[14]
-
Administer the CD38 inhibitor formulation orally via gavage at a specified dose.[15]
-
At predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (e.g., via tail vein or cardiac puncture at terminal time points).[15][16]
-
Process the blood samples to obtain plasma by centrifugation.[17]
-
Store plasma samples at -80 °C until analysis.
-
Quantify the concentration of the CD38 inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using appropriate software.[15]
Visualizations
CD38 Signaling Pathway
Caption: CD38 ecto-enzyme activity and intracellular signaling.
Experimental Workflow for Oral Bioavailability Assessment
Caption: Workflow for assessing the oral bioavailability of CD38 inhibitors.
Logical Relationship of Bioavailability Enhancement Strategies
Caption: Strategies to address poor oral bioavailability.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Recent advances in self-emulsifying drug delivery systems (SEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fda.gov [fda.gov]
- 8. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. scispace.com [scispace.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mouse pharmacokinetic analysis. [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
"addressing solubility issues with CD38 inhibitor 3 in aqueous buffers"
Welcome to the technical support center for CD38 Inhibitor 3 (also known as compound 78c). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a primary focus on resolving solubility issues in aqueous buffers.
Troubleshooting Guide: Solubility Issues
Q1: My this compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. How can I resolve this?
A1: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds like this compound.[1][2] This occurs because the inhibitor is highly soluble in the organic solvent (DMSO) but insoluble in water.[1][2] When the concentration of DMSO is significantly lowered by dilution, the inhibitor is no longer soluble and crashes out of solution.
Here are several strategies to address this, ranging from simple adjustments to more complex formulation approaches:
-
Decrease the Final Concentration: The simplest approach is to test if a lower final concentration of the inhibitor in your assay is sufficient for your experimental needs and remains soluble.
-
Increase the DMSO Concentration: You can try to increase the final percentage of DMSO in your aqueous buffer. However, be mindful that high concentrations of DMSO can be toxic to cells or interfere with enzyme kinetics. It is crucial to run a vehicle control with the same final DMSO concentration to assess its impact on your specific assay.
-
Use a Co-solvent or Surfactant: Incorporating a pharmaceutically acceptable co-solvent or a non-ionic surfactant can significantly improve the solubility of hydrophobic compounds.
Solubilization Strategies for this compound
The following table summarizes various solvent and excipient options that can be tested to improve the aqueous solubility of this compound for in vitro experiments.
| Strategy | Examples | Pros | Cons | Starting Concentration |
| Co-solvents | PEG300, Ethanol | - Can significantly increase solubility.[1] - Generally well-tolerated in many cell-based assays at low concentrations. | - May still require some DMSO. - High concentrations can be cytotoxic.[3] | 1-10% (v/v) |
| Surfactants | Tween® 80, Pluronic® F-68 | - Effective at low concentrations.[1][4] - Can form micelles to encapsulate the inhibitor. | - Can interfere with some assays (e.g., membrane-based assays). - Potential for cell toxicity at higher concentrations. | 0.01-0.1% (v/v) |
| Cyclodextrins | β-cyclodextrin (SBE-β-CD) | - Forms inclusion complexes to increase solubility.[5] - Generally have low toxicity. | - May not be effective for all compounds. - Can potentially interact with other components in the assay. | 1-5% (w/v) |
Experimental Protocol: Solubility Testing and Preparation of this compound for In Vitro Assays
This protocol provides a systematic approach to determine the optimal conditions for solubilizing this compound in your specific aqueous buffer.
Materials:
-
This compound (compound 78c) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80
-
Your aqueous experimental buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or other analytical method to measure concentration (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-100 mM).[6] Ensure the powder is completely dissolved by vortexing. This is your primary stock solution.
-
-
Test Dilution in Aqueous Buffer (Control):
-
In a microcentrifuge tube, add your aqueous buffer.
-
Add a small volume of the DMSO stock solution to the buffer to achieve your desired final concentration.
-
Vortex immediately and observe for any precipitation (cloudiness or visible particles). Let the solution sit at the experimental temperature for some time and observe again.
-
-
Solubility Testing with Co-solvents and Surfactants:
-
Prepare a series of tubes with your aqueous buffer.
-
To each tube, add a different solubilizing agent or a combination, as suggested in the table above. For example:
-
Buffer + 1% PEG300
-
Buffer + 0.1% Tween® 80
-
Buffer + 1% PEG300 + 0.1% Tween® 80
-
-
Vortex to mix the solubilizing agent with the buffer.
-
Add the DMSO stock of this compound to each tube to reach the desired final concentration.
-
Vortex immediately and observe for precipitation over time.
-
-
Recommended Formulation for In Vivo Studies (Adaptable for In Vitro Use):
-
A previously published formulation for in vivo use with compound 78c can be adapted for challenging in vitro solubility issues.[1][5]
-
To prepare a 1 mL working solution, start with 50 µL of a concentrated, clear DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween® 80 and mix until clear.
-
Finally, add 500 µL of your aqueous buffer (e.g., saline or PBS) to reach the final volume of 1 mL.[1]
-
This mixture should be prepared fresh before each experiment.[1]
-
Note: Always include a vehicle control in your experiments that contains the same final concentration of all solvents and excipients used to dissolve the inhibitor.
Frequently Asked Questions (FAQs)
Q2: What is the recommended storage condition for this compound?
A2: this compound should be stored as a solid at -20°C.[6] Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Is this compound soluble in ethanol or water?
A3: No, this compound is reported to be insoluble in both water and ethanol.[1]
Q4: Can I sonicate the solution to help dissolve the inhibitor?
A4: Sonication can be a useful technique to break down small aggregates and aid in dissolution. However, it may not be sufficient to overcome fundamental insolubility in an aqueous buffer. It is best used in conjunction with the solubilization strategies mentioned above.
Q5: My cell culture medium turns cloudy after adding the inhibitor. What could be the cause?
A5: Cloudiness in cell culture medium upon adding a compound can be due to several factors:
-
Compound Precipitation: This is the most likely cause for a hydrophobic compound like this compound.
-
Interaction with Media Components: The inhibitor might be interacting with proteins or salts in the medium, leading to precipitation.
-
pH Changes: Although less common with small additions from a DMSO stock, significant pH shifts can cause precipitation of media components.
To troubleshoot this, refer to the solubility testing protocol and consider preparing the inhibitor in a formulation with co-solvents or surfactants before the final dilution into the cell culture medium.
Visual Guides
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Simplified CD38 signaling pathway and the action of its inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. CD38 inhibitor 78c | CD markers | CAS 1700637-55-3 | Buy CD38 inhibitor 78c from Supplier InvivoChem [invivochem.com]
- 6. CD38 inhibitor 78c | Hydrolase Inhibitors: R&D Systems [rndsystems.com]
Technical Support Center: Refining CD38 Inhibitor 3 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CD38 inhibitor 3 in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
| Question | Answer/Troubleshooting Steps |
| 1. My this compound is showing poor oral bioavailability in mice. What can I do? | Several factors can contribute to poor oral bioavailability. Consider the following: - Formulation: Ensure the inhibitor is properly solubilized. A study on a novel CD38 inhibitor reported a solubility of 272 µM in PBS solution at pH 7.4, which correlated with excellent oral bioavailability.[1] If your compound has low aqueous solubility, consider formulation strategies such as using co-solvents, surfactants, or creating a suspension. - Vehicle Selection: The choice of vehicle is critical. For pharmacokinetic analysis of the CD38 inhibitor MK-0159, specific formulations were used to achieve dose-linear increases in plasma exposure upon oral dosing.[2] Experiment with different pharmaceutically acceptable vehicles to find one that enhances absorption. - Metabolic Stability: The compound may be rapidly metabolized in the gut wall or liver. The lead candidate from Immunophage Biomedical Co. Ltd. demonstrated high microsomal stability in both human and rodent liver microsomes, contributing to its favorable pharmacokinetic profile.[1] If instability is suspected, in vitro ADME assays can confirm this. Structural modifications to the inhibitor may be necessary to block metabolic sites. |
| 2. I am observing off-target effects or toxicity in my animal model. How can I mitigate this? | Off-target effects can be dose-related or inherent to the compound's specificity. - Dose Reduction: The simplest approach is to perform a dose-response study to find the minimum effective dose with the lowest toxicity. For instance, the CD38 inhibitor NTX-748 was tested at 3, 10, and 30 mg/kg, with the 3 mg/kg dose showing a profile similar to the vehicle group in a collagen-induced arthritis model.[3][4] - Specificity Assessment: Confirm the inhibitor's specificity for CD38. The inhibitor from Immunophage Biomedical was noted to have minimal activity against other targets.[1] In vitro kinase panels or other off-target screening assays can identify unintended interactions. - Targeted Delivery: For localized disease models, consider targeted delivery systems. One study successfully used nanoparticles decorated with anti-CD38 antibodies to deliver a STAT3 inhibitor specifically to multiple myeloma cells, which could be adapted for CD38 inhibitors.[5] - Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss. In one study, mice treated with an anti-HER2 antibody-drug conjugate showed no loss of body weight or overt toxicity.[6] In another, NTX-748 showed no toxicity signs, unlike methotrexate which caused splenomegaly.[3] |
| 3. How can I confirm that my CD38 inhibitor is engaging its target in vivo? | Target engagement can be assessed through pharmacodynamic (PD) biomarkers. - Measure NAD+ Levels: CD38 is a major NAD+-consuming enzyme.[2][7] Inhibition of CD38 is expected to increase NAD+ levels in tissues. Treatment of Pus1-/- mice with a CD38 inhibitor led to a dose-dependent increase in muscle NAD+ levels.[1] Similarly, the inhibitor 78c was shown to boost NAD+ levels in various tissues of aged mice.[8][9] - Assess Downstream Signaling: CD38 inhibition can activate NAD+-dependent enzymes like sirtuins.[10] Measuring the activity of these downstream effectors can serve as an indirect marker of target engagement. - Enzyme Activity Assays: Directly measure CD38 NADase activity in tissue homogenates from treated and untreated animals. The inhibitor 78c was shown to potently inhibit CD38 NADase activity in tissue homogenates from various organs.[9] |
| 4. What administration route should I choose for my in vivo study? | The choice of administration route depends on the inhibitor's properties and the experimental design. - Oral (p.o.): If the inhibitor has good oral bioavailability, this is often the preferred route for ease of administration and its translational relevance.[8] Several potent CD38 inhibitors, including MK-0159 and NTX-748, have been successfully administered orally in mouse models.[2][3][4] - Intravenous (i.v.): For compounds with poor oral bioavailability or for studies requiring precise control over plasma concentrations, i.v. injection is suitable. A single 3 mg/kg i.v. dose was used to determine the pharmacokinetics of a CD38 C-fusion IgG in mice.[6] Nanoparticle formulations are also often administered intravenously.[5] - Intraperitoneal (i.p.): While common in preclinical research, oral administration is often preferred to avoid potential complications related to intraperitoneal injections.[8] |
Quantitative Data Summary
Table 1: In Vitro Potency of Select CD38 Inhibitors
| Inhibitor | Target | IC50 | Source |
| Compound [I] | Human CD38 | 11 nM | [1][11] |
| MK-0159 | Murine CD38 | 3 nM | [2] |
| MK-0159 | Human CD38 | 22 nM | [11] |
| MK-0159 | Rat CD38 | 70 nM | [11] |
| 78c | CD38 | 7.3 nM | [10] |
| NTX-748 | Human CD38 | 3.78 nM | [3] |
| NTX-748 | Murine CD38 | 0.137 nM | [3] |
Table 2: Pharmacokinetic & Efficacy Data of CD38 Inhibitors in Animal Models
| Inhibitor/Formulation | Animal Model | Administration Route & Dose | Key Finding | Source |
| Compound [I] | Pus1-/- Mouse (Mitochondrial Myopathy) | Oral (p.o.) | Dose-dependent increase in muscle NAD+ levels and rescue of running endurance decline. | [1] |
| MK-0159 | Mouse (Cardiac I/R Injury) | Oral (p.o.) | Strong protection from myocardial damage. | [2] |
| 78c | Naturally Aged Mice | Oral (p.o.) in diet | ~10% increase in median and maximal lifespan in males; improved exercise performance. | [8] |
| NTX-748 | Mouse (Collagen-Induced Arthritis) | Oral (p.o.), 10 & 30 mg/kg b.i.d. | 55% and 95% decrease in clinical arthritis score, respectively. | [3] |
| CD38-S3I-NP | Xenograft Mouse (Multiple Myeloma) | Intravenous (i.v.) | 4-fold reduction in tumor size compared to non-targeted nanoparticles. | [5] |
| CD38 C-fusion IgG | CD-1 Mice | Intravenous (i.v.), 3 mg/kg | Plasma half-life of approximately 33-37 hours. | [6] |
Experimental Protocols & Visualizations
Protocol 1: General In Vivo Efficacy Study of an Oral CD38 Inhibitor
This protocol is a generalized workflow based on methodologies described for inhibitors like NTX-748 in a collagen-induced arthritis (CIA) mouse model.[3][4]
-
Animal Model Induction: Induce the disease model in appropriate mouse strains (e.g., CIA induction using bovine type II collagen in Freund's complete adjuvant).
-
Group Allocation: Randomly assign animals to vehicle control, positive control (e.g., methotrexate), and treatment groups with varying doses of the CD38 inhibitor (e.g., 3, 10, 30 mg/kg).
-
Drug Formulation & Administration: Prepare the inhibitor in a suitable vehicle for oral gavage. Administer the formulation twice daily (b.i.d.) for the duration of the study (e.g., 18 days).
-
Efficacy Monitoring: Monitor disease progression using established scoring systems (e.g., clinical arthritis scores). Record animal body weights and other health indicators regularly.
-
Terminal Procedures: At the end of the study, collect blood for pharmacokinetic analysis and tissues (e.g., joints, spleen, liver) for histopathology and biomarker analysis (e.g., NAD+ levels, inflammatory markers).
-
Data Analysis: Analyze data using appropriate statistical methods to compare treatment groups with controls.
CD38 Signaling and NAD+ Metabolism
CD38 is a key enzyme that regulates cellular NAD+ levels. It primarily functions as an NADase, hydrolyzing NAD+ to nicotinamide (NAM) and ADP-ribose (ADPR).[12] By consuming NAD+, CD38 influences the activity of NAD+-dependent enzymes like sirtuins and PARPs, which are critical for cellular processes including DNA repair, metabolism, and inflammation.[13][10][12] Inhibition of CD38 blocks this NAD+ degradation, thereby boosting intracellular NAD+ levels and promoting the activity of these protective enzymes.
Troubleshooting Logic for In Vivo Delivery
When encountering suboptimal results with this compound in animal models, a systematic troubleshooting approach is necessary. The primary areas to investigate are the compound's intrinsic properties, the formulation and delivery method, and the biological response of the animal model.
References
- 1. First-in-class CD38 inhibitor shows excellent efficacy in mouse model of mitochondrial myopathy | BioWorld [bioworld.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Napa Therapeutics’ CD38 inhibitor effective in murine arthritis model | BioWorld [bioworld.com]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Decoration of Anti-CD38 on Nanoparticles Carrying a STAT3 Inhibitor Can Improve the Therapeutic Efficacy Against Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Smooth-Muscle-Cell-Specific Deletion of CD38 Protects Mice from AngII-Induced Abdominal Aortic Aneurysm through Inhibiting Vascular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD38 inhibitor 78c increases mice lifespan and healthspan in a model of chronological aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. US20180085383A1 - Small molecule cd38 inhibitors and methods of using same - Google Patents [patents.google.com]
- 13. Frontiers | The Multi-faceted Ecto-enzyme CD38: Roles in Immunomodulation, Cancer, Aging, and Metabolic Diseases [frontiersin.org]
"assessing the stability of CD38 inhibitor 3 in solution over time"
Technical Support Center: Stability of CD38 Inhibitors in Solution
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of CD38 inhibitors in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving CD38 inhibitor 3?
A1: For initial stock solutions, dimethyl sulfoxide (DMSO) is commonly used.[1][2][3] For subsequent dilutions into aqueous buffers for assays, it is crucial to ensure the final concentration of DMSO is low (typically <1%) to avoid affecting enzymatic activity.[1]
Q2: How should I store the stock solution of this compound and for how long?
A2: Stock solutions of CD38 inhibitors in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Q3: My CD38 inhibitor precipitated out of solution after dilution in an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. To mitigate this, consider the following:
-
Use a surfactant: Incorporating a non-ionic surfactant like Tween-80 (e.g., at 0.05%) in your final dilution buffer can help maintain solubility.[4]
-
Incorporate a co-solvent: Using a co-solvent such as PEG300 in the formulation can improve solubility in aqueous solutions.[2][4]
-
Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing.
-
Do not exceed the solubility limit: Check the compound's solubility in aqueous buffers and do not exceed this concentration.
Q4: How can I check if my CD38 inhibitor is still active after storage?
A4: The activity of your inhibitor can be verified by performing an IC50 determination using a CD38 enzyme activity assay.[5] Compare the IC50 value of your stored inhibitor to that of a freshly prepared solution or the value reported in the product datasheet. A significant increase in the IC50 value suggests degradation of the inhibitor.
Q5: What are the common degradation pathways for small molecule inhibitors like this compound?
A5: While specific degradation pathways are compound-dependent, common routes for small molecules in solution include hydrolysis (reaction with water), oxidation (reaction with oxygen), and photodecomposition (degradation upon exposure to light). To minimize degradation, it is advisable to use anhydrous solvents, degas aqueous buffers, and protect solutions from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in enzyme assays | Inhibitor degradation due to improper storage. | Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.[1][4] |
| Incomplete dissolution of the inhibitor. | Ensure the inhibitor is fully dissolved in the stock solvent before further dilution. Gentle warming and sonication may aid dissolution in DMSO.[3] | |
| Loss of inhibitor potency over time | Chemical instability in the chosen solvent or buffer. | Perform a stability study to determine the optimal solvent and storage conditions (see Experimental Protocol below). |
| Adsorption to plasticware. | Use low-retention polypropylene tubes and pipette tips. | |
| Precipitation in cell culture media | Poor aqueous solubility of the inhibitor. | Lower the final concentration of the inhibitor. Ensure the final DMSO concentration is non-toxic to cells (typically <0.5%). |
Quantitative Stability Data
The following table summarizes the expected stability of a typical CD38 inhibitor ("Inhibitor 3") in various solvents and storage conditions. This data is representative and may vary for specific compounds. Stability is defined as the percentage of the initial inhibitor concentration remaining.
| Solvent | Storage Temperature | 1 Week | 1 Month | 3 Months | 6 Months |
| DMSO | -80°C | >99% | >99% | >98% | >95% |
| DMSO | -20°C | >99% | ~95% | ~90% | ~80% |
| DMSO | 4°C | ~90% | ~70% | <50% | Not Recommended |
| PBS (pH 7.4) | 4°C | ~85% | <60% | Not Recommended | Not Recommended |
| PBS (pH 7.4) | -20°C | ~95% | ~80% | <60% | Not Recommended |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a method to determine the stability of a CD38 inhibitor in a chosen solvent over time using a fluorescence-based enzyme activity assay.
1. Preparation of Inhibitor Solutions: a. Prepare a 10 mM stock solution of this compound in the desired solvent (e.g., DMSO). b. Aliquot this stock solution into multiple tubes for each time point and temperature to be tested. c. Store the aliquots at the designated temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
2. Sample Collection and Analysis: a. At each time point (e.g., Day 0, Week 1, Week 2, Month 1, Month 3), retrieve one aliquot from each storage temperature. b. Perform a serial dilution of the inhibitor solution to generate a concentration-response curve.
3. CD38 Enzyme Activity Assay (Fluorometric): a. This assay measures the hydrolase activity of CD38 using 1,N6-etheno-NAD (ε-NAD) as a substrate.[5][6] b. In a 96-well white plate, add the following to each well:
- CD38 Assay Buffer
- Diluted CD38 enzyme
- The serially diluted inhibitor from step 2b. c. Incubate for 15-30 minutes at 37°C. d. Initiate the reaction by adding the ε-NAD substrate. e. Immediately measure the fluorescence (Excitation/Emission ≈ 300/410 nm) in kinetic mode for at least 30 minutes.[7]
4. Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence signal over time) for each inhibitor concentration. b. Normalize the rates to the enzyme-only control (0% inhibition) and a no-enzyme control (100% inhibition). c. Plot the percent inhibition versus the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value at each time point and temperature. d. An increase in the IC50 value over time indicates degradation of the inhibitor.
Visualizations
References
- 1. abcam.cn [abcam.cn]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sensitive Detection of CD38 Activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the sensitive detection of CD38 activity.
Troubleshooting Guides
This section addresses common problems encountered during CD38 activity assays, offering potential causes and solutions in a structured question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| High Background Fluorescence | Contaminated buffers or reagents. | Use fresh, high-purity reagents and sterile, nuclease-free water. |
| Autofluorescence from samples or compounds. | Include a "no enzyme" or "no substrate" control to measure and subtract background fluorescence.[1] | |
| Non-specific binding of fluorescent probes. | Optimize probe concentration and incubation time. Include appropriate negative controls.[2] | |
| Improper plate selection. | Use black, opaque-walled microplates for fluorescence assays to minimize light scatter and crosstalk.[1][3] | |
| Low or No Signal | Inactive enzyme. | Ensure proper storage and handling of the CD38 enzyme. Avoid repeated freeze-thaw cycles.[1][4] Aliquot the enzyme upon receipt. |
| Incorrect assay buffer composition. | Verify the pH and composition of the assay buffer. Some assays require specific cofactors. | |
| Substrate degradation. | Store substrates protected from light and at the recommended temperature. Prepare fresh substrate solutions for each experiment.[5] | |
| Insufficient incubation time or temperature. | Optimize incubation time and temperature according to the specific assay protocol. Kinetic reads can help determine the optimal time point.[5][6] | |
| Low concentration of CD38 in the sample. | Increase the amount of sample (e.g., cell lysate, tissue homogenate) per well.[3] Consider using a more sensitive detection method. | |
| High Well-to-Well Variability | Inaccurate pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of reagents in each well. |
| Inconsistent incubation conditions. | Ensure uniform temperature across the microplate during incubation. Avoid edge effects by not using the outer wells or by filling them with buffer. | |
| Air bubbles in wells. | Centrifuge the plate briefly after adding all reagents to remove air bubbles. | |
| Non-linear Reaction Kinetics | Substrate depletion. | Use a lower enzyme concentration or a shorter incubation time to ensure the reaction remains in the linear range.[6] |
| Enzyme instability. | Check the stability of the enzyme under the assay conditions. Consider adding stabilizing agents like BSA.[3] | |
| Product inhibition. | Dilute the sample or shorten the reaction time. |
Frequently Asked Questions (FAQs)
Q1: What are the different types of assays available for measuring CD38 activity?
A1: CD38 has two main enzymatic activities: NAD+ glycohydrolase (hydrolase) and ADP-ribosyl cyclase (cyclase). Assays are designed to measure one or both of these activities. Common methods include:
-
Fluorometric Assays: These are the most common and sensitive methods. They utilize substrates that become fluorescent upon cleavage by CD38. Examples include using 1,N6-etheno-NAD (ε-NAD) for hydrolase activity and nicotinamide guanine dinucleotide (NGD+) for cyclase activity.[3] The product of the NGD+ reaction is fluorescent, while the ε-NAD reaction requires a secondary step to generate a fluorescent product.
-
Activity-Based Probes: These are small molecules that covalently bind to the active site of CD38, allowing for direct visualization and quantification of active enzyme.[7][8][9][10] These probes can be fluorescently tagged for detection.[7][8][9][10]
-
Chromogenic Assays: These assays produce a colored product that can be measured using a spectrophotometer. They are generally less sensitive than fluorometric assays.
-
Western Blot: This method detects the total amount of CD38 protein, but it does not provide information about its enzymatic activity.[11]
Q2: How should I prepare my samples for a CD38 activity assay?
A2: Sample preparation depends on the source of the enzyme.
-
Cells: Cells can be lysed to measure total cellular CD38 activity. A common method is sonication in a sucrose buffer.[3] For suspension cells, start with approximately 1 x 10^6 cells.[5]
-
Tissues: Tissues should be homogenized in an ice-cold lysis buffer, followed by centrifugation to remove debris.[3][5] Approximately 10-20 mg of tissue is a typical starting amount.[3][5]
-
Recombinant Enzyme: Purified recombinant CD38 can be used directly in the assay.[3] It's crucial to follow the supplier's instructions for storage and handling to maintain activity.[1]
Q3: What are the critical controls to include in my CD38 activity assay?
A3: Including proper controls is essential for accurate and reliable results.
-
Blank Control: Contains all reaction components except the enzyme source. This is used to determine the background signal.[1]
-
Positive Control: A sample with known CD38 activity, such as a recombinant enzyme or a cell line with high CD38 expression.[5] This ensures that the assay is working correctly.
-
Negative Control: A sample known to have no or very low CD38 activity.
-
Inhibitor Control: If screening for inhibitors, include a known CD38 inhibitor (e.g., quercetin, apigenin, or an anti-CD38 antibody like Isatuximab) to validate the inhibition part of the assay.[3][4][12]
Q4: Can I use the same assay to measure both hydrolase and cyclase activity?
A4: Not typically with a single substrate. Specific substrates are used to differentiate between the two activities. For example, ε-NAD is commonly used for hydrolase activity, while NGD+ is used for cyclase activity.[3]
Q5: My RFU (Relative Fluorescence Units) values are different from the example data in the kit protocol. Is this a problem?
A5: No, this is not necessarily a problem. RFU values are arbitrary and can vary significantly between different microplate readers, instrument settings (e.g., gain), and even day-to-day on the same instrument.[13] What is important is to obtain a good assay window (a significant difference between the positive control and the blank) and a linear standard curve.[13]
Experimental Protocols & Data
Table 1: Typical Reagent Concentrations and Volumes for a 96-Well Plate Fluorometric Assay
| Reagent | Concentration | Volume per Well | Notes |
| CD38 Enzyme (Recombinant) | 1.33 ng/µl (20 ng/well) | 15 µl | Dilute in 1x Assay Buffer. Sensitive to freeze-thaw cycles.[1] |
| Sample (Cell/Tissue Lysate) | 20-100 µg protein | 50-100 µl | Protein concentration should be normalized across samples.[3] |
| CD38 Substrate (e.g., NGD+) | Varies by kit | 25 µl | Prepare fresh and protect from light. |
| Test Inhibitor | 4x final concentration | 25 µl | Dissolve in an appropriate solvent (e.g., DMSO). Final DMSO concentration should be ≤1%.[3][4] |
| Assay Buffer | 1x | Varies (adjust to final volume) | Typically contains a buffering agent (e.g., Tris) and may include cofactors like MgCl2. |
| Final Reaction Volume | - | 100-200 µl | As specified by the assay protocol.[3] |
Detailed Methodology: Fluorometric CD38 Activity Assay
This protocol is a generalized example based on commercially available kits.[1][5][6] Always refer to the specific kit manual for detailed instructions.
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare 1x Assay Buffer by diluting the concentrated stock with nuclease-free water.
-
Prepare the CD38 substrate solution according to the kit instructions. Protect from light.
-
Prepare a standard curve using the provided standard.
-
Prepare serial dilutions of test compounds (inhibitors).
-
-
Assay Plate Setup:
-
Add reagents to a 96-well black, opaque-walled plate.
-
Standard Wells: Add diluted standards.
-
Sample Wells: Add cell or tissue lysates.
-
Positive Control Well: Add a known source of CD38 activity.
-
Blank/Background Control Well: Add assay buffer instead of the enzyme source.
-
Inhibitor Wells: Add test compounds to the appropriate wells. Add solvent control to the corresponding wells.
-
-
Enzyme Addition:
-
Prepare the CD38 enzyme dilution in 1x Assay Buffer.
-
Add the diluted enzyme to all wells except the blank control.
-
-
Initiate the Reaction:
-
Add the CD38 substrate solution to all wells to start the reaction.
-
Mix gently by tapping the plate or using a plate shaker.
-
-
Incubation:
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Plot the standard curve (fluorescence vs. concentration).
-
Determine the CD38 activity in the samples based on the standard curve.
-
For inhibitor screening, calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Visualizations
CD38 Signaling and Enzymatic Pathways
Caption: CD38 enzymatic activities and its role in calcium signaling.
Experimental Workflow for CD38 Activity Assay
Caption: General workflow for a fluorometric CD38 activity assay.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. biocompare.com [biocompare.com]
- 3. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. content.abcam.com [content.abcam.com]
- 6. abcam.com [abcam.com]
- 7. Mechanism-based small molecule probes for labeling CD38 on live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revealing CD38 cellular localization using a cell permeable, mechanism-based fluorescent small-molecule probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Revealing CD38 Cellular Localization Using a Cell Permeable, Mechanism-Based Fluorescent Small-Molecule Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thermofisher.com [thermofisher.com]
Validation & Comparative
Validating the Specificity of CD38 Inhibitor 3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enzyme CD38 is a critical regulator of cellular NAD+ levels and a key target in various therapeutic areas, including oncology and metabolic diseases. The development of potent and specific CD38 inhibitors is of significant interest. This guide provides a comparative analysis of "CD38 inhibitor 3" (also known as compound 1), focusing on its specificity in relation to other known CD38 inhibitors. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations to aid in the understanding of these powerful research tools.
Performance Comparison of CD38 Inhibitors
The inhibitory potency of small molecules against CD38 is a primary indicator of their on-target efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values of "this compound" and a well-characterized alternative, 78c, against CD38.
| Inhibitor | Target | IC50 (nM) | Source |
| This compound (compound 1) | Human CD38 | 11 | [1] |
| 78c | Human CD38 | 7.3 | [2][3] |
| 78c | Mouse CD38 | 1.9 | [2][3] |
"this compound" demonstrates potent inhibition of human CD38 with an IC50 of 11 nM[1]. This is comparable to another widely used inhibitor, 78c, which exhibits an IC50 of 7.3 nM for human CD38 and 1.9 nM for the murine enzyme[2][3].
Specificity Profile
An ideal inhibitor should exhibit high selectivity for its intended target with minimal off-target effects. While comprehensive head-to-head selectivity screening data for "this compound" against a broad panel of enzymes is not publicly available, initial reports suggest it has "minimal activity against other targets," indicating a high degree of specificity[1].
For the alternative inhibitor 78c, more extensive specificity testing has been reported. Studies have shown that 78c does not inhibit the activity of the related enzyme CD157 or the ADP-ribosyl cyclase from Aplysia californica[4]. Furthermore, at a concentration of 100 nM, 78c did not directly affect the activity of PARP1 or SIRT1, two other major NAD+-consuming enzymes[4]. However, it is worth noting that some cellular studies have indicated potential off-target effects of 78c, as phenotypic differences were observed when comparing its use to CD38 knockdown via shRNA[5]. Flavonoid-based CD38 inhibitors, another class of inhibitors, are generally considered to have more significant off-target effects[6].
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of a CD38 inhibitor, a combination of in vitro enzymatic assays and cell-based target engagement studies is recommended.
In Vitro CD38 Enzymatic Activity Assay (Fluorometric)
This assay measures the enzymatic activity of CD38 by monitoring the hydrolysis of a fluorogenic substrate.
Materials:
-
Recombinant human CD38 enzyme
-
CD38 inhibitor (e.g., this compound)
-
Fluorogenic substrate (e.g., 1,N6-etheno-NAD+)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the CD38 inhibitor in assay buffer.
-
In a 96-well plate, add the recombinant CD38 enzyme to each well.
-
Add the diluted inhibitor to the respective wells.
-
Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths will depend on the substrate used).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that an inhibitor binds to its target within a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells expressing CD38
-
CD38 inhibitor
-
Lysis buffer
-
Antibodies against CD38 and a loading control
-
Western blot or ELISA reagents and equipment
-
PCR machine or heating block
Procedure:
-
Treat cultured cells with the CD38 inhibitor or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble CD38 in each sample using Western blot or ELISA.
-
Plot the amount of soluble CD38 against the temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve for the inhibitor-treated sample indicates target engagement.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the CD38 signaling pathway, the experimental workflow for validating inhibitor specificity, and the logical framework for a comparative analysis.
Caption: CD38 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the specificity of a CD38 inhibitor.
Caption: Logical framework for the comparative analysis of CD38 inhibitor specificity.
References
- 1. Inhibition of CD38 with the Thiazoloquin(az)olin(on)e 78c Protects the Heart against Postischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Flavonoid Apigenin Is an Inhibitor of the NAD+ase CD38: Implications for Cellular NAD+ Metabolism, Protein Acetylation, and Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD38 Inhibitor 78c Attenuates Pro-Inflammatory Cytokine Expression and Osteoclastogenesis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Small Molecule CD38 Inhibitors: 78c and Compound 3
In the landscape of therapeutics targeting cellular aging and metabolic diseases, the inhibition of the NADase CD38 has emerged as a promising strategy. By blocking CD38, small molecule inhibitors can raise intracellular levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular energy metabolism and signaling. This guide provides a detailed comparison of two prominent small molecule CD38 inhibitors, 78c and CD38 inhibitor 3, for researchers, scientists, and drug development professionals.
Biochemical and In Vitro Properties
Both 78c and this compound are potent inhibitors of the CD38 enzyme, albeit with slight differences in their reported inhibitory concentrations.
| Property | This compound | 78c |
| Target | CD38 | CD38 |
| IC50 (human CD38) | 11 nM[1] | 7.3 nM[2] |
| IC50 (mouse CD38) | Not specified | 1.9 nM[2] |
| Mechanism of Action | Inhibition of CD38 NADase activity[1] | Reversible and uncompetitive inhibition of CD38 NADase activity[3][4] |
This compound demonstrates a strong inhibitory effect on human CD38 with an IC50 of 11 nM[1]. It is an orally active compound designed to increase intracellular NAD+ levels[1].
78c , also a potent inhibitor, shows high affinity for both human and mouse CD38, with IC50 values of 7.3 nM and 1.9 nM, respectively[2]. Its mechanism has been characterized as reversible and uncompetitive, meaning it binds to the enzyme-substrate complex[3][4].
In Vivo Efficacy and Biological Effects
Both compounds have demonstrated the ability to increase NAD+ levels in vivo and exert beneficial physiological effects.
This compound: Focus on Nrf2 Activation and Mitochondrial Biogenesis
Preclinical studies have highlighted the role of this compound in activating the Nrf2 signaling pathway and promoting mitochondrial biogenesis[1]. In a mouse model of mitochondrial myopathy, treatment with this inhibitor led to a dose-dependent increase in muscle NAD+ levels, which was associated with an increase in the expression of Nrf2, a key regulator of antioxidant responses and mitochondrial biogenesis[5]. This, in turn, resulted in reduced lactate accumulation and improved running endurance[5].
78c: Ameliorating Age-Related Metabolic Dysfunction
Extensive in vivo research on 78c has demonstrated its capacity to reverse age-related NAD+ decline and improve a range of metabolic parameters. In aged mice, oral administration of 78c has been shown to increase NAD+ levels in various tissues, including liver and muscle[2]. This restoration of NAD+ levels leads to improved glucose tolerance, enhanced muscle function, and increased exercise capacity[6][7]. Furthermore, long-term treatment with 78c has been shown to extend the lifespan and healthspan of naturally aged mice[7]. Studies have also indicated that 78c does not significantly inhibit other key NAD+-consuming enzymes like PARP1 and SIRT1, highlighting its specificity for CD38[6].
Pharmacokinetic Profiles
Pharmacokinetic data is crucial for evaluating the drug-like properties of these inhibitors.
| Parameter | This compound (mice) | 78c (mice) |
| Oral Bioavailability | 61%[5] | Favorable, elevates NAD+ in liver and muscle after oral dosing[2] |
| Route of Administration | Oral[1] | Oral[7] |
This compound exhibits excellent oral bioavailability in mice, reported to be 61%[5]. This indicates efficient absorption from the gastrointestinal tract into the bloodstream.
78c also demonstrates good oral bioavailability, as evidenced by its ability to significantly elevate NAD+ levels in peripheral tissues like the liver and muscle following oral administration in mice[2].
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
CD38 Enzyme Inhibition Assay (Fluorometric)
This assay is used to determine the in vitro potency of inhibitors against CD38.
Principle: The enzymatic activity of CD38 is measured using a fluorogenic substrate, such as 1,N6-etheno-NAD+, which upon cleavage by CD38, produces a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add recombinant human or mouse CD38 enzyme to the wells of a microplate.
-
Add varying concentrations of the test inhibitor (this compound or 78c) to the wells.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., 1,N6-etheno-NAD+).
-
Incubate the plate at 37°C and monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo NAD+ Level Measurement
This protocol outlines the procedure for quantifying NAD+ levels in tissues from inhibitor-treated animals.
Principle: NAD+ is extracted from tissues and quantified using a sensitive enzymatic cycling assay or by LC-MS/MS.
Protocol:
-
Administer the CD38 inhibitor (this compound or 78c) or vehicle to mice via oral gavage.
-
At the desired time point, euthanize the animals and harvest tissues of interest (e.g., liver, muscle).
-
Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in an extraction buffer (e.g., perchloric acid).
-
Neutralize the extract and centrifuge to remove protein precipitates.
-
Quantify the NAD+ concentration in the supernatant using a commercial NAD+ assay kit or by LC-MS/MS analysis.
-
Normalize the NAD+ levels to the tissue weight or total protein content.
Nrf2 Activation Assay (Western Blot)
This method is used to assess the activation of the Nrf2 signaling pathway by measuring the nuclear translocation of Nrf2.
Principle: Upon activation, Nrf2 translocates from the cytoplasm to the nucleus, where it binds to antioxidant response elements (AREs) and initiates the transcription of target genes. Western blotting of nuclear extracts can quantify the amount of activated Nrf2.
Protocol:
-
Treat cells or tissues with the CD38 inhibitor.
-
Isolate nuclear and cytoplasmic fractions from the cell or tissue lysates using a nuclear extraction kit.
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for Nrf2.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.
Mitochondrial Biogenesis Assay (JC-1 Staining)
This assay measures changes in mitochondrial membrane potential, which can be an indicator of mitochondrial health and biogenesis.
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In mitochondria with a low membrane potential, JC-1 remains as monomers and fluoresces green. An increase in the red/green fluorescence ratio can indicate enhanced mitochondrial function.
Protocol:
-
Culture cells and treat them with the CD38 inhibitor.
-
Incubate the cells with the JC-1 staining solution.
-
Wash the cells to remove excess dye.
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
-
Quantify the red and green fluorescence intensity and calculate the red/green ratio.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures described, the following diagrams are provided.
Caption: Mechanism of action of CD38 inhibitors.
Caption: Experimental workflow for inhibitor characterization.
Conclusion
Both this compound and 78c are potent small molecule inhibitors of CD38 with promising therapeutic potential. While 78c has been more extensively characterized in the context of aging and metabolic diseases, this compound shows particular promise in conditions associated with mitochondrial dysfunction through its activation of the Nrf2 pathway. The choice between these inhibitors will depend on the specific research question and the biological context being investigated. This guide provides a foundational comparison to aid researchers in their selection and experimental design. Further head-to-head studies are warranted to fully delineate the comparative efficacy and safety profiles of these two promising therapeutic candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CM-313 exhibits strong antiproliferative activity against multiple CD38+ tumors | BioWorld [bioworld.com]
- 3. longevitybox.co.uk [longevitybox.co.uk]
- 4. Comparison of CD38 antibodies in vitro and ex vivo mechanisms of action in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-class CD38 inhibitor shows excellent efficacy in mouse model of mitochondrial myopathy | BioWorld [bioworld.com]
- 6. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD38 inhibitor 78c increases mice lifespan and healthspan in a model of chronological aging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CD38 Inhibition: Small Molecule Inhibitors Versus Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
The cluster of differentiation 38 (CD38) has emerged as a critical therapeutic target in oncology, particularly for hematological malignancies like multiple myeloma. Its dual role as a receptor and an ectoenzyme makes it a multifaceted target for therapeutic intervention. This guide provides a detailed comparison of two major classes of CD38 inhibitors: a representative potent small molecule inhibitor, "CD38 inhibitor 3," and the two leading monoclonal antibodies, Daratumumab and Isatuximab. We present a comprehensive analysis of their mechanisms of action, supported by experimental data and detailed protocols to aid in the evaluation and development of next-generation CD38-targeted therapies.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between small molecule inhibitors and monoclonal antibodies lies in their mechanism of targeting CD38.
Small Molecule Inhibitors , such as "this compound," are orally active compounds designed to directly inhibit the enzymatic activity of CD38.[1] CD38 is a key NADase, and its inhibition leads to increased intracellular NAD+ levels.[1] This can, in turn, promote mitochondrial biogenesis and improve cellular function.[1] These inhibitors typically act by binding to the enzyme's active site.
Monoclonal Antibodies (mAbs) like Daratumumab and Isatuximab are large glycoproteins that bind to specific epitopes on the extracellular domain of the CD38 protein. Their primary mechanisms of action are immune-mediated, leveraging the patient's own immune system to eliminate CD38-expressing tumor cells. These mechanisms include:
-
Complement-Dependent Cytotoxicity (CDC): The antibody, upon binding to CD38 on the cancer cell surface, activates the complement cascade, leading to the formation of a membrane attack complex that lyses the tumor cell.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Immune effector cells, such as natural killer (NK) cells, recognize the Fc region of the antibody bound to the tumor cell and release cytotoxic granules, inducing apoptosis.
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Phagocytic cells, like macrophages, recognize the antibody-coated tumor cells and engulf them.
-
Apoptosis Induction: Some antibodies, like Isatuximab, can directly induce apoptosis in tumor cells upon binding to CD38.[2]
-
Enzymatic Inhibition: While not their primary mechanism, both Daratumumab and Isatuximab can inhibit the enzymatic activity of CD38 to varying degrees. Isatuximab has been shown to have a more potent inhibitory effect on the cyclase activity of CD38 compared to Daratumumab.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for the in vitro performance of this compound, Daratumumab, and Isatuximab. It is important to note that these values are derived from different studies and experimental conditions, and direct cross-study comparisons should be made with caution.
Table 1: In Vitro Enzymatic Inhibition
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| This compound | CD38 | 11 | [1][3] |
| Daratumumab | CD38 | - | - |
| Isatuximab | CD38 (cyclase) | Potent Inhibition | [4] |
Note: Quantitative IC50 values for the enzymatic inhibition by Daratumumab and Isatuximab are not consistently reported in the literature, with their primary mechanism being immune-mediated cytotoxicity.
Table 2: In Vitro Cytotoxicity (ADCC)
| Inhibitor | Cell Line | EC50 (µg/mL) | Maximum Lysis (%) | Reference(s) |
| Daratumumab | Raji | 0.0262 | - | [5] |
| Daratumumab | Daudi | 0.0033 | - | [5] |
| Daratumumab | MM1R | 0.05 | 27 | [6] |
| Isatuximab | - | - | - | - |
Table 3: In Vitro Cytotoxicity (CDC)
| Inhibitor | Cell Line | EC50 (ng/mL) | Reference(s) |
| Daratumumab | Ramos | 82 | [7] |
| Daratumumab | Raji | 24 | [7] |
| Isatuximab | - | - | - |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and experimental approaches, the following diagrams are provided in DOT language.
Caption: Comparative mechanisms of CD38 inhibitors.
Caption: CD38 signaling and points of therapeutic intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Immunomodulatory properties of CD38 antibodies and their effect on anticancer efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pure.uva.nl [pure.uva.nl]
A Comparative Guide to the Cross-Validation of Small Molecule CD38 Inhibitor Activity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of selected small molecule inhibitors targeting Cluster of Differentiation 38 (CD38), a key enzyme and therapeutic target in various cancers. The data presented here is compiled from publicly available research to facilitate the cross-validation and selection of compounds for further investigation.
Introduction to CD38 Inhibition
Cluster of Differentiation 38 (CD38) is a multifunctional ectoenzyme that plays a crucial role in cellular metabolism by regulating the levels of nicotinamide adenine dinucleotide (NAD+).[1] As an NADase, CD38 hydrolyzes NAD+ to cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR), thereby influencing cellular signaling pathways, including calcium mobilization and energy metabolism.[2][3] Many cancer cells exhibit a heightened dependence on NAD+ metabolism, making CD38 an attractive therapeutic target.[4] Inhibition of CD38 can lead to increased intracellular NAD+ levels, metabolic stress, and ultimately, cancer cell death.[1] Furthermore, CD38 has immunomodulatory functions, and its inhibition can enhance anti-tumor immune responses.[5] Small molecule inhibitors of CD38 offer a promising therapeutic strategy in oncology.[6]
This guide focuses on a comparative analysis of the activity of representative small molecule CD38 inhibitors in various cancer cell lines. For the purpose of this guide, we will refer to a hypothetical inhibitor, "CD38 Inhibitor 3," alongside other known inhibitors to illustrate a comparative framework.
Comparative Activity of CD38 Inhibitors
The following tables summarize the reported in vitro activity of selected small molecule CD38 inhibitors across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
Table 1: Inhibitory Activity (IC50) of Small Molecule CD38 Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| 78c | Human CD38 | 7.3 | |
| Mouse CD38 | 1.9 | ||
| RBN013209 | Human CD38 | 10 - 100 | [7] |
| This compound (Compound 1) | CD38 | 11 | [7] |
| 8-NH2-N1-IMP | CD38-mediated cADPR hydrolysis | 7600 | [2] |
Table 2: Effects of CD38 Inhibitors on Cell Viability and NAD+ Levels
| Inhibitor | Cell Line(s) | Effect | Reference |
| 78c | Mouse Embryonic Fibroblasts (MEFs) | Increases NAD+ levels in WT but not CD38 KO MEFs | [8] |
| A549 (Lung Carcinoma) | Reversible inhibition of CD38 | [9] | |
| AML12 (Mouse Hepatocyte) | Increases cellular NAD+ levels in co-culture with CD38+ Jurkat cells | [8] | |
| RBN013209 | MC38 (Colon Carcinoma) | Single-agent antitumor activity | [5] |
| B16-F10 (Melanoma) | Antitumor activity in combination with anti-PD-L1 | [5] | |
| Compound 21 | Neuroblastoma Cells | Enhanced cytotoxicity in combination with ch14.18-IL2 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental findings. Below are standard protocols for key assays used to evaluate the activity of CD38 inhibitors.
Cell Viability Assay (MTS Assay)
This colorimetric assay determines the number of viable cells in proliferation or cytotoxicity studies.[10]
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density for each cell line and incubate overnight.[11]
-
Compound Treatment: Treat cells with a serial dilution of the CD38 inhibitor. Include a vehicle-only control.[11]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[11]
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[12][13]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[13]
-
Data Analysis: Subtract the background absorbance from all wells. Calculate cell viability as a percentage of the vehicle-treated control.[10]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
-
Cell Treatment: Treat cells with the CD38 inhibitor at various concentrations for a specified duration.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Combine with the supernatant containing any floating apoptotic cells.[15]
-
Washing: Wash the cells twice with cold PBS.[14]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.[15]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[14]
Western Blotting
This technique is used to detect specific proteins in a cell lysate, such as those involved in signaling pathways affected by CD38 inhibition.[16]
-
Cell Lysis: After treatment with the CD38 inhibitor, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[17]
Visualizing Pathways and Workflows
CD38 Signaling Pathway
CD38 plays a central role in NAD+ metabolism, which in turn affects multiple downstream signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.
Figure 1: Simplified CD38 signaling pathway.
Experimental Workflow for Inhibitor Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of a CD38 inhibitor in different cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD38 Inhibits Prostate Cancer Metabolism and Proliferation by Reducing Cellular NAD+ Pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. "Discovery and Evaluation of a Small Molecule CD38 Inhibitor: Immunosti" by Catherine Maria Mills [medica-musc.researchcommons.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. origene.com [origene.com]
Validating the Downstream Effects of CD38 Inhibition on Sirtuin Activity: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the downstream effects of CD38 inhibition on sirtuin activity. It includes a summary of quantitative data on the performance of select CD38 inhibitors, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.
The Critical Axis: CD38, NAD+, and Sirtuins
CD38 is a primary consumer of nicotinamide adenine dinucleotide (NAD+), a critical cofactor for the sirtuin family of deacetylases.[1][2] Sirtuins play a crucial role in a wide range of cellular processes, including metabolism, DNA repair, and inflammation. By degrading NAD+, CD38 effectively acts as a brake on sirtuin activity.[1][3] Therefore, inhibiting CD38 is a promising therapeutic strategy to boost NAD+ levels and, consequently, enhance the activity of sirtuins, which is beneficial in various age-related and metabolic diseases.[4][5] This guide focuses on the methods to validate this therapeutic hypothesis by measuring the impact of CD38 inhibitors on sirtuin activity.
Comparison of CD38 Inhibitors on Sirtuin Activity
The following table summarizes the quantitative effects of two prominent CD38 inhibitors, 78c and Cyanidin-3-O-glucoside (C3G), on sirtuin activity.
| CD38 Inhibitor | Target Sirtuin(s) | Cell/System Type | Observed Effect on Sirtuin Activity | Quantitative Data | Reference(s) |
| 78c | SIRT1, SIRT3 | Mouse models of aging, Murine Macrophages | Increased sirtuin activity secondary to NAD+ elevation. | Treatment with 78c reversed age-related NAD+ decline, leading to the activation of sirtuins. In old murine macrophages, 78c treatment enhanced Sirt1 mRNA and protein levels. | [3][6][7] |
| Cyanidin-3-O-glucoside (C3G) | SIRT1, SIRT6 | Human Neuroblastoma Cells (SH-SY5Y), Myocardial H9c2 cells, High glucose-treated podocytes | Direct and indirect increase in sirtuin expression and activity. | In SH-SY5Y cells, 10, 50, and 100 µM of C3G increased Sirt1 activity by 45.2, 74.1, and 86.9-fold, respectively. In senescent H9c2 cells, C3G treatment increased Sirt6 expression. In podocytes, C3G activated the SIRT1/AMPK pathway. | [1][8][9][10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for validating the effects of CD38 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess sirtuin activity.
Fluorescent Sirtuin Activity Assay
This protocol is adapted from commercially available kits and published methods.[8][11]
Principle: This assay measures the deacetylation of a fluorophore-conjugated peptide substrate by sirtuins. Upon deacetylation and subsequent development, a fluorescent signal is produced that is proportional to sirtuin activity.
Materials:
-
Recombinant human SIRT1 (or other sirtuins)
-
SIRT1 substrate (e.g., p53-derived peptide conjugated to aminomethylcoumarin - AMC)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Sirtuin inhibitor (e.g., Nicotinamide) for control
-
Developer solution (containing a protease that cleaves the deacetylated substrate)
-
96-well white microplate
-
Fluorometer
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and store at 4°C.
-
Prepare stock solutions of SIRT1 substrate, NAD+, and nicotinamide in Assay Buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
SIRT1 enzyme
-
CD38 inhibitor at various concentrations
-
-
Incubate for 10 minutes at 37°C.
-
To initiate the reaction, add a mixture of SIRT1 substrate and NAD+.
-
Include control wells: no enzyme (blank), enzyme with no inhibitor (positive control), and enzyme with a known sirtuin inhibitor (negative control).
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Development:
-
Stop the reaction by adding the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
-
Measurement:
-
Read the fluorescence using a fluorometer with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of sirtuin activity relative to the positive control.
-
HPLC-Based Sirtuin Deacylation Assay
This protocol is based on established methods for measuring sirtuin deacylase activity.[12][13]
Principle: This method quantifies the enzymatic conversion of an acylated peptide substrate to its deacylated product by separating and measuring the two species using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant sirtuin enzyme (e.g., SIRT2, SIRT5, SIRT6)
-
Acylated peptide substrate (e.g., myristoylated or succinylated H3K9 peptide)
-
NAD+
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)
-
Quench Solution (e.g., 10% formic acid or acetonitrile)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing Reaction Buffer, NAD+, and the acylated peptide substrate.
-
Add the sirtuin enzyme to initiate the reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Include control reactions without the enzyme.
-
-
Reaction Quenching:
-
Stop the reaction by adding the Quench Solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
-
HPLC Analysis:
-
Inject the supernatant onto the C18 column.
-
Use a gradient of mobile phases (e.g., water with 0.1% trifluoroacetic acid and acetonitrile with 0.1% trifluoroacetic acid) to separate the acylated and deacylated peptides.
-
Monitor the elution of the peptides using a UV detector at a wavelength of 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the substrate and product based on their retention times.
-
Calculate the peak areas for both substrate and product.
-
Determine the percentage of substrate conversion to product to quantify sirtuin activity.
-
Western Blot Analysis of Sirtuin Downstream Targets
This is an indirect method to assess sirtuin activity by measuring the acetylation status of known sirtuin substrates.[14][15][16]
Principle: Increased sirtuin activity leads to the deacetylation of its target proteins. Western blotting with antibodies specific to the acetylated form of a sirtuin substrate can, therefore, be used to infer changes in sirtuin activity.
Materials:
-
Cells or tissues treated with a CD38 inhibitor
-
Lysis Buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-p53, anti-acetylated-NF-κB, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells or tissues in Lysis Buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated substrate overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated protein band to the loading control.
-
Compare the levels of the acetylated substrate between treated and untreated samples to determine the effect of the CD38 inhibitor on sirtuin activity. A decrease in the acetylated form indicates an increase in sirtuin activity.
-
References
- 1. Induction of Sirtuin1 Activity in SH-SY5Y Cells by Cyanidin-3-O-Glucocide Induced [scirp.org]
- 2. Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines [mdpi.com]
- 3. Inhibition of CD38 by 78c Enhanced NAD+, Alleviated Inflammation, and Decreased Oxidative Stress in Old Murine Macrophages Induced by Oral Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC-Based Enzyme Assays for Sirtuins | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD38 Deficiency Promotes Inflammatory Response through Activating Sirt1/NF-κB-Mediated Inhibition of TLR2 Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Cyanidin-3-O-glucoside attenuates high glucose-induced podocyte dysfunction by inhibiting apoptosis and promoting autophagy via activation of SIRT1/AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The CD38/NAD/SIRTUIN1/EZH2 Axis Mitigates Cytotoxic CD8 T Cell Function and Identifies Patients with SLE Prone to Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot protocol specific for SIRT1 Antibody (NBP1-49540): Novus Biologicals [novusbio.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
"assessing the enzymatic selectivity of CD38 inhibitor 3 (cyclase vs. hydrolase)"
For Researchers, Scientists, and Drug Development Professionals
The ectoenzyme CD38 has emerged as a critical therapeutic target, particularly in oncology and immunology, due to its dual enzymatic functions as an NAD+ glycohydrolase (hydrolase) and an ADP-ribosyl cyclase (cyclase). These activities regulate cellular NAD+ levels and calcium signaling, impacting immune responses and tumor cell survival. Consequently, the development of small molecule inhibitors that selectively target either the hydrolase or cyclase activity of CD38 is of significant interest for therapeutic intervention. This guide provides a comparative assessment of CD38 inhibitors, with a focus on evaluating their enzymatic selectivity.
Comparative Analysis of CD38 Inhibitor Selectivity
The selectivity of a CD38 inhibitor for its cyclase versus its hydrolase activity is a critical determinant of its biological effects. An inhibitor that preferentially targets one enzymatic function over the other can serve as a precise tool to dissect the distinct roles of these activities and may offer a more targeted therapeutic approach with potentially fewer off-target effects.
Below is a summary of the enzymatic selectivity for representative CD38 inhibitors. It is important to note that "CD38 inhibitor 3" is a placeholder; for the purpose of this guide, we will present data for well-characterized selective inhibitors to illustrate the comparison.
| Inhibitor | Target Selectivity | IC50 (Hydrolase) | IC50 (Cyclase) | Reference Compound |
| Compound 1 | Hydrolase-selective | 4.0 µM | >100 µM | Apigenin (Hydrolase Control) |
| Compound 12 | Cyclase-selective | >100 µM | 20.8 µM | Quercetin (Cyclase Control) |
| 78c | Hydrolase-selective | 76 nM | >1.0 µM | N/A |
| Apigenin | Hydrolase (reported) | Potent Inhibitor | Less Potent | N/A |
| Quercetin | Cyclase (reported) | Less Potent | Potent Inhibitor | N/A |
Note: IC50 values can vary based on assay conditions. The data presented is a synthesis from published literature.
Experimental Protocols for Assessing Enzymatic Selectivity
Accurate determination of an inhibitor's selectivity requires robust and specific enzymatic assays for both the hydrolase and cyclase functions of CD38. Commercially available kits and published protocols provide standardized methods for these assessments.[1][2][3][4][5]
CD38 Hydrolase Activity Assay
This assay measures the hydrolysis of an NAD+ analog, such as 1,N6-etheno-NAD+ (ε-NAD+), to a fluorescent product. The increase in fluorescence is directly proportional to the hydrolase activity.
Materials:
-
Recombinant human CD38 enzyme
-
CD38 hydrolase substrate (e.g., ε-NAD+)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5)
-
Test inhibitor (e.g., this compound) and control inhibitor (e.g., Apigenin)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 300 nm, Emission: 410 nm)
Protocol:
-
Prepare a solution of the test inhibitor at various concentrations.
-
In a 96-well plate, add the assay buffer, the test inhibitor solution, and the recombinant CD38 enzyme.
-
Incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the ε-NAD+ substrate.
-
Measure the fluorescence intensity at regular intervals for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.
CD38 Cyclase Activity Assay
This assay quantifies the conversion of a non-fluorescent substrate, such as nicotinamide guanine dinucleotide (NGD+), into a fluorescent cyclic product. The increase in fluorescence corresponds to the cyclase activity.
Materials:
-
Recombinant human CD38 enzyme
-
CD38 cyclase substrate (e.g., NGD+)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5)
-
Test inhibitor (e.g., this compound) and control inhibitor (e.g., Quercetin)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 300 nm, Emission: 410 nm)
Protocol:
-
Prepare a solution of the test inhibitor at various concentrations.
-
In a 96-well plate, add the assay buffer, the test inhibitor solution, and the recombinant CD38 enzyme.
-
Incubate for a predetermined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the NGD+ substrate.
-
Measure the fluorescence intensity at regular intervals for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.
Visualizing Key Processes
To better understand the experimental workflow and the underlying biological context, the following diagrams are provided.
Caption: Workflow for assessing CD38 inhibitor selectivity.
Caption: CD38 enzymatic pathways and points of inhibition.
References
Independent Verification of CD38 Inhibitor 3 IC50 Value: A Comparative Guide
In the landscape of therapeutic development, particularly for metabolic and age-related diseases, the enzyme CD38 has emerged as a significant target. Its role as the primary consumer of nicotinamide adenine dinucleotide (NAD+) positions it as a critical regulator of cellular metabolism and signaling. This guide provides an independent comparison of "CD38 inhibitor 3" against other known CD38 inhibitors, supported by experimental data and detailed protocols for the independent verification of its half-maximal inhibitory concentration (IC50) value.
Comparative Analysis of CD38 Inhibitors
"this compound" has been reported as a potent agent with an IC50 value of 11 nM.[1][2] To contextualize its efficacy, the following table summarizes the IC50 values of various small molecule inhibitors and monoclonal antibodies targeting CD38.
| Inhibitor Name | Alias/Compound ID | Type | IC50 Value (Human CD38) | Reference(s) |
| This compound | Compound 1 | Small Molecule | 11 nM | [1][2] |
| CD38 inhibitor 1 | 78c | Small Molecule | 7.3 nM | [2][3] |
| CD38 inhibitor 2 | RBN013209 | Small Molecule | 10 - 100 nM | [2][3] |
| 1ai | - | Small Molecule | 46 nM | [4] |
| Iah | - | Small Molecule | 115 nM | [4] |
| MK-0159 | - | Small Molecule | 22 nM | [2] |
| Apigenin | - | Flavonoid | 10.3 µM (NAD+ase) | [5] |
| Quercetin | - | Flavonoid | 16.4 µM (in cells) | [5] |
| Daratumumab | - | Monoclonal Antibody | Not Applicable | [2][3] |
| Isatuximab | - | Monoclonal Antibody | Not Applicable | [2][3] |
Experimental Protocol: In Vitro IC50 Determination of CD38 Inhibitors
This section details a fluorescence-based assay to determine the IC50 value of a CD38 inhibitor. The protocol is based on the enzymatic activity of recombinant human CD38, which hydrolyzes the substrate 1,N6-etheno-NAD (ε-NAD), leading to a fluorescent product.
Materials and Reagents:
-
Recombinant Human CD38 Enzyme
-
This compound and other test compounds
-
1,N6-etheno-NAD (ε-NAD) substrate
-
Assay Buffer (e.g., 250 mM Sucrose, 40 mM Tris-HCl, pH 7.4)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation: 300 nm, Emission: 410 nm)
-
DMSO (for dissolving compounds)
Procedure:
-
Compound Preparation: Prepare a stock solution of "this compound" and other test inhibitors in DMSO. Create a serial dilution of each inhibitor in the assay buffer to achieve a range of final concentrations for the assay.
-
Enzyme Preparation: Dilute the recombinant human CD38 enzyme in the assay buffer to the desired working concentration.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted inhibitor solution. Include wells with assay buffer and DMSO as vehicle controls. b. Add 25 µL of the diluted CD38 enzyme solution to each well. c. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme. d. Initiate the enzymatic reaction by adding 25 µL of the ε-NAD substrate solution to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of 300 nm and an emission wavelength of 410 nm.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration. b. Normalize the reaction rates to the vehicle control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizing Key Processes
To better understand the context of CD38 inhibition, the following diagrams illustrate the CD38 signaling pathway and the experimental workflow for IC50 determination.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Autocrine and paracrine calcium signaling by the CD38/NAD+/cyclic ADP-ribose system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
Benchmarking a Novel CD38 Inhibitor: A Comparative Analysis of "CD38 Inhibitor 3" Against First-Generation Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The cluster of differentiation 38 (CD38) has emerged as a critical therapeutic target for a range of diseases, from multiple myeloma to age-related metabolic dysfunction. As a transmembrane glycoprotein, CD38 functions as both a receptor and a key NAD+-consuming enzyme (a NADase) in mammals.[1][2][3] Its enzymatic activity, which converts nicotinamide adenine dinucleotide (NAD+) to second messengers like cyclic ADP-ribose (cADPR), plays a crucial role in calcium signaling and immune responses.[3][4] The first wave of therapeutics against CD38 primarily consisted of monoclonal antibodies, which have shown significant success in oncology. However, the landscape of CD38 inhibition is evolving with the development of potent, orally available small molecules.
This guide provides an objective comparison of a novel, potent, orally active agent, "CD38 inhibitor 3" (also referred to as compound 1), against established first-generation CD38 inhibitors.[5][6][7] We present supporting experimental data, detailed protocols for key assays, and visualizations to clarify complex pathways and workflows.
Quantitative Data Comparison
The following tables summarize the key characteristics and performance metrics of this compound in comparison to first-generation monoclonal antibodies and an early small molecule inhibitor, 78c.
Table 1: Inhibitor Properties and Potency
| Inhibitor | Type | Target | Mechanism of Action | IC50 (hCD38) | Reference |
| This compound | Small Molecule | CD38 Enzyme | Enzymatic Inhibition | 11 nM | [5][6][7] |
| Daratumumab | Monoclonal Antibody (IgG1) | CD38 Receptor | ADCC, CDC, ADCP, Apoptosis | N/A (Binding) | [5][8] |
| Isatuximab | Monoclonal Antibody (IgG1) | CD38 Receptor | ADCC, CDC, ADCP, Apoptosis | N/A (Binding) | [5] |
| 78c | Small Molecule | CD38 Enzyme | Enzymatic Inhibition | 7.3 nM | [5][9] |
ADCC: Antibody-Dependent Cell-Mediated Cytotoxicity; CDC: Complement-Dependent Cytotoxicity; ADCP: Antibody-Dependent Cell-Mediated Phagocytosis.
Table 2: Pharmacokinetic and In Vivo Efficacy Profile
| Inhibitor | Administration | Key In Vivo Findings | Preclinical Model | Reference |
| This compound | Oral (61% bioavailability in mice) | Increases muscle NAD+ levels, improves exercise endurance, promotes mitochondrial biogenesis. | Pus1 knockout mouse model of mitochondrial myopathy. | [6][10][11] |
| Daratumumab | Intravenous | Anti-multiple myeloma effects. | Multiple Myeloma Xenograft Models. | [5] |
| Isatuximab | Intravenous | Induces tumor cell killing. | Multiple Myeloma Models. | [5] |
| 78c | Intraperitoneal Injection | Reverses age-related NAD+ decline. | Aged Mice. | [9] |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the CD38 signaling pathway, a standard experimental workflow for screening inhibitors, and the proposed mechanism of action for this compound.
Caption: CD38 enzymatic and receptor functions at the cell surface.
Caption: High-throughput screening workflow for CD38 inhibitors.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective evaluation of novel inhibitors.
CD38 Inhibitor Screening Assay (Hydrolase Activity)
This assay measures the glycohydrolase activity of CD38, which is its major enzymatic function.
-
Objective: To determine the in vitro potency (IC50) of a test compound against CD38 hydrolase activity.
-
Principle: The assay utilizes a fluorogenic substrate, N6-etheno-NAD (ε-NAD), which is hydrolyzed by CD38. The enzymatic reaction is monitored by measuring the increase in fluorescence.
-
Materials:
-
Recombinant human CD38 enzyme.
-
CD38 Assay Buffer.
-
ε-NAD substrate.
-
Test compound (e.g., this compound) and control inhibitor (e.g., apigenin).[12]
-
96-well white microplate.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in CD38 Assay Buffer.
-
To each well of the microplate, add the CD38 enzyme and the test compound dilution (or solvent for control wells).
-
Initiate the reaction by adding the ε-NAD substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., Excitation/Emission = 300/410 nm).[13]
-
Calculate the percentage of inhibition for each compound concentration relative to the solvent control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Efficacy in a Mitochondrial Myopathy Mouse Model
This protocol assesses the ability of this compound to rescue a disease phenotype in vivo.
-
Objective: To evaluate the effect of this compound on exercise endurance and muscle NAD+ levels in a relevant disease model.
-
Model: Pus1 knockout (Pus1-/-) mice, which exhibit deficient mitochondrial biogenesis and serve as a model for mitochondrial myopathy.[11]
-
Materials:
-
Pus1-/- mice.
-
This compound formulated for oral gavage.
-
Vehicle control (e.g., PBS).
-
Mouse treadmill.
-
Equipment for tissue collection and NAD+/lactate measurement.
-
-
Procedure:
-
Acclimate mice to the treadmill for several days.
-
Randomize mice into treatment groups (e.g., vehicle, low-dose inhibitor 3, high-dose inhibitor 3).
-
Administer this compound or vehicle via oral gavage once daily for a specified period (e.g., 58 days).[6]
-
Conduct treadmill endurance tests at baseline and at the end of the treatment period. The test involves running the mice at a set speed and incline until exhaustion. Record the time and distance.
-
At the end of the study, euthanize the mice and collect muscle tissue.
-
Process the tissue to measure intracellular NAD+ levels and lactate accumulation using appropriate biochemical assays (e.g., LC-MS/MS for NAD+, colorimetric assays for lactate).
-
Analyze the data for statistically significant differences in running endurance, NAD+ levels, and lactate between the treatment groups.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay is specific to antibody-based inhibitors like Daratumumab and Isatuximab.
-
Objective: To measure the ability of an anti-CD38 monoclonal antibody to induce the killing of CD38-expressing target cells by effector immune cells.
-
Principle: The antibody binds to CD38 on the target cell surface. The Fc portion of the antibody is then recognized by Fc receptors on effector cells (e.g., Natural Killer cells), triggering the release of cytotoxic granules and lysis of the target cell.
-
Materials:
-
Procedure:
-
Label the target cells with a fluorescent dye (e.g., Europium).
-
Co-culture the labeled target cells with effector cells at a specific effector-to-target (E:T) ratio (e.g., 50:1).[14]
-
Add serial dilutions of the test antibody or isotype control to the co-culture.
-
Incubate for a set period (e.g., 3-4 hours).
-
Centrifuge the plate and measure the amount of dye released into the supernatant, which corresponds to the extent of cell lysis.
-
Calculate the percentage of specific cytotoxicity.
-
Conclusion
The development of this compound marks a significant advancement in the field, offering a distinct therapeutic profile compared to first-generation monoclonal antibodies. While antibodies like Daratumumab and Isatuximab have proven invaluable in treating hematological malignancies through immune-mediated mechanisms, their intravenous administration and mechanism of action differ fundamentally from small molecule inhibitors.
This compound provides a potent, orally bioavailable alternative focused on modulating the enzymatic activity of CD38.[6] Its ability to systemically increase NAD+ levels opens therapeutic possibilities for a host of conditions linked to metabolic dysfunction and aging, as demonstrated by its efficacy in a preclinical model of mitochondrial myopathy.[10][11] The uncompetitive mechanism of inhibition observed in some small molecules suggests a sophisticated interaction with the CD38:NAD+ complex, potentially offering a high degree of specificity.[9][15]
Future research will likely focus on the continued clinical development of orally active small molecule inhibitors, exploring their efficacy in new indications and potentially in combination with existing therapies. The objective data and standardized protocols presented in this guide offer a framework for the continued benchmarking of these next-generation CD38 inhibitors.
References
- 1. CD38 and Regulation of the Immune Response Cells in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CD38: A Significant Regulator of Macrophage Function [frontiersin.org]
- 3. CD38 - Wikipedia [en.wikipedia.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CD38 | TargetMol [targetmol.com]
- 8. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a First-in-Class CD38 Inhibitor for the Treatment of Mitochondrial Myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First-in-class CD38 inhibitor shows excellent efficacy in mouse model of mitochondrial myopathy | BioWorld [bioworld.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. abcam.cn [abcam.cn]
- 14. Comparison of CD38 antibodies in vitro and ex vivo mechanisms of action in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of CD38 inhibitors for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of CD38 Inhibitor 3
The proper disposal of research compounds like CD38 inhibitors is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of "CD38 inhibitor 3," synthesized from established chemical safety protocols and hazardous waste management guidelines. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.
Before beginning any disposal process, it is crucial to consult the specific Safety Data Sheet (SDS) for the exact CD38 inhibitor being used.[1][2] The SDS provides critical information regarding the compound's specific hazards, handling procedures, and disposal requirements.[2]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data relevant to the safe handling and disposal of a typical research-grade CD38 inhibitor. Note that these values are illustrative; always refer to the specific SDS for actual quantitative information.
| Parameter | Value | Significance |
| Occupational Exposure Limit (OEL) | 0.5 µg/m³ (8-hour TWA) | Maximum permissible concentration in workplace air over an 8-hour workday. |
| Reportable Quantity (RQ) | 10 lbs (4.54 kg) | The amount of a hazardous substance that, if released into the environment, must be reported to the appropriate regulatory authorities. |
| LD50 (Oral, Rat) | >2000 mg/kg | A measure of acute toxicity; a higher value indicates lower toxicity. |
| Aqueous Solubility | <0.1 mg/mL | Low solubility may impact the choice of decontamination solutions. |
| Chemical Stability | Stable under normal laboratory conditions. Avoid strong oxidizing agents. | Informs safe storage and potential chemical incompatibilities. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the proper disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[1][3]
-
Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3]
-
Ensure an emergency shower and eyewash station are readily accessible.[3][4]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as used weighing papers, contaminated gloves, and disposable labware, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material and have a secure lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a separate, labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.[3]
-
-
Sharps Waste:
-
Dispose of any needles, syringes, or other contaminated sharps in a designated sharps container.[5]
-
3. Decontamination Procedures:
-
Decontaminate all non-disposable glassware and equipment that has come into contact with the CD38 inhibitor.
-
A common procedure involves rinsing with a suitable solvent (e.g., ethanol or isopropanol) to dissolve the compound, followed by washing with a laboratory detergent and rinsing thoroughly with water.
-
Collect all solvent rinses as hazardous liquid waste.
4. Waste Container Management:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic").[6]
-
Keep waste containers closed at all times, except when adding waste.[6]
-
Store waste containers in a designated, secure area away from general laboratory traffic and incompatible chemicals.[2][3]
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[4]
-
Never dispose of this compound down the drain or in the regular trash.[4]
Experimental Workflow and Signaling Pathways
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
